Sinomenine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIMJAUHZFMW-VUIDNZEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
115-53-7 (Parent) | |
| Record name | Cucoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6080-33-7 | |
| Record name | Sinomenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6080-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinomenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sinomenine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINOMENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J34HRJ45S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sinomenine Hydrochloride: A Technical Guide to Molecular Targets in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional Chinese medicine for treating inflammatory conditions.[1] Its water-soluble form, Sinomenine Hydrochloride (SH), has been the subject of extensive pharmacological research, demonstrating significant anti-inflammatory, immunosuppressive, and analgesic properties.[1][2] As a disease-modifying anti-rheumatic drug (DMARD) used clinically in China for conditions like rheumatoid arthritis, understanding its precise molecular mechanisms is critical for optimizing its therapeutic use and developing novel derivatives.[3][4] This technical guide provides an in-depth overview of the core molecular targets of this compound within key inflammatory signaling cascades, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways. Its poly-pharmacological nature allows it to modulate a network of molecular targets, leading to a comprehensive suppression of the inflammatory response. The primary pathways affected include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] this compound has been shown to be a potent inhibitor of this pathway.
Caption: Sinomenine HCl inhibits the NF-κB pathway.
Mechanism of Inhibition: this compound primarily inhibits the NF-κB pathway by:
-
Suppressing IκBα Degradation: It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action keeps NF-κB in its inactive state.[5]
-
Blocking NF-κB Nuclear Translocation: By stabilizing the IκBα-NF-κB complex, it effectively blocks the translocation of the active p65 subunit into the nucleus.[6][7]
-
Downregulating Upstream Receptors: Evidence suggests SH can downregulate the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, key initiators of the NF-κB cascade in response to stimuli like lipopolysaccharide (LPS).[7][8]
Quantitative Data on NF-κB Pathway Modulation
| Target/Marker | Cell/Model System | Treatment | Observed Effect | Quantitative Value | Reference |
|---|---|---|---|---|---|
| NF-κB Activity | Peritoneal Macrophages (AA Rats) | Sinomenine (30-120 µg/ml) | Concentration-dependent inhibition of NF-κB binding activity. | P<0.05 | [5] |
| IκBα Protein | Peritoneal Macrophages (AA Rats) | Sinomenine (30, 60, 120 µg/ml) | Increased IκBα protein levels compared to control. | P<0.01 | [5] |
| p65 Nuclear Translocation | LPS-stimulated Macrophages | Sinomenine | Down-regulated expression of p65 protein in the nucleus. | Not specified | [7] |
| TLR4/MyD88 | LPS-stimulated RAW264.7 cells | Sinomenine | Down-regulated RNA and protein levels of TLR4 and MyD88. | Not specified | [7] |
| Pro-inflammatory Cytokines | Adjuvant Arthritis Rats | Sinomenine (50 mg/kg) | Reduced TNF-α, IL-6, IL-1β, and IL-8 levels. | Not specified |[6] |
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation and apoptosis.[9] Sinomenine's effect on this pathway can be context-dependent, but in inflammatory models, it generally suppresses the activation of p38 and ERK1/2.[10]
References
- 1. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Multifunctional nanoparticles of this compound for treat-to-target therapy of rheumatoid arthritis via modulation of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sinomenine on cytokine expression of macrophages and synoviocytes in adjuvant arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinomenine regulates CD14/TLR4, JAK2/STAT3 pathway and calcium signal via α7nAChR to inhibit inflammation in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK signaling mediates this compound-induced human breast cancer cell death via both reactive oxygen species-dependent and -independent pathways: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nel.edu [nel.edu]
Sinomenine Hydrochloride: A Pharmacological Whitepaper
Abstract
Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, and its hydrochloride salt, have garnered significant scientific interest for their potent pharmacological properties.[1][2][3] Traditionally used in Chinese medicine for rheumatic diseases, modern research has elucidated its multi-target mechanisms, revealing significant anti-inflammatory, immunosuppressive, analgesic, and neuroprotective effects.[1][4][5][6] This technical guide provides an in-depth overview of the pharmacological properties of Sinomenine Hydrochloride (SH), focusing on its mechanisms of action, pharmacokinetic profile, and therapeutic potential. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways it modulates.
Introduction
Sinomenine is an isoquinoline alkaloid that has been developed as this compound (SH) to improve its water solubility and drug-like properties.[2] It is approved for the treatment of rheumatoid arthritis (RA) in China and is recognized for its efficacy and relatively mild side-effect profile compared to other disease-modifying antirheumatic drugs (DMARDs).[4][7] Its therapeutic effects stem from its ability to modulate a wide array of biological processes, primarily by suppressing pro-inflammatory cytokines and regulating key signaling pathways.[1][6] This document serves as a technical resource, consolidating current knowledge to support further research and development.
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its pharmacological effects by intervening in several critical intracellular signaling cascades. Its primary mechanisms involve the inhibition of inflammatory pathways and the modulation of immune responses.
Anti-Inflammatory Effects
The anti-inflammatory properties of SH are well-documented and are central to its therapeutic efficacy, particularly in autoimmune diseases like rheumatoid arthritis.[4]
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[1] Sinomenine has been shown to consistently inhibit the NF-κB pathway.[8][9] It can block the degradation of IκBα (Inhibitor of NF-κB), which prevents the nuclear translocation of the active p65 subunit of NF-κB.[4][8] This suppression has been observed in various cell types, including macrophages and fibroblast-like synoviocytes (FLS).[8][10] Studies show that by inhibiting NF-κB, sinomenine effectively down-regulates the production of TNF-α, IL-1β, and IL-6.[1][11][12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Profile, Toxicokinetic, and Intestinal Absorption Differences of a Naturally-Derived Anti-Rheumatic Drug, this compound, in Normal and Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic review: Sinomenine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound bidirectionally inhibits progression of tumor and autoimmune diseases by regulating AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Sinomenine Hydrochloride Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine, a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history in traditional medicine for treating inflammatory diseases. Its hydrochloride salt, Sinomenine Hydrochloride, offers improved solubility and has been the subject of extensive research. However, the therapeutic potential of Sinomenine is often limited by its moderate potency and bioavailability. This has spurred considerable interest in the development of novel Sinomenine derivatives with enhanced pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies.
Biological Activities of Sinomenine Derivatives
Structural modifications of the Sinomenine scaffold have yielded a diverse range of derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects.[1][2] The primary strategy involves modifications of the A, B, C, and D rings of the Sinomenine core. These modifications aim to enhance the interaction of the derivatives with their biological targets, leading to improved efficacy.
Anti-inflammatory and Analgesic Activity
A significant focus of Sinomenine derivative research has been on improving its anti-inflammatory and analgesic properties.[3][4] These derivatives often exhibit superior inhibition of pro-inflammatory mediators compared to the parent compound.
Table 1: Anti-inflammatory and Analgesic Activities of Sinomenine Derivatives
| Derivative | Biological Activity | In Vitro/In Vivo Model | Key Findings (IC50, etc.) | Reference |
| Compound 17 | Anti-inflammatory | LPS-induced RAW264.7 cells | IC50 = 30.28 ± 1.70 μM (for NO inhibition) | [1][2][3][4] |
| Analgesic | Acetic acid-induced writhing mouse model | Significant analgesic effect | [3] | |
| S1a | Anti-inflammatory | Dimethylbenzene-induced ear oedema in mice | Alleviated ear oedema at 3.250mg/kg | [5] |
| Anti-inflammatory | Carrageenan-induced paw oedema in rats | Significantly inhibited paw oedema | [5] | |
| 1-hydroxymethyl ester-4-O-ether derivatives | Anti-inflammatory | Acetic acid-induced increase in vascular permeability | Potent inhibition of vascular permeability | [5] |
Antitumor Activity
Recent studies have highlighted the potential of Sinomenine derivatives as anti-cancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][2]
Table 2: Antitumor Activities of Sinomenine Derivatives
| Derivative Class | Cancer Cell Line | Key Findings (IC50) | Reference |
| Unspecified Derivatives | PC-3 (Prostate Cancer) | ~121.4 nM | [1][2] |
| DU-145 (Prostate Cancer) | ~121.4 nM | [1][2] |
Signaling Pathways and Mechanisms of Action
The biological activities of Sinomenine and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Sinomenine and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by Sinomenine derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and apoptosis. Sinomenine derivatives can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[1][2]
Caption: Modulation of the MAPK signaling pathway by Sinomenine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is often observed in cancer. Sinomenine derivatives have been found to inhibit this pathway, contributing to their antitumor effects.[1][2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Sinomenine derivatives.
Experimental Protocols
General Synthesis of Sinomenine Derivatives
A common approach for synthesizing Sinomenine derivatives involves the modification of the hydroxyl and secondary amine groups. A general workflow is outlined below.
Caption: General workflow for the synthesis of Sinomenine derivatives.
Detailed Methodologies:
-
Materials: this compound, various reagents for protection (e.g., Boc anhydride), modification (e.g., alkyl halides, acyl chlorides), and deprotection (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane, methanol), and purification materials (e.g., silica gel).
-
Protection: The hydroxyl and/or secondary amine groups of Sinomenine are protected to prevent unwanted side reactions. For example, the amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate.
-
Modification: The desired functional group is introduced at a specific position on the Sinomenine scaffold. This can involve O-alkylation, N-alkylation, or esterification reactions.
-
Deprotection: The protecting groups are removed to yield the final derivative.
-
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure derivative.
-
Characterization: The structure of the synthesized derivative is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay is commonly used to screen for the anti-inflammatory activity of compounds.
Protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the Sinomenine derivatives for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 μg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the nitrite level using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
The structural modification of Sinomenine has proven to be a fruitful strategy for the development of novel therapeutic agents with enhanced biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of anti-inflammatory, analgesic, and anticancer therapy. Future research should focus on elucidating the structure-activity relationships of these derivatives in more detail to enable the design of even more potent and selective compounds. Furthermore, in-depth preclinical and clinical studies are warranted to translate these promising findings into tangible therapeutic benefits. The continued exploration of Sinomenine's rich chemical space holds great promise for the discovery of next-generation drugs for a variety of diseases.
References
- 1. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Alkaloid's Journey: A Technical Guide to the Discovery and Therapeutic Development of Sinomenine
Abstract
Sinomenine, an alkaloid derived from the medicinal plant Sinomenium acutum, represents a compelling case study in the evolution of a traditional remedy into a modern therapeutic agent. With a history spanning over two millennia in traditional Chinese medicine for the treatment of rheumatic diseases and neuralgia, sinomenine has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and analgesic properties.[1][2] First isolated in the 1920s, this morphinan derivative has been the subject of extensive pharmacological and clinical investigation, particularly for its efficacy in treating rheumatoid arthritis (RA).[1][3] This technical guide provides a comprehensive overview of the discovery and history of sinomenine, details its multifaceted mechanisms of action through key signaling pathways, presents its pharmacological effects with supporting quantitative data, and outlines the experimental protocols used to elucidate its therapeutic potential.
A Historical and Chemical Overview
The use of Sinomenium acutum, known in traditional Chinese medicine as "Qingfengteng," dates back centuries, with ancient texts describing its efficacy in dispelling "wind-dampness," a concept analogous to modern descriptions of inflammation and pain in rheumatic conditions.[4] The journey from herbal remedy to isolated compound began in the early 20th century.
-
1920s: Sinomenine was first isolated as a pure alkaloid from the roots and stems of Sinomenium acutum by Japanese scientist Ishiwari.[3]
-
Chemical Characterization: Chemically identified as 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one, sinomenine is a morphinan-type alkaloid.[1][5] Its structure is related to other opioids, but it does not exhibit the same analgesic profile and is not a controlled substance.
-
Modern Development: In the late 1990s, sinomenine hydrochloride was developed and approved in China as a disease-modifying anti-rheumatic drug (DMARD) under the name "Zhengqing Fengtongning," available in tablet and injection forms for the treatment of rheumatoid arthritis.[1][6]
Pharmacological Profile and Therapeutic Applications
Sinomenine exhibits a broad spectrum of pharmacological activities, primarily attributed to its anti-inflammatory and immunomodulatory effects. While its most established application is for rheumatoid arthritis, research has explored its potential in a variety of other conditions.
Primary Indications:
-
Rheumatoid Arthritis (RA): Clinical trials have demonstrated that sinomenine has comparable efficacy to methotrexate (MTX), the standard of care for RA, but with a more favorable side-effect profile, particularly regarding liver toxicity and gastrointestinal issues.[4][7] It functions by reducing joint swelling, alleviating pain, and inhibiting the proliferation of synovial fibroblasts.[8]
-
Analgesia: Sinomenine demonstrates moderate analgesic effects, particularly against inflammatory and chronic pain, by suppressing inflammation and modulating neuroplasticity.[9]
Emerging and Preclinical Applications:
-
Neuroprotection: Studies in animal models of cerebral ischemia show that sinomenine can reduce cerebral damage and inflammation.[10][11]
-
Anti-Cancer Activity: In vitro studies have shown sinomenine can inhibit the proliferation of various cancer cell lines, including breast, liver, and lung cancer, and may enhance the sensitivity of cancer cells to chemotherapy agents like cisplatin.[8]
-
Other Inflammatory Disorders: Its mechanisms suggest potential utility in treating conditions like colitis, uveitis, and psoriasis.[12][13]
Mechanism of Action: Modulation of Key Signaling Pathways
Sinomenine's therapeutic effects are not mediated by a single target but rather through the complex modulation of multiple intracellular signaling pathways that are central to inflammation and immunity.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Sinomenine exerts a significant portion of its anti-inflammatory effects by inhibiting this pathway. It has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of inflammatory genes.[10][14] This leads to a marked reduction in the production of key inflammatory mediators.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. login.medscape.com [login.medscape.com]
- 3. The pharmacokinetics and tissue distribution of sinomenine in rats and its protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of sinomenine in cubosome nanoparticles by HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 12. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of Sinomenine Hydrochloride on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine, a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has a long history in traditional Chinese medicine for treating inflammatory conditions. Its hydrochloride salt, Sinomenine Hydrochloride (SH), has garnered significant attention in modern pharmacology for its potent anti-inflammatory and immunomodulatory properties. A substantial body of research indicates that SH exerts its therapeutic effects primarily by modulating the production of a wide array of cytokines, key signaling proteins that orchestrate the immune response. This technical guide provides an in-depth overview of the current understanding of this compound's impact on cytokine production, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Cytokine Modulation by this compound
This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines while, in some contexts, promoting anti-inflammatory cytokines. The following tables summarize the quantitative effects of SH on cytokine levels as documented in various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cell Line | Stimulant | Cytokine | SH Concentration | % Inhibition / Fold Change | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 10 µg/mL | ↓ ~40% | [1] |
| 50 µg/mL | ↓ ~75% | [1] | |||
| TNF-α | 10 µg/mL | ↓ ~30% | [1] | ||
| 50 µg/mL | ↓ ~60% | [1] | |||
| IL-1β | 10 µg/mL | ↓ ~25% | [1] | ||
| 50 µg/mL | ↓ ~55% | [1] | |||
| GM-CSF | 50 µg/mL | Significant ↓ | [1] | ||
| IL-1α | 50 µg/mL | Significant ↓ | [1] | ||
| KC (CXCL1) | 50 µg/mL | Significant ↓ | [1] | ||
| Eotaxin-2 | 50 µg/mL | Significant ↓ | [1] | ||
| Rheumatoid Arthritis | IL-1β | IL-6 | 500 µM | Significant ↓ | [2] |
| Fibroblast-Like Synoviocytes (RA-FLS) | TNF-α | 500 µM | Significant ↓ | [2] | |
| IL-1β | 500 µM | Significant ↓ | [2] | ||
| Adjuvant Arthritis Rat Synoviocytes | - | TNF-α mRNA | 30-120 µg/mL | Concentration-dependent ↓ | |
| IL-1β mRNA | 30-120 µg/mL | Concentration-dependent ↓ |
Table 2: In Vivo Effects of this compound on Cytokine Production
| Animal Model | Tissue/Fluid | Cytokine | SH Dosage | % Inhibition / Fold Change | Reference |
| Collagen-Induced Arthritis (CIA) Mice | Serum | IL-1β | 100 mg/kg/d | Significant ↓ | [2] |
| IL-6 | 100 mg/kg/d | Significant ↓ | [2] | ||
| TNF-α | 100 mg/kg/d | Significant ↓ | [2] | ||
| Plasma Cell Mastitis (PCM) Mice | Mammary Tissue | IL-6 | 100 mg/kg | Significant ↓ | [3][4] |
Core Signaling Pathways Modulated by this compound
This compound's regulation of cytokine production is mediated through its interaction with several key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the modulation of the JAK/STAT pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, driving the transcription of numerous pro-inflammatory cytokines. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of p65 and suppressing the expression of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6.[5][6]
Modulation of the JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling. Cytokines like IL-6 bind to their receptors, leading to the activation of associated JAKs. These kinases then phosphorylate STAT proteins, primarily STAT3, which dimerize and translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating the expression of target genes, including IL-6 itself, in a negative feedback loop.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on cytokine production.
Cell Culture and Treatment (In Vitro)
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.[7]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) in a humidified incubator at 37°C with 5% CO₂.[8]
-
Seeding: For cytokine analysis, cells are typically seeded in 6-well plates at a density of 3 x 10⁵ cells/mL or in 96-well plates at 1 x 10⁵ cells/mL and allowed to adhere overnight.[9][10]
-
Treatment Protocol:
-
Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 160, 320, 640 µM) for 1-2 hours.[1][11]
-
Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.[9][12]
-
The cells are then co-incubated with both SH and the stimulant for a specified period, usually 18-24 hours.[1][9]
-
After incubation, the cell culture supernatant is collected for protein-level analysis (ELISA), and the cells are lysed for RNA or protein extraction (qRT-PCR, Western Blot).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Coating: 96-well ELISA plates are coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Collected cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.
-
Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30-60 minutes.
-
Substrate Addition: Plates are washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark for color development.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader. Cytokine concentrations in the samples are calculated based on the standard curve.[9]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR is used to measure the mRNA expression levels of cytokine genes.
-
Protocol:
-
RNA Isolation: Total RNA is extracted from the lysed cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.[13]
-
Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]
-
Real-Time PCR: The PCR reaction is prepared using the synthesized cDNA, gene-specific primers for the target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., β-actin or GAPDH), and a fluorescent dye (e.g., SYBR Green).[13]
-
Cycling Conditions: A typical thermal cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).[13]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.[1]
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect the levels of total and phosphorylated proteins within the NF-κB and JAK/STAT signaling pathways.
-
Protocol:
-
Protein Extraction: For total protein, cells are lysed in RIPA buffer. For nuclear and cytoplasmic fractions, a nuclear extraction kit is used to separate the proteins. Protein concentration is determined using a BCA assay.[3]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-JAK2, anti-STAT3, anti-p65, anti-IκBα).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[3]
-
Conclusion
This compound demonstrates robust anti-inflammatory activity by effectively suppressing the production of key pro-inflammatory cytokines. This action is primarily mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of this promising natural compound. The continued elucidation of its molecular mechanisms will be crucial for its clinical application in a range of inflammatory and autoimmune diseases.
References
- 1. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound inhibits the progression of plasma cell mastitis by regulating IL-6/JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinomenine treats rheumatoid arthritis by inhibiting MMP9 and inflammatory cytokines expression: bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinomenine alleviates lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. funpecrp.com.br [funpecrp.com.br]
Sinomenine Hydrochloride: A Technical Guide to its Immunosuppressive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine hydrochloride, an alkaloid derived from the medicinal plant Sinomenium acutum, has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] Modern pharmacological research has increasingly focused on its potent immunosuppressive and anti-inflammatory properties, highlighting its potential as a therapeutic agent for a range of conditions, including rheumatoid arthritis and other autoimmune disorders.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying the immunosuppressive effects of this compound, with a focus on its molecular targets, impact on immune cell function, and relevant signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising compound.
Core Immunosuppressive Mechanisms
This compound exerts its immunosuppressive effects through a multi-pronged approach, targeting various components of the innate and adaptive immune systems. Its primary mechanisms include the modulation of immune cell proliferation and function, inhibition of pro-inflammatory cytokine production, and interference with key intracellular signaling cascades.[1][2]
Impact on Immune Cell Populations
This compound significantly influences the activity of key immune cells, including T lymphocytes, B lymphocytes, and macrophages.
-
T Lymphocytes: It suppresses the proliferation of T cells, a cornerstone of its immunosuppressive action.[1][3] Studies have shown that this compound can arrest the cell cycle of T cells at the G0/G1 phase and induce apoptosis, thereby reducing the population of activated T cells.[2][4][5] This effect is mediated, in part, through caspase-3-dependent pathways.[2] Specifically, it has been demonstrated to inhibit the proliferation of CD4+ T cells.[2]
-
B Lymphocytes: The compound also affects B cell function by inhibiting their proliferation and capacity to produce antibodies.[1] Similar to its effect on T cells, this compound can induce cell cycle arrest in B cells.[4][5]
-
Macrophages: this compound modulates macrophage activity by inhibiting their proliferation, migration, and the secretion of pro-inflammatory cytokines.[6] It can also influence macrophage polarization, a critical process in the inflammatory response.
Inhibition of Pro-inflammatory Cytokines
A central aspect of this compound's immunosuppressive activity is its ability to reduce the production of key pro-inflammatory cytokines. It has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), all of which are pivotal mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune diseases.[1][6][7]
Quantitative Data on Immunosuppressive Activity
The following tables summarize key quantitative data regarding the inhibitory effects of this compound on various immune parameters.
| Parameter | Cell Type/Model | IC50 Value / Effective Concentration | Reference |
| Lymphocyte Proliferation | Mouse spleen cells (Concanavalin A-activated) | 400 µM | [3] |
| Mouse spleen cells (Mixed lymphocyte culture) | 60 µM | [3] | |
| Human peripheral blood mononuclear cells | 34 - 129 µM | [3] | |
| Cytotoxicity | H1819 (NSCLC) cells | 50 µM | [8] |
| H1975 (NSCLC) cells | 200 µM | [8] | |
| ACHN (ccRCC) cells | 76.8 μM | [8] | |
| 786-O (ccRCC) cells | 85.5 μM | [8] | |
| Inhibition of Proliferation | Ramos B and Jurkat T cells | 0.5 µM - 1 µM | [4] |
Table 1: In Vitro Inhibitory Concentrations of this compound.
| Clinical Parameter | Condition | Dosage | Outcome | Reference |
| ACR50 Response | Rheumatoid Arthritis | Not specified | 52.63% of patients achieved ACR50 after 24 weeks | [9] |
| Adverse Events (vs. NSAIDs) | Rheumatoid Arthritis | Not specified | Less frequent digestive system adverse events (P=0.0003) | [10][11] |
| Clinical Improvement (vs. NSAIDs) | Rheumatoid Arthritis | Not specified | More effective in improving morning stiffness (P < 0.00001), painful joints (P = 0.03), and erythrocyte sedimentation rate (P < 0.00001) | [10][11] |
Table 2: Clinical Efficacy of Sinomenine in Rheumatoid Arthritis.
Signaling Pathway Modulation
This compound's immunosuppressive effects are intricately linked to its ability to modulate several key intracellular signaling pathways that govern immune cell activation and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses.[1] this compound inhibits the activation of NF-κB, which in turn downregulates the expression of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[1][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby influencing cell proliferation, differentiation, and survival. This compound has been shown to inhibit the IL-6/JAK2/STAT3 pathway, which is implicated in the pathogenesis of certain inflammatory conditions.[12] By downregulating this pathway, this compound can reduce inflammation and inhibit the proliferation of specific immune cells.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex role in immunity, often exhibiting both pro- and anti-inflammatory effects depending on the context. Sinomenine has been reported to modulate TGF-β signaling, which may contribute to its immunosuppressive and anti-fibrotic properties in certain conditions.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the immunosuppressive effects of this compound.
Lymphocyte Proliferation Assay
This assay is fundamental to assessing the anti-proliferative effects of this compound on lymphocytes.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or isolate splenocytes from mouse spleens.[13][14]
-
Cell Culture: Plate the isolated cells in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well) in a suitable culture medium.[14]
-
Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A) or in a mixed lymphocyte culture (MLC) in the presence of varying concentrations of this compound.[3][14] Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[14]
-
Proliferation Measurement: Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent (e.g., MTT, WST-1), during the final hours of incubation.[3][13]
-
Data Analysis: Measure the incorporation of the label (radioactivity or absorbance) to quantify cell proliferation. Calculate the IC50 value, which represents the concentration of this compound that inhibits lymphocyte proliferation by 50%.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used method to quantify the levels of specific cytokines in biological samples.[15][16][17][18][19]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).[17]
-
Sample Incubation: Add cell culture supernatants or serum samples (from this compound-treated and control groups) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.[16]
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase).[16]
-
Substrate Addition: Wash the plate and add a chromogenic substrate. The enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.[20][21][22][23]
-
Protein Extraction: Lyse cells treated with or without this compound to extract total cellular or nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65 or anti-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.
Conclusion
This compound is a promising natural compound with well-documented immunosuppressive properties. Its ability to modulate the function of key immune cells, inhibit the production of pro-inflammatory cytokines, and interfere with critical signaling pathways like NF-κB and JAK/STAT, underscores its therapeutic potential for a variety of autoimmune and inflammatory diseases. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory capabilities of this compound. Further research, including well-designed clinical trials, will be crucial to fully elucidate its clinical utility and establish its role in modern medicine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lymphocyte proliferation by the anti-arthritic drug sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects IgA Nephropathy Through Regulating Cell Growth and Apoptosis of T and B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sinomenine versus NSAIDs for the treatment of rheumatoid arthritis: a systematic review and meta-analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound inhibits the progression of plasma cell mastitis by regulating IL-6/JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. hanc.info [hanc.info]
- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomatik.com [biomatik.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 19. h-h-c.com [h-h-c.com]
- 20. Sinomenine Inhibits TOPK To Ameliorate Psoriasiform Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Analgesic Potential of Sinomenine Hydrochloride: A Preclinical In-Depth Analysis
An examination of the efficacy and mechanisms of Sinomenine Hydrochloride in preclinical models of pain, providing a technical guide for researchers and drug development professionals.
Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has a long history in traditional Chinese medicine for the treatment of rheumatic diseases.[1][2] Its hydrochloride salt, this compound, has been developed to improve water solubility and is extensively investigated for its diverse pharmacological activities, including potent analgesic properties demonstrated in a variety of preclinical pain models.[1][3] This technical guide synthesizes the current understanding of this compound's analgesic effects, detailing the experimental protocols used to elicit these findings and the underlying molecular mechanisms of action.
Quantitative Efficacy in Preclinical Pain Models
This compound has demonstrated significant analgesic effects across multiple preclinical models, including those for inflammatory, neuropathic, and postoperative pain. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy.
Table 1: Efficacy in Inflammatory Pain Models
| Pain Model | Species | Drug Administration | Dosage | Primary Outcome Measure | Result | Reference |
| Carrageenan-induced Paw Edema | Mouse | Intraperitoneal (i.p.) | 10, 20, 80 mg/kg | Mechanical Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | [4][5] |
| Carrageenan-induced Paw Edema | Mouse | Intraperitoneal (i.p.) | 10, 20, 80 mg/kg | Thermal Paw Withdrawal Latency (PWL) | Dose-dependent increase in PWL | [4][5] |
| Complete Freund's Adjuvant (CFA)-induced Arthritis | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Mechanical Withdrawal Threshold (MWT) & Thermal Withdrawal Latency (TWL) | Significant increase in MWT and TWL | [6] |
| Formalin Test | Mouse | Intraperitoneal (i.p.) | 50 mg/kg | Paw Licking Time | Suppression of both early and late phase licking | [7] |
Table 2: Efficacy in Neuropathic and Postoperative Pain Models
| Pain Model | Species | Drug Administration | Dosage | Primary Outcome Measure | Result | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Mechanical Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | [1] |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Thermal Paw Withdrawal Latency (PWL) | Dose-dependent increase in PWL | [1] |
| Postoperative Incisional Pain | Rat | Intraperitoneal (i.p.) | 9.66 mg/kg (ED50, male), 13.48 mg/kg (ED50, female) | Mechanical Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | [8] |
| Postoperative Incisional Pain | Rat | Per os (p.o.) | - | Mechanical Paw Withdrawal Threshold (PWT) | Approximately fourfold less potent than i.p. administration | [8] |
Key Experimental Protocols
The following are detailed methodologies for the key preclinical pain models cited in the quantitative data tables.
Carrageenan-Induced Inflammatory Pain
Objective: To induce an acute inflammatory response and measure hypersensitivity to mechanical and thermal stimuli.
Protocol:
-
Animal Model: Male Swiss mice or Sprague-Dawley rats.
-
Induction: A subcutaneous injection of 20 µL of a 2% λ-carrageenan solution in saline is administered into the plantar surface of the right hind paw.[4][9]
-
Pain Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold (PWT) is measured using von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the inflamed paw until a withdrawal response is elicited.[4]
-
Thermal Hyperalgesia: The paw withdrawal latency (PWL) is assessed using a radiant heat source (e.g., Hargreaves' test). A focused beam of light is directed at the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded.[4]
-
-
Drug Administration: this compound is typically administered intraperitoneally at specified doses prior to or after the carrageenan injection.
-
Data Analysis: The PWT and PWL are measured at various time points post-carrageenan and drug administration and compared to vehicle-treated control groups.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
Objective: To establish a model of chronic inflammatory pain characterized by persistent hyperalgesia.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.[6]
-
Induction: A subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.[6][10]
-
Pain Assessment:
-
Mechanical Withdrawal Threshold (MWT): Assessed using von Frey filaments as described for the carrageenan model.[6]
-
Thermal Withdrawal Latency (TWL): Measured using a radiant heat source as described for the carrageenan model.[6]
-
Cold Allodynia: The frequency of paw withdrawal in response to a cold stimulus (e.g., a drop of acetone) is measured.[6]
-
-
Drug Administration: this compound (e.g., 30 mg/kg) is administered intraperitoneally daily following CFA injection.[6]
-
Data Analysis: Behavioral tests are conducted at multiple time points (e.g., 1, 3, 5, 7, and 9 days) after CFA injection to evaluate the effect of treatment on pain behaviors compared to a control group.[6]
Chronic Constriction Injury (CCI) of the Sciatic Nerve
Objective: To create a model of peripheral neuropathic pain.
Protocol:
-
Surgical Procedure:
-
Pain Assessment:
-
Drug Administration: this compound is administered, often starting several days after the CCI surgery and continuing for a specified period.[1]
-
Data Analysis: Pain behaviors are assessed at baseline and at multiple time points post-surgery and during the treatment period.
Formalin Test
Objective: To assess analgesic activity in a model of tonic chemical pain with two distinct phases.
Protocol:
-
Animal Model: Male mice.[7]
-
Induction: A subcutaneous injection of dilute formalin (e.g., 1-5%) is administered into the dorsal or plantar surface of a hind paw.[12][13]
-
Pain Assessment: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases:
-
Drug Administration: this compound is administered prior to the formalin injection.
-
Data Analysis: The total licking time in each phase is compared between the drug-treated group and a vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound are attributed to its modulation of multiple signaling pathways involved in inflammation and pain transmission.
Anti-inflammatory and Neuroprotective Signaling
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3] By suppressing these pathways, it reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6] Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the antioxidant response.[3]
Modulation of Neurotransmission
This compound also influences neurotransmitter systems involved in pain perception. It has been shown to interact with the GABAergic system, specifically targeting GABAA receptors, which contributes to its analgesic effects.[2][3] Furthermore, it can modulate the activity of voltage-gated sodium channels, which are crucial for the transmission of pain signals in the peripheral nervous system.
References
- 1. Sinomenine Ameliorated Microglial Activation and Neuropathic Pain After Chronic Constriction Injury Via TGF‐β1/ALK5/Smad3 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinomenine Ameliorated Microglial Activation and Neuropathic Pain After Chronic Constriction Injury Via TGF-β1/ALK5/Smad3 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic effect of sinomenine in rodents after inflammation and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Sinomenine on CFA-Induced Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible involvement of the μ opioid receptor in the antinociception induced by sinomenine on formalin-induced nociceptive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive effects of sinomenine in a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aragen.com [aragen.com]
- 10. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
The Neuroprotective Potential of Sinomenine Hydrochloride: A Technical Guide to its Mechanisms in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine, a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has garnered significant attention for its therapeutic potential in a range of central nervous system (CNS) disorders.[1][2] Its hydrochloride salt, Sinomenine Hydrochloride (SH), offers improved solubility and has been the subject of extensive preclinical research.[3] Notably, SH can cross the blood-brain barrier, a critical attribute for any neurotherapeutics.[3][4] This technical guide synthesizes the current understanding of SH's neuroprotective effects, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental evidence supporting its potential. The primary mechanisms underlying its neuroprotective action involve the potent suppression of neuroinflammation and oxidative stress, modulation of apoptosis, and induction of autophagy.[1][5][6]
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by targeting key pathological processes common to many neurological disorders.
-
Anti-Neuroinflammation: SH effectively mitigates neuroinflammation by inhibiting the activation of microglia and astrocytes.[1][7] It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][8] This is achieved by modulating critical inflammatory signaling pathways, most notably the NF-κB pathway.[9]
-
Anti-Oxidative Stress: The compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[1][8]
-
Inhibition of Apoptosis: SH demonstrates anti-apoptotic properties by modulating the expression of key proteins involved in programmed cell death. For instance, it has been shown to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, thereby preventing neuronal loss in ischemic and neurotoxic injury models.[4]
-
Induction of Autophagy: In models of Parkinson's disease, SH has been found to promote autophagy, the cellular process for clearing damaged organelles and aggregated proteins, by inhibiting the PI3K/Akt/mTOR signaling pathway.[5] This mechanism is crucial for maintaining neuronal health and preventing the accumulation of toxic protein aggregates.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key preclinical studies, demonstrating the efficacy of this compound in various models of neurological disorders.
Table 1: Effects of Sinomenine in Cerebral Ischemia Models
| Model | Species | Dosage & Administration | Key Findings | Reference |
| MCAO | Mice | 10 or 20 mg/kg, i.p., daily for 3 days post-surgery | Attenuated cerebral infarction, cerebral edema, and neuronal apoptosis. | [2] |
| MCAO | Mice | 20 mg/kg, i.p., daily for 3 days post-MCAO | Inhibited the decrease in neuron numbers and reduced brain water content. | [1] |
| MCAO | Rats | 90 mg/kg, tail vein injection, 1h before ischemia | Reduced neurological severity, infarct volume, and brain water content. | [10] |
| MCAO | Rats | 30 mg/kg, i.p., 12h and 0.5h before MCAO | Significantly decreased brain infarction. | [4] |
| MCAO | Rats | 30 mg/kg, i.p., 1h after MCAO | Reduced infarct volume from 573.35 ± 28.69 mm³ to 142.50 ± 48.72 mm³. | [4] |
| OGD/R | PC12 Cells | 0.1, 1, and 5 µM, 24h pre-treatment | Reduced LDH release by 22.73%, 41.72%, and 22.44% respectively. | [4] |
MCAO: Middle Cerebral Artery Occlusion; i.p.: Intraperitoneal; OGD/R: Oxygen-Glucose Deprivation/Reperfusion; LDH: Lactate Dehydrogenase.
Table 2: Effects of Sinomenine in Parkinson's Disease Models
| Model | Species | Dosage & Administration | Key Findings | Reference |
| MPTP | Mice | 20 mg/kg, i.p., 5 days before and 4 days during MPTP treatment | Suppressed decline in rotarod time and grip strength; increased TH-positive cells in the substantia nigra. | [5] |
| MPTP | Mice | 20 mg/kg, i.p. | Suppressed the MPTP-induced decrease in Beclin-1 and LC3-II/LC3-I ratio. | [5] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH: Tyrosine Hydroxylase.
Key Signaling Pathways Modulated by this compound
SH's therapeutic effects are underpinned by its ability to modulate several critical intracellular signaling pathways.
Nrf2/ARE Antioxidant Pathway
SH activates the Nrf2 pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like SH, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes like HO-1 and NQO1.[8]
NF-κB Inflammatory Pathway
SH inhibits the pro-inflammatory NF-κB pathway. In response to inflammatory stimuli like LPS or injury, IκB is phosphorylated and degraded, releasing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory cytokines. SH can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.[1][9]
PI3K/Akt/mTOR Autophagy Pathway
In the context of Parkinson's disease, SH promotes neuroprotective autophagy by inhibiting the PI3K/Akt/mTOR signaling cascade. Activation of this pathway normally suppresses autophagy. By inhibiting Akt and mTOR, SH lifts this suppression, leading to the formation of autophagosomes that clear toxic protein aggregates and damaged mitochondria.[5]
Detailed Experimental Protocols
This section provides an overview of the standard methodologies used in the cited research to evaluate the neuroprotective effects of this compound.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This model is a standard procedure to induce focal cerebral ischemia (stroke) in rodents.
-
Objective: To mimic ischemic stroke and evaluate the efficacy of SH in reducing infarct volume and neurological deficits.
-
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized (e.g., with isoflurane or chloral hydrate).
-
Suture Insertion: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed. A nylon monofilament suture (often silicone-coated) is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[11]
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
SH Administration: SH is administered at specified doses (e.g., 10-90 mg/kg) via intraperitoneal (i.p.) or tail vein injection, either before ischemia (pre-treatment) or after the onset of reperfusion (post-treatment).[4][10]
-
Outcome Assessment: At 24-72 hours post-MCAO, assessments are performed. This includes neurological deficit scoring, measurement of infarct volume using TTC (2,3,5-triphenyltetrazolium chloride) staining, and analysis of brain water content to assess edema.[7] Brain tissue is collected for molecular analysis (Western blot, PCR, immunohistochemistry).
-
In Vivo Model: MPTP-Induced Parkinson's Disease
The MPTP neurotoxin model is widely used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.[5][12]
-
Objective: To induce Parkinson's-like pathology and assess SH's ability to protect dopaminergic neurons and improve motor function.
-
Procedure:
-
Animal Preparation: Adult male C57BL/6 mice are typically used due to their high sensitivity to MPTP.[13]
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via multiple i.p. injections (e.g., 20-30 mg/kg, 4 injections at 2-hour intervals for an acute model).[13]
-
SH Administration: SH (e.g., 20 mg/kg, i.p.) is administered for several days before and/or during the MPTP treatment period.[5]
-
Behavioral Testing: Several days after the final MPTP injection, motor function is assessed using tests like the rotarod test (for motor coordination) and the grip strength test.[5]
-
Neurochemical and Histological Analysis: Animals are euthanized, and brain tissue is collected. The substantia nigra and striatum are analyzed for levels of dopamine and its metabolites via HPLC. The number of surviving dopaminergic neurons is quantified by immunohistochemical staining for Tyrosine Hydroxylase (TH).[5][14]
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This cell culture model simulates the conditions of ischemia-reperfusion injury at the cellular level.[15]
-
Objective: To investigate the direct protective effects of SH on neuronal cells under ischemic stress.
-
Procedure:
-
Cell Culture: Neuronal-like cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.[15][16]
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium (e.g., D-hank's solution). The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-12 hours).[15][17]
-
Reperfusion: After the deprivation period, the glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for a reperfusion period (e.g., 24 hours).[17]
-
SH Treatment: SH is added to the culture medium at various concentrations (e.g., 0.1-5 µM) typically before the OGD phase.[4]
-
Viability and Apoptosis Assays: Cell viability is assessed using MTT or CCK-8 assays. Cell death and apoptosis are measured by LDH release assays, flow cytometry (using Annexin V/PI staining), or TUNEL staining.[4][18]
-
Analytical Technique: Western Blotting for Nrf2/HO-1
-
Objective: To quantify the protein expression levels of Nrf2 and its downstream target HO-1 in brain tissue or cell lysates.
-
Procedure:
-
Protein Extraction: Brain tissue or cells are homogenized in lysis buffer containing protease inhibitors. Nuclear and cytoplasmic fractions can be separated to analyze Nrf2 translocation.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).[19][20][21]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.[20]
-
Conclusion and Future Directions
The evidence strongly suggests that this compound is a promising neuroprotective agent with pleiotropic effects targeting neuroinflammation, oxidative stress, apoptosis, and autophagy. Its efficacy in established preclinical models of ischemic stroke and Parkinson's disease highlights its potential for clinical translation. Future research should focus on optimizing delivery systems to enhance its bioavailability in the CNS, conducting long-term safety and efficacy studies in higher-order animal models, and ultimately, designing well-controlled clinical trials to validate its therapeutic utility in human neurological disorders. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers to advance the investigation of this potent natural compound.
References
- 1. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 2. Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinomenine protects against ischaemic brain injury: involvement of co-inhibition of acid-sensing ion channel 1a and L-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinomenine activates astrocytic dopamine D2 receptors and alleviates neuroinflammatory injury via the CRYAB/STAT3 pathway after ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sinomenine activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network pharmacology-based approach to explore the underlying mechanism of sinomenine on sepsis-induced myocardial injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effect Analysis of Sinomenine on Rat Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the model of PC12 apoptosis induced by OGSD/R through in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overexpression of HIF-1α protects PC12 cells against OGD/R-evoked injury by reducing miR-134 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. europeanreview.org [europeanreview.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Sinomenine Hydrochloride: A Deep Dive into its Modulation of NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history in traditional Chinese medicine for treating inflammatory conditions.[1] Its hydrochloride salt, Sinomenine Hydrochloride (SH), offers improved water solubility and has garnered significant interest for its potential therapeutic applications in autoimmune diseases, inflammation, and oncology.[2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a specific focus on its impact on two pivotal intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Understanding these interactions is crucial for the continued development and targeted application of this promising compound.
Core Mechanism of Action: Attenuation of Inflammatory and Pro-survival Signaling
This compound's primary therapeutic effects are rooted in its ability to modulate the immune system and inflammatory responses.[3] At the molecular level, this is largely achieved by interfering with the activation of the NF-κB and MAPK signaling pathways. These pathways are central regulators of gene expression, controlling a wide array of cellular processes including inflammation, cell survival, proliferation, and apoptosis. Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases and cancers.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
This compound has been shown to potently inhibit the NF-κB signaling pathway.[2] It can suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2] This leads to a downstream reduction in the expression of NF-κB target genes, which are critical for the inflammatory response.
The MAPK Signaling Pathway
The MAPK family consists of serine/threonine kinases that play a crucial role in transducing extracellular signals to intracellular responses. The three major well-characterized MAPK subfamilies are: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated in a tiered cascade, where a MAPK kinase kinase (MAPKKK) phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK. Activated MAPKs then phosphorylate various downstream substrates, including transcription factors, to regulate cellular processes.
The effect of this compound on the MAPK pathway is more complex and appears to be context-dependent. In inflammatory settings, SH has been shown to suppress the phosphorylation of p38 MAPK and ERK1/2, thereby contributing to its anti-inflammatory effects.[4][5] Conversely, in some cancer cell lines, SH has been observed to increase the phosphorylation of ERK, JNK, and p38, which is associated with the induction of apoptosis and cell cycle arrest.[6]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature. These tables are intended for easy comparison of the compound's potency and efficacy across different experimental models.
Table 1: Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| MDA-MB-231 | Breast Cancer | 1.33 | [7] |
| MCF-7 | Breast Cancer | 1.51 | [7] |
Table 2: Effects of this compound on Cytokine Production
| Cell Line/Model | Stimulus | SH Concentration | Cytokine | Percent Reduction | Reference |
| Rat Renal Allograft Model | Allograft Rejection | 30 mg/kg/day | TNF-α | Significant Reduction | [8] |
| Rat Renal Allograft Model | Allograft Rejection | 30 mg/kg/day | IL-1β | Significant Reduction | [8] |
| Rat Renal Allograft Model | Allograft Rejection | 30 mg/kg/day | IL-6 | Significant Reduction | [8] |
| LPS-induced RAW264.7 cells | LPS | 160, 320, 640 µM | TNF-α | Dose-dependent reduction | [9] |
| LPS-induced RAW264.7 cells | LPS | 160, 320, 640 µM | IL-1β | Dose-dependent reduction | [9] |
| LPS-induced RAW264.7 cells | LPS | 160, 320, 640 µM | IL-6 | Dose-dependent reduction | [9] |
Table 3: Modulation of MAPK Phosphorylation by this compound
| Cell Line | Stimulus | SH Concentration | MAPK Target | Effect | Reference |
| Endothelial Cells | LPS | 10 µg/mL | p-ERK1/2 | Significant Reduction | [4] |
| Endothelial Cells | LPS | 10 µg/mL | p-p38 | Significant Reduction | [4] |
| Endothelial Cells | LPS | 10 µg/mL | p-JNK | Inhibition | [4] |
| MDA-MB-231 | - | Dose-dependent | p-ERK, p-JNK, p-p38 | Increased Expression | [6] |
| MCF-7 | - | Dose-dependent | p-ERK, p-JNK, p-p38 | Increased Expression | [6] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the effects of this compound on the NF-κB and MAPK signaling pathways.
Cell Culture and Treatments
A variety of cell lines are utilized to model different biological contexts, including:
-
RAW264.7: A murine macrophage cell line often used to study inflammation.[10]
-
MDA-MB-231 and MCF-7: Human breast cancer cell lines.[6]
-
MG-63: A human osteosarcoma cell line.[11]
-
Endothelial Cells: To study vascular inflammation.[4]
Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are treated with varying concentrations of this compound for specified durations, often with or without a pro-inflammatory stimulus like LPS or a cytokine like TNF-α.
Western Blot Analysis
Western blotting is a key technique used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules.
General Protocol:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay such as the Bicinchoninic acid (BCA) assay.[11]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-IκBα, anti-β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.[12]
General Protocol (Sandwich ELISA):
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Standards and samples (e.g., cell culture supernatant) are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody, which also recognizes the cytokine, is added. This creates a "sandwich" with the cytokine between the two antibodies.
-
Enzyme Conjugate: After another wash, a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.[13]
NF-κB Reporter Assay
To specifically measure the transcriptional activity of NF-κB, a luciferase reporter assay is often employed.
General Protocol:
-
Cell Line: A cell line (e.g., RAW264.7) stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements is used.[14][15]
-
Treatment: These reporter cells are treated with this compound, with or without a stimulus that activates NF-κB (e.g., LPS).
-
Lysis: After incubation, the cells are lysed.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the activity of the luciferase enzyme, is measured using a luminometer. A decrease in luminescence in SH-treated cells compared to stimulated controls indicates inhibition of NF-κB transcriptional activity.
Conclusion and Future Directions
This compound demonstrates significant modulatory effects on the NF-κB and MAPK signaling pathways, which underpins its potent anti-inflammatory and, in some contexts, anti-cancer properties. Its ability to inhibit NF-κB activation is a key mechanism for its therapeutic potential in inflammatory and autoimmune diseases. The context-dependent regulation of MAPK pathways suggests a nuanced mechanism of action that could be exploited for different therapeutic indications.
For drug development professionals, the data presented herein highlights the potential of this compound as a lead compound. Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these pathways.
-
Investigating the differential effects on MAPK signaling in various cell types and disease models.
-
Conducting further preclinical and clinical studies to establish its efficacy and safety profile for specific indications.
-
Exploring the potential for synergistic effects when combined with other therapeutic agents.
This technical guide provides a solid foundation for researchers and scientists to further explore the therapeutic potential of this compound and to design experiments that will unravel the remaining complexities of its mechanism of action.
References
- 1. Sinomenine alleviates dorsal root ganglia inflammation to inhibit neuropathic pain via the p38 MAPK/CREB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nel.edu [nel.edu]
- 5. Sinomenine Ameliorates IL-1β-Induced Intervertebral Disc Degeneration in Rats Through Suppressing Inflammation and Oxidative Stress via Keap1/Nrf2/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling mediates this compound-induced human breast cancer cell death via both reactive oxygen species-dependent and -independent pathways: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of alkaloid sinomenine on levels of IFN-γ, IL-1β, TNF-α and IL-6 in a rat renal allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinomenine pretreatment alleviates hepatic ischemia/reperfusion injury through activating Nrf‐2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NF-κB Luciferase Stable RAW264.7 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 15. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for Sinomenine Hydrochloride in a Rheumatoid Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for utilizing Sinomenine Hydrochloride (SIN), an alkaloid extracted from Sinomenium acutum, in preclinical rheumatoid arthritis (RA) models. The provided information is intended to guide researchers in evaluating the therapeutic potential of SIN and understanding its mechanisms of action.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction. Sinomenine has demonstrated significant anti-inflammatory, immunosuppressive, and analgesic properties in numerous studies.[1][2][3] It has been approved for the treatment of RA in China and is available in various formulations.[1][4][5][6] These protocols focus on the widely used Collagen-Induced Arthritis (CIA) and Adjuvant Arthritis (AA) animal models to assess the efficacy of this compound.
Data Presentation
Table 1: Effects of this compound on Arthritis Severity and Paw Swelling
| Animal Model | Species | Treatment Group | Dosage (mg/kg/day) | Administration Route | Reduction in Arthritis Score | Reduction in Paw Swelling | Reference |
| CIA | Mice (DBA/1) | SIN | 25, 50, 100 | Intraperitoneal | Significant, dose-dependent | Significant, dose-dependent | [7][8] |
| CIA | Mice (DBA/1) | SIN | 30, 100, 300 | Not Specified | Significant | Significant | [9] |
| AA | Rats | SIN | 100, 200, 400 | Intragastric | Significant, dose-dependent | Significant, dose-dependent | [10] |
Table 2: Modulation of Inflammatory Cytokines by this compound in RA Models
| Cytokine | Animal/Cell Model | Treatment | Effect | Reference |
| TNF-α | CIA Mice | SIN (25, 50, 100 mg/kg) | Decreased serum levels | [1] |
| IL-1β | Adjuvant Arthritis Rats | SIN (30-120 µg/mL, in vitro) | Decreased expression in synoviocytes | [1] |
| IL-6 | CIA Mice | SIN (25, 50 mg/kg) | Decreased serum levels | [11] |
| IL-17 | CIA Rats | SIN | Down-regulation in serum | [12] |
| IL-10 | CIA Rats | SIN | Up-regulation in serum | [12] |
| TGF-β | CIA Mice | SIN | Enhanced secretion | [2] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used autoimmune model of RA that shares many pathological features with the human disease.
Materials:
-
Male DBA/1 mice (6–8 weeks old)[4]
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., normal saline)
Protocol:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Subcutaneously inject 100 µL of the emulsion at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a subcutaneous booster injection of 100 µL of the emulsion.
-
Treatment: Following the booster immunization, randomly divide the mice into treatment groups (n=10 per group):
-
Monitoring and Evaluation:
-
Arthritis Score: Visually score the severity of arthritis in each paw every other day based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws every two days using a caliper.[8]
-
-
Sample Collection (e.g., Day 55):
-
Collect blood via cardiac puncture for serum cytokine analysis (ELISA).
-
Euthanize mice and collect spleens for flow cytometry analysis of T-cell populations (Th17, Treg).[12]
-
Dissect ankle joints for histopathological analysis.
-
Histopathological Analysis of Joints
Materials:
-
Dissected ankle joints
-
10% neutral buffered formalin
-
Decalcifying solution
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain
Protocol:
-
Fix the dissected ankle joints in 10% neutral buffered formalin for 24 hours.
-
Decalcify the joints in a suitable decalcifying solution.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Section the paraffin-embedded tissues at 5 µm thickness.
-
Stain sections with H&E to assess inflammatory cell infiltration and synovial hyperplasia.[4]
-
Stain separate sections with Safranin O to evaluate cartilage damage (loss of proteoglycans).[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Materials:
-
Mouse serum samples
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add serum samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects in rheumatoid arthritis through the modulation of multiple signaling pathways.
Caption: Key signaling pathways modulated by this compound in RA.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound in a CIA mouse model.
Caption: Experimental workflow for CIA mouse model and SIN evaluation.
References
- 1. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sinomenine on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of sinomenine in rodents after inflammation and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine treats rheumatoid arthritis by inhibiting MMP9 and inflammatory cytokines expression: bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinomenine treats rheumatoid arthritis by inhibiting MMP9 and inflammatory cytokines expression: bioinformatics analysis and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sinomenine mitigates collagen-induced arthritis mice by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on adjuvant arthritis rats based on NLRP3/Gasdermin D/Caspase-1/Interleukin-1β pyroptosis pathway [manu41.magtech.com.cn]
- 11. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinomenine suppresses collagen-induced arthritis by reciprocal modulation of regulatory T cells and Th17 cells in gut-associated lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Sinomenine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo effects of Sinomenine Hydrochloride (SH). Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, and its hydrochloride salt have demonstrated significant anti-inflammatory, immunosuppressive, and analgesic properties in various preclinical studies.[1][2][3] This document outlines detailed protocols for key animal models and summarizes the relevant quantitative data and signaling pathways involved.
Rheumatoid Arthritis Models
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[4] Animal models are crucial for evaluating novel therapeutics like this compound. The most commonly used models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA)
The CIA model is widely used as it shares many immunological and pathological features with human RA. It is typically induced in DBA/1 mice or Wistar rats.
Experimental Protocol: Collagen-Induced Arthritis in DBA/1 Mice [5][6]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail on day 0.
-
On day 21, administer a booster injection of 100 µg of CII emulsified in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration:
-
Begin treatment with SH after the onset of arthritis (typically around day 21-28).
-
Administer SH intraperitoneally (i.p.) or orally (p.o.) daily for a specified period (e.g., 30 days).[5]
-
-
Assessment of Arthritis:
-
Monitor clinical signs of arthritis daily or every other day. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.[1][6]
-
Harvest ankle joints for histopathological analysis (H&E staining for inflammation and synovitis, Safranin O staining for cartilage destruction) and immunohistochemistry for relevant protein markers.[5]
-
Quantitative Data for this compound in Arthritis Models
| Animal Model | Species | Route of Administration | Dosage Range | Key Findings |
| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | Intraperitoneal (i.p.) | 25-100 mg/kg/day | Reduced arthritis scores, paw swelling, and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6).[1][5][6] |
| Adjuvant-Induced Arthritis (AIA) | Rats | Not Specified | Not Specified | Slowed the development of arthritis and reduced the production of pro-inflammatory cytokines.[7] |
| Adjuvant-Induced Arthritis (AIA) | Rats | Not Specified | Not Specified | Suppressed inflammation and joint destruction.[2] |
Signaling Pathways in Rheumatoid Arthritis Models
This compound has been shown to modulate several key signaling pathways in the context of RA.
-
PI3K/Akt Pathway: SH suppresses the phosphorylation of PI3K and Akt in the joint tissue of CIA mice, leading to a reduction in inflammatory cytokine production.[1]
-
NF-κB Pathway: SH inhibits the activation of NF-κB, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators.[2][8]
-
AMPK Pathway: SH has been shown to regulate the AMPK pathway, which is involved in cellular energy homeostasis and inflammation.[7]
-
NLRP3 Inflammasome: SH can suppress the NLRP3 inflammasome signaling pathway, which is involved in the production of IL-1β and IL-18.[5]
Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Signaling pathways modulated by this compound in RA.
Pain Models
Sinomenine has demonstrated notable analgesic properties in various pain models.[2][9] The incisional and inflammatory pain models are commonly used to evaluate its efficacy.
Incisional and Inflammatory Pain Models
Experimental Protocol: Rat Model of Incisional Pain [9][10]
-
Animals: Male Sprague-Dawley rats, 200-250 g.
-
Incisional Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a 1 cm longitudinal incision through the skin, fascia, and muscle of the plantar aspect of the hind paw.
-
Suture the skin with a single stitch.
-
-
This compound Administration:
-
Administer SH intravenously (i.v.) or intraperitoneally (i.p.).
-
-
Pain Assessment:
-
Measure mechanical allodynia using von Frey filaments.
-
Assess thermal hyperalgesia using a plantar test apparatus.
-
Measurements are taken at baseline and at various time points post-treatment.
-
Experimental Protocol: Mouse Model of Carrageenan-Induced Inflammatory Pain [9][10]
-
Animals: Male C57BL/6 mice, 20-25 g.
-
Induction of Inflammation:
-
Inject 20 µL of 2% λ-carrageenan subcutaneously into the plantar surface of one hind paw.
-
-
This compound Administration:
-
Administer SH (i.p.) before or after the carrageenan injection.
-
-
Pain Assessment:
-
Measure mechanical allodynia and thermal hyperalgesia as described for the incisional pain model.
-
Quantitative Data for this compound in Pain Models
| Animal Model | Species | Route of Administration | Dosage Range | Key Findings |
| Incisional Pain | Rat | Intravenous (i.v.) | 20 mg/kg (in combination) | Produced significant analgesic effects on mechanical and heat hypersensitivity.[10] |
| Inflammatory Pain (Carrageenan-induced) | Mouse | Intraperitoneal (i.p.) | 80 mg/kg | Produced significant analgesic effects on mechanical stimuli.[10] |
Glaucoma Model
Glaucoma is a neurodegenerative disease of the optic nerve that leads to irreversible blindness.[11] Animal models are essential for developing neuroprotective therapies.
Experimental Protocol: Mouse Model of Glaucoma [11]
While the specific use of this compound in a glaucoma model was not detailed in the provided search results, a general protocol for an excitotoxicity-based glaucoma model is presented below.[12]
-
Animals: C57BL/6 mice.
-
Induction of Glaucomatous Damage:
-
Administer an intravitreal injection of N-methyl-D-aspartate (NMDA) to induce retinal ganglion cell (RGC) death.
-
-
This compound Administration:
-
Administer SH systemically (e.g., i.p.) or locally (e.g., eye drops).
-
-
Assessment:
-
Measure intraocular pressure (IOP).
-
Assess RGC survival through histological analysis of retinal flat mounts and counting of RGCs.
-
Evaluate optic nerve axon survival.
-
Other In Vivo Models
This compound has been investigated in several other animal models, demonstrating its pleiotropic effects.
Quantitative Data for this compound in Other Models
| Condition | Animal Model | Route of Administration | Dosage | Key Findings |
| Colitis | DSS-induced colitis in mice | Not Specified | 20-60 mg/kg | Reduced Disease Activity Index (DAI) score, weight loss, and colon shortening.[13] |
| Cardiac Hypertrophy | Isoproterenol-induced in mice | Intraperitoneal (i.p.) | Not Specified | Decreased heart weight and left ventricular weight indices.[14] |
| Renal Fibrosis | Adriamycin-induced in rats | Intragastric | 18.75 mg/kg | Attenuated renal fibrosis.[15] |
| Dry Eye | Experimental dry eye in mice | Topical (eye drops) | 0.05% and 0.1% | Improved clinical signs and decreased ocular surface inflammation.[16] |
Signaling Pathways in Other Models
-
Nrf2/ARE Pathway: In a model of cardiac hypertrophy, Sinomenine was found to activate the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.[14]
-
Notch Signaling Pathway: In a colitis model, SH was shown to inhibit the Notch signaling pathway.[13]
-
Autophagy-Lysosome Pathway: In a glioblastoma model, SH was found to activate the autophagy-lysosome pathway.[17]
Simplified workflows for other in vivo models.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters of this compound in Beagle Dogs [18]
| Dosage Form | Tmax (h) | Cmax (ng/mL) |
| 12-h sustained-release tablets | 2.67 ± 0.52 | 1334.45 ± 368.76 |
| 24-h sustained-release pellets | 9.83 ± 0.98 | 893.12 ± 292.55 |
These data indicate that the formulation significantly impacts the pharmacokinetic profile of this compound.
Conclusion
This compound has shown therapeutic potential in a wide range of preclinical animal models, particularly for inflammatory and pain-related conditions. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the in vivo effects of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graphene oxide quantum dots-loaded this compound nanocomplexes for effective treatment of rheumatoid arthritis via inducing macrophage repolarization and arresting abnormal proliferation of fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound bidirectionally inhibits progression of tumor and autoimmune diseases by regulating AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain [frontiersin.org]
- 11. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 12. Glaucoma Animal Models beyond Chronic IOP Increase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improves DSS-induced colitis in mice through inhibition of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Attenuates Renal Fibrosis by Inhibiting Excessive Autophagy Induced by Adriamycin: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Inhibits Human Glioblastoma Cell Growth through Reactive Oxygen Species Generation and Autophagy-Lysosome Pathway Activation: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of release characteristics of this compound dosage forms on its pharmacokinetics in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Sinomenine Hydrochloride in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine, a pure alkaloid extracted from the medicinal plant Sinomenium acutum, is utilized for its anti-inflammatory, immunosuppressive, and analgesic properties.[1][2] Its hydrochloride salt, Sinomenine Hydrochloride, is the primary form used in pharmaceutical preparations for treating conditions like rheumatoid arthritis.[2][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and clinical trial monitoring to ensure its safe and effective therapeutic use.[1][3] This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound in plasma samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Chloramphenicol[5] or Triazolam[6]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Sodium phosphate monobasic
-
N, N, N', N'-tetramethylenediamine
-
Zinc sulfate
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
Drug-free human or animal plasma (with anticoagulant, e.g., heparin)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Autosampler
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration standards.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., Chloramphenicol) in methanol at a concentration of 1 mg/mL.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.[5]
-
Mobile Phase (Isocratic): An example of a mobile phase is a mixture of acetonitrile, 0.01 mol/L sodium phosphate monobasic, and N, N, N', N'-tetramethylenediamine (46:54:0.22 v/v), with the pH adjusted to 6.9.[6] Another option is methanol-PBS (pH 6.8)-triethylamine (50:50:0.1%).[8]
-
Mobile Phase (Gradient): A gradient elution can also be used, for instance, with a mobile phase consisting of water and acetonitrile, both containing formic acid.[9]
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Pipette 1 mL of plasma into a microcentrifuge tube.
-
Spike the plasma with the internal standard working solution.
-
Add 1 mL of anhydrous methanol to the plasma sample.[5]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.[5]
-
Centrifuge the sample at 12,000 x g for 5 minutes.[5]
-
Transfer the supernatant to a clean tube.
-
To the remaining pellet, add 1 mL of 10% zinc sulfate solution, vortex, and centrifuge at 10,000 x g for 10 minutes to further precipitate proteins.[5]
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile:0.01 mol/L Sodium Phosphate Monobasic:N, N, N', N'-tetramethylenediamine (46:54:0.22, v/v/v), pH 6.9[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL[5]
-
Column Temperature: 25°C
-
Run Time: Approximately 15 minutes (ensure elution of both Sinomenine and the internal standard)
Method Validation
The analytical method should be validated according to standard guidelines to ensure its reliability, accuracy, and precision.
Linearity and Range
The linearity of the method is determined by preparing calibration curves with at least six non-zero concentrations. The calibration curve is constructed by plotting the peak area ratio of Sinomenine to the internal standard against the nominal concentration of Sinomenine. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.99. A typical calibration curve range for Sinomenine in plasma is 0.1 to 100 µg/mL.[5]
Precision and Accuracy
Intra-day and inter-day precision and accuracy are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day and on different days, respectively. The precision is expressed as the relative standard deviation (RSD), which should be less than 15%.[1][5] The accuracy is expressed as the percentage of the measured concentration to the nominal concentration and should be within 85-115%.
Limit of Quantification (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For Sinomenine in plasma, a typical LOQ is around 0.1 µg/mL using UV detection.[5][7] The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOD for Sinomenine in serum has been reported to be as low as 4 ng/mL.[6]
Recovery
The extraction recovery of Sinomenine from plasma is determined by comparing the peak areas of extracted QC samples with those of unextracted standard solutions of the same concentration. The recovery should be consistent and reproducible. Extraction recoveries for Sinomenine from plasma have been reported in the range of 72.48% to 80.26%.[5]
Stability
The stability of Sinomenine in plasma should be evaluated under various conditions, including short-term storage at room temperature, long-term storage at -80°C, and after freeze-thaw cycles. The analyte is considered stable if the deviation from the nominal concentration is within ±15%.
Data Presentation
The quantitative data for the HPLC method validation are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL[5] |
| Regression Equation | y = 0.0124x + 0.1311[5] |
| Correlation Coefficient (r²) | 0.999[5] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |
| Low | 0.5[5] | < 10%[5] | 95 - 105% | < 10%[5] | 93 - 107% |
| Medium | 5[5] | < 10%[5] | 97 - 103% | < 10%[5] | 96 - 104% |
| High | 50[5] | < 10%[5] | 98 - 102% | < 10%[5] | 97 - 103% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.5 | 72.48 - 80.26[5] | Not specified |
| Medium | 5 | 72.48 - 80.26[5] | Not specified |
| High | 50 | 72.48 - 80.26[5] | Not specified |
Table 4: Stability
| Stability Condition | Duration | QC Level | Stability (%) |
| Short-term (Room Temp) | 24 hours | Low, High | 85 - 115% |
| Freeze-Thaw | 3 cycles | Low, High | 85 - 115% |
| Long-term (-80°C) | 30 days | Low, High | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Simplified overview of the pharmacological action of this compound.
References
- 1. Determination of sinomenine in human plasma by HPLC/ESI/ion trap mass spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Profile, Toxicokinetic, and Intestinal Absorption Differences of a Naturally-Derived Anti-Rheumatic Drug, this compound, in Normal and Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC and LC-MS analysis of sinomenine and its application in pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of sinomenine HCl in serum and urine by HPLC and its pharmacokinetics in normal volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Sinomenine in Cubosome Nanoparticles by HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ultra-High Performance Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Sinomenine in Human Plasma after Transdermal Delivery of the Zhengqing Fengtongning Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Sinomenine Hydrochloride Solutions for In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinomenine hydrochloride, an alkaloid derived from the medicinal plant Sinomenium acutum, is a compound of significant interest for its anti-inflammatory, immunosuppressive, and potential anti-cancer properties.[1] Accurate and reproducible in-vitro experimental results are contingent upon the correct preparation and handling of this compound solutions. These application notes provide a comprehensive guide to the physicochemical properties, solution preparation, storage, and application of this compound for in-vitro research.
Physicochemical Properties
Understanding the fundamental characteristics of this compound is crucial for its effective use in a laboratory setting.
| Property | Data |
| Molecular Formula | C₁₉H₂₃NO₄・HCl |
| Molecular Weight | 365.9 g/mol [2] |
| Appearance | Crystalline solid[2] |
| Purity | ≥98%[2] |
| Solubility | |
| DMSO | ≥14.7 mg/mL[3], 73 mg/mL (199.53 mM)[4], 100 mg/mL (273.34 mM) with ultrasonic and warming[5] |
| Water | ≥13.26 mg/mL[3], 16.67 mg/mL (45.57 mM) with ultrasonic[5] |
| Ethanol | Soluble, 5 mg/mL[2] |
| Storage Conditions | |
| Powder | -20°C[2][6] |
| In Solvent | -80°C[5][6] |
| Stability | ≥ 4 years at -20°C[2]. Stock solutions at -80°C are stable for 1 year, and at -20°C for 6 months.[5] |
Solution Preparation Protocols
Stock Solution Preparation (e.g., 100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile 0.22 µm syringe filters
Protocol:
-
Calculation: To prepare a 100 mM stock solution, weigh out 36.59 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile amber tube. Add the calculated volume of DMSO.
-
Solubilization: Vortex the solution vigorously. For higher concentrations, sonication and gentle warming may be necessary to achieve complete dissolution.[5]
-
Sterilization: For cell culture applications, it is imperative to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for up to one year.[5]
Working Solution Preparation
Materials:
-
This compound stock solution
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile tubes and pipette tips
Protocol:
-
Thawing: Thaw an aliquot of the stock solution at room temperature, protected from light.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium or buffer to the desired final concentration for your experiment. For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
Mixing: Gently mix the working solution by pipetting. Avoid vortexing if the medium contains serum to prevent protein denaturation.
-
Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in culture medium.
Experimental Workflow and Signaling Pathways
General Experimental Workflow
A typical workflow for in-vitro experiments involving this compound treatment is outlined below.
Caption: A generalized workflow for in-vitro cell-based assays with this compound.
Key Signaling Pathways
This compound exerts its biological effects by modulating several critical signaling cascades, primarily those involved in inflammation, cell survival, and apoptosis.
Caption: this compound inhibits key inflammatory and survival signaling pathways.
This compound is a known inhibitor of NF-κB activation, a central regulator of the inflammatory response.[5][7] It also modulates the MAPK and PI3K/Akt/mTOR signaling pathways, which are involved in processes such as cell proliferation, apoptosis, and autophagy.[4][8][9]
Example Protocol: Cell Viability Assay (MTT)
This protocol provides a framework for assessing the cytotoxic effects of this compound on a human glioma cell line.
Cell Line: U87 (Human Glioblastoma) Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Materials:
-
U87 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound working solutions (prepared in culture medium)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Protocol:
-
Cell Seeding: Plate U87 cells in a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. A typical concentration range for initial screening could be 0, 50, 100, 200, 400, and 800 µM.[4] Include a vehicle control (medium with the highest percentage of DMSO used in the treatments).
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve. For U87 cells, the reported IC₅₀ ranges from 178 µM to 380 µM.[4]
References
- 1. MAPK signaling mediates this compound-induced human breast cancer cell death via both reactive oxygen species-dependent and -independent pathways: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|6080-33-7|MSDS [dcchemicals.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Sinomenine Hydrochloride in Glioblastoma Cell Line Studies: A Detailed Overview
Introduction
Sinomenine hydrochloride (SH), a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has demonstrated significant anti-tumor activity in various cancers, including glioblastoma, the most aggressive primary brain tumor in adults.[1][2] This document provides a comprehensive overview of the application of SH in glioblastoma cell line studies, detailing its effects on cell viability, apoptosis, and autophagy, and elucidating the underlying molecular mechanisms. The provided protocols and data are intended to assist researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this compound.
Data Presentation
Table 1: Effects of this compound on Cell Viability in Glioblastoma Cell Lines
| Cell Line | Treatment Time (h) | IC50 (mM) | Assay | Reference |
| U87 | 24 | >1.0 | CCK-8 | [1] |
| 48 | ~0.5 | CCK-8 | [1] | |
| 72 | <0.5 | CCK-8 | [1] | |
| SF767 | 24 | >1.0 | CCK-8 | [1] |
| 48 | ~0.5 | CCK-8 | [1] | |
| 72 | <0.5 | CCK-8 | [1] |
Table 2: Effects of this compound Derivative (SW33) on Cell Viability in Glioblastoma Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) | Assay | Reference |
| U87 | 24 | Not Specified | Not Specified | [3] |
| 48 | Not Specified | Not Specified | [3] | |
| 72 | Not Specified | Not Specified | [3] | |
| U251 | 24 | Not Specified | Not Specified | [3] |
| 48 | Not Specified | Not Specified | [3] | |
| 72 | Not Specified | Not Specified | [3] |
Note: Specific IC50 values for SW33 were not explicitly stated in the provided search results.
Table 3: Summary of this compound's Effects on Key Cellular Processes and Signaling Pathways in Glioblastoma Cells
| Cellular Process | Effect | Involved Cell Lines | Key Molecular Events | Reference |
| Cell Proliferation | Inhibition | U87, SF767, U251 | Dose- and time-dependent decrease in viability. | [1][3] |
| Cell Cycle | G0/G1 Phase Arrest | U87, SF767 | Not specified | [4] |
| G2/M Phase Arrest (SW33) | U87, U251 | Upregulation of p53 and p21; Downregulation of CCNB1, p-CDC2, and CDC2. | [3] | |
| Apoptosis | No significant induction by SH | U87, SF767 | Absence of significant early apoptosis and caspase-3 cleavage. | [1] |
| Induction (SW33) | U87, U251 | Mitochondria-dependent pathway. | [3] | |
| Autophagy | Induction | U87, SF767 | Increased LC3B-II accumulation, autophagic flux, and autophagosome formation. | [1][5] |
| Metastasis | Inhibition | U87, SF767 | Suppression of migration and invasion. | [4][6] |
| Signaling Pathways | ROS Generation | U87, SF767 | Upstream of autophagy induction. | [1][7] |
| Akt-mTOR Pathway | U87, SF767 | Suppression. | [1][7] | |
| JNK Pathway | U87, SF767 | Activation. | [1] | |
| NF-κB Pathway | U87, SF767 | Suppression of activation. | [4][8] | |
| MMP-2/-9 Expression | U87, SF767 | Downregulation. | [4][6] | |
| Epithelial-Mesenchymal Transition (EMT) | U87, SF767 | Reversal of endogenous and exogenous EMT. | [4][8] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, SF767) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.0625, 0.125, 0.25, 0.5, 1 mM) for 24, 48, or 72 hours.[1] Include a vehicle control group.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells as described for the CCK-8 assay.[1][3]
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine LDH release as a measure of cytotoxicity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic cells.
Western Blotting
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3B, p-Akt, p-mTOR, p-JNK, Caspase-3) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in glioblastoma cells.
Caption: Experimental workflow for Western Blotting analysis.
Caption: Experimental workflow for the CCK-8 cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. The anti-tumor potential of sinomenine: a narrative review - Zhu - Translational Cancer Research [tcr.amegroups.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. This compound Inhibits the Metastasis of Human Glioblastoma Cells by Suppressing the Expression of Matrix Metalloproteinase-2/-9 and Reversing the Endogenous and Exogenous Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits the Metastasis of Human Glioblastoma Cells by Suppressing the Expression of Matrix Metalloproteinase-2/-9 and Reversing the Endogenous and Exogenous Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sbyireview.com [sbyireview.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Efficacy of Sinomenine Hydrochloride in Clear-Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Sinomenine Hydrochloride (SH), a potent alkaloid derived from the medicinal plant Sinomenium acutum, on clear-cell renal cell carcinoma (ccRCC). The following sections detail its anti-tumor activities, the underlying molecular mechanisms, and standardized protocols for in vitro and in vivo investigations.
Introduction
Clear-cell renal cell carcinoma is the most prevalent and aggressive subtype of kidney cancer. Current therapeutic strategies often face challenges due to drug resistance and adverse side effects, necessitating the exploration of novel therapeutic agents. This compound has emerged as a promising candidate due to its demonstrated anti-cancer properties in various malignancies.[1][2] This document outlines the application of SH in ccRCC research, focusing on its inhibitory effects on tumor growth, metastasis, and angiogenesis.
Anti-Tumor Efficacy of this compound in ccRCC
This compound exhibits a multi-faceted anti-tumor effect on ccRCC cells, primarily through the inhibition of cell viability, induction of apoptosis, and suppression of cell migration, invasion, and angiogenesis.[1][3]
Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in ccRCC cell lines (ACHN and 786-O).
Table 1: Inhibition of ccRCC Cell Viability by this compound
| Cell Line | Treatment Duration | IC50 Value (µM) |
| ACHN | 48 hours | 76.8[1] |
| 786-O | 48 hours | 85.5[1] |
Table 2: Induction of Apoptosis in ccRCC Cells by this compound
| Cell Line | SH Concentration (µM) | Treatment Duration | Apoptotic Cells (%) |
| ACHN | 0 | 48 hours | ~5% |
| 40 | 48 hours | ~25% | |
| 80 | 48 hours | ~45% |
Note: Apoptosis percentages are approximate values derived from published graphical data and may vary between experiments.
Table 3: Inhibition of ccRCC Cell Migration and Invasion by this compound (at 48 hours)
| Cell Line | SH Concentration (µM) | Migration Inhibition (%) | Invasion Inhibition (%) |
| ACHN | 80 | ~60% | ~70% |
| 786-O | 80 | ~55% | ~65% |
Note: Inhibition percentages are approximate values derived from published graphical data.
Table 4: Downregulation of Key Proteins in Smad/EMT and PI3K/AKT/mTOR Pathways by this compound in ACHN Cells (at 48 hours)
| Pathway | Target Protein | SH Concentration (80 µM) - Fold Change (Approx.) |
| Smad/EMT | p-Smad2 | ~0.4 |
| p-Smad3 | ~0.3 | |
| Snail1 | ~0.5 | |
| Twist | ~0.4 | |
| PI3K/AKT/mTOR | p-PI3K | ~0.5 |
| p-AKT | ~0.4 | |
| p-mTOR | ~0.6 |
Note: Fold change values are estimations based on the qualitative data from Western blot analyses in the cited literature.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating key signaling pathways implicated in ccRCC pathogenesis.
Smad/Epithelial-Mesenchymal Transition (EMT) Pathway
SH has been shown to inhibit the phosphorylation of Smad2 and Smad3, crucial mediators in the TGF-β signaling pathway.[1] This, in turn, leads to the downregulation of EMT-inducing transcription factors Snail1 and Twist.[1] The inhibition of the Smad/EMT axis contributes to the suppression of ccRCC cell migration and invasion.
Caption: Inhibition of the Smad/EMT signaling pathway by this compound.
PI3K/AKT/mTOR Pathway
SH treatment leads to a decrease in the phosphorylation of PI3K, AKT, and mTOR, key components of a critical survival pathway in cancer cells.[3] Inactivation of the PI3K/AKT/mTOR pathway by SH promotes apoptosis and induces autophagy in ccRCC cells.[3]
Caption: Downregulation of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on ccRCC cells.
Cell Culture
-
Cell Lines: Human clear-cell renal cell carcinoma cell lines ACHN and 786-O.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on ccRCC cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed ACHN or 786-O cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Wound Healing Assay
This assay assesses the effect of this compound on ccRCC cell migration.
Protocol:
-
Grow ACHN or 786-O cells in 6-well plates until they reach confluency.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing a non-toxic concentration of this compound (e.g., 40 µM).
-
Capture images of the scratch at 0 and 48 hours using a microscope.
-
Measure the width of the scratch at multiple points and calculate the migration rate.
Transwell Invasion Assay
This protocol evaluates the effect of this compound on the invasive potential of ccRCC cells.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed 5 x 10⁴ ACHN or 786-O cells in the upper chamber in serum-free medium containing this compound (e.g., 80 µM).
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the Smad/EMT and PI3K/AKT/mTOR pathways.
Protocol:
-
Treat ACHN cells with this compound (e.g., 80 µM) for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-Smad2, p-Smad3, Snail1, Twist, p-PI3K, p-AKT, p-mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
In Vivo Angiogenesis and Tumor Growth Models
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a valuable in vivo model to assess the anti-angiogenic effects of this compound.
Protocol:
-
Incubate fertilized chicken eggs for 3 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc soaked with this compound (e.g., 10 µg) on the CAM.
-
Incubate the eggs for another 48-72 hours.
-
Observe and quantify the inhibition of blood vessel formation around the filter disc.
Xenograft Mouse Model
This model is used to evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Subcutaneously inject ACHN or 786-O cells into the flank of nude mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups daily.
-
Measure tumor volume and body weight regularly.
-
After a set period (e.g., 21 days), sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for clear-cell renal cell carcinoma. Its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis and angiogenesis through the modulation of the Smad/EMT and PI3K/AKT/mTOR pathways provides a strong rationale for further preclinical and clinical investigation. The protocols outlined in these application notes offer a standardized framework for researchers to explore the full therapeutic potential of this promising natural compound.
References
- 1. Sinomenine Inhibits the Progression of Bladder Cancer Cells by Downregulating LncRNA-HEIH Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pro-apoptosis effect of sinomenine in renal carcinoma via inducing autophagy through inactivating PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for the Use of Sinomenine Hydrochloride in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is a critical factor in the progression of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This process involves the activation of glial cells, such as microglia and astrocytes, which release a cascade of inflammatory mediators.[3][4] Sinomenine Hydrochloride (SH), an alkaloid derived from the plant Sinomenium acutum, has demonstrated significant anti-inflammatory, immunosuppressive, and neuroprotective properties.[1][5][6] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for CNS disorders.[7] These application notes provide a comprehensive guide to designing experiments for investigating the role of SH in neuroinflammation, complete with detailed protocols and quantitative data summaries.
Mechanism of Action in Neuroinflammation
This compound exerts its neuroprotective effects through a multi-target mechanism, primarily by modulating key signaling pathways involved in the inflammatory cascade.[1][5]
-
Inhibition of NF-κB Pathway: SH has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes.[1][5] This inhibition leads to a decreased production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][8][9]
-
Activation of Nrf2/HO-1 Pathway: SH activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Nrf2 activation upregulates the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a key component of neuroinflammation.[6][8][10]
-
Suppression of NLRP3 Inflammasome: SH can suppress the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][9] This action inhibits the maturation and secretion of IL-1β, a potent pro-inflammatory cytokine.[1][10]
-
Modulation of Glial Cell Activation: SH directly impacts the primary immune cells of the CNS. It inhibits the activation of microglia and astrocytes, thereby reducing the release of neurotoxic inflammatory mediators.[1][9][11] It can also promote the polarization of microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[8][9]
Data Presentation: Quantitative Summary
Effective concentrations and dosages of this compound vary depending on the experimental model. The following tables summarize typical ranges reported in the literature.
Table 1: Effective Concentrations of SH in In Vitro Neuroinflammation Models
| Cell Type | Inflammatory Stimulus | SH Concentration Range | Treatment Duration | Key Findings | Reference(s) |
| BV-2 Microglia | Oxygen-Glucose Deprivation (OGD) | 50 - 200 µM | 2 - 24 hours | Reduced expression of iNOS, TNF-α, IL-6, IL-1β | [1][8] |
| Primary Microglia | Erythrocyte Lysate | 0.1 - 1 mM | Not Specified | Increased IL-10, Arginase-1; Decreased IL-1β, TNF-α | [1] |
| Mixed Glial Cells | Oxygen-Glucose Deprivation (OGD) | 0.1 - 1.0 mM | 12 hours | Decreased NLRP3, Caspase-1, IL-1β | [1][10] |
| Astrocytes | Amyloid-beta (Aβ) | Not Specified | 1.5 hours pre-treatment | Inhibited Aβ-induced activation and release of NO/ROS | [11] |
Table 2: Effective Dosages of SH in In Vivo Neuroinflammation Models
| Animal Model | Disease Model | Route of Administration | SH Dosage Range | Treatment Duration | Key Findings | Reference(s) |
| Mice | Cerebral Ischemia (MCAO) | Intraperitoneal (i.p.) | 10 - 20 mg/kg/day | 3 days | Attenuated cerebral infarction and neurological deficits | [1][10] |
| Mice | Intracerebral Hemorrhage (ICH) | Intraperitoneal (i.p.) | 20 mg/kg/day | 3 days | Suppressed brain edema and neurologic damage | [1][12] |
| Mice | Cadmium-Induced Neurodegeneration | Oral (p.o.) | 100 mg/kg/day | 8 weeks | Inhibited oxidative stress and neuroinflammation | [6] |
| Mice/Rats | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal (i.p.) | 50 - 200 mg/kg/day | 5 - 19 days | Delayed disease progression, reduced neurological scores | [13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of SH on LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol outlines a standard procedure to assess the anti-inflammatory effects of SH on lipopolysaccharide (LPS)-stimulated microglial cells, a widely used model for in vitro neuroinflammation.
Materials:
-
BV-2 microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (SH)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for endpoint assays (ELISA kits, Griess reagent, RNA extraction kits, protein lysis buffer)
Methodology:
-
Cell Culture: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability/Griess assays, 6-well for RNA/protein extraction). Allow cells to adhere and reach 70-80% confluency.
-
SH Pre-treatment: Replace the medium with serum-free DMEM containing desired concentrations of SH (e.g., 50, 100, 200 µM). A vehicle control (e.g., sterile water or PBS) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not remove the SH-containing medium. Include a control group with neither SH nor LPS, and a group with only LPS.
-
Incubation: Incubate the cells for a period appropriate for the desired endpoint (e.g., 6 hours for TNF-α gene expression, 24 hours for nitric oxide production).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted factors like cytokines (ELISA) and nitric oxide (Griess assay).
-
Cell Lysate: Wash the cells with cold PBS and lyse them using appropriate buffers for RNA extraction (for qPCR) or protein extraction (for Western Blot).
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Assay: Measure nitrite levels in the supernatant using the Griess reagent as an indicator of NO production.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercial ELISA kits.
-
qPCR: Analyze the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2) in the cell lysates.
-
Western Blot: Analyze the protein levels and activation state of key signaling molecules (e.g., p-NF-κB, Nrf2, Iba-1) in cell lysates.
-
Protocol 2: In Vivo Assessment of SH in a Mouse Model of Neuroinflammation
This protocol describes a general framework for evaluating the efficacy of SH in an animal model. The cadmium chloride (CdCl₂) induced neurotoxicity model is presented as an example.[6][14]
Materials:
-
C57BL/6 mice (8 weeks old)
-
This compound (SH)
-
Cadmium Chloride (CdCl₂)
-
Vehicle for SH and CdCl₂ (e.g., 0.9% Normal Saline)
-
Anesthesia and surgical equipment
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Reagents for tissue processing and analysis
Methodology:
-
Animal Grouping: Acclimatize mice for at least one week. Randomly divide them into four groups: (1) Vehicle Control, (2) SH only, (3) CdCl₂ only, (4) CdCl₂ + SH.
-
Model Induction: Induce neuroinflammation by administering CdCl₂ (e.g., via intraperitoneal injection) for a specified period, such as two weeks.[6]
-
SH Administration: Administer SH orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 100 mg/kg).[6] Treatment can be prophylactic (before induction), concurrent, or therapeutic (after induction). The vehicle control group receives the vehicle on the same schedule.
-
Behavioral Analysis: Towards the end of the treatment period, conduct behavioral tests (e.g., Morris Water Maze, Y-maze) to assess cognitive function and memory, which can be impaired by neuroinflammation.[6]
-
Tissue Collection: At the end of the study, euthanize the animals. For histological analysis, perfuse the mice with PBS followed by 4% paraformaldehyde (PFA). For biochemical analysis, perfuse with cold PBS and rapidly dissect the brain region of interest (e.g., hippocampus).[6]
-
Endpoint Analysis:
-
Immunohistochemistry (IHC): Use PFA-fixed brain sections to stain for markers of microglial (Iba-1) and astrocyte (GFAP) activation.
-
Biochemical Assays: Use fresh-frozen tissue homogenates to measure levels of reactive oxygen species (ROS), lipid peroxidation, and inflammatory cytokines (ELISA).[6]
-
Western Blot: Analyze protein expression from tissue homogenates to confirm the mechanism of action (e.g., upregulation of Nrf2/HO-1, inhibition of NF-κB phosphorylation).[6]
-
Histology: Perform staining like Cresyl Violet (Nissl staining) to assess neuronal survival and damage.[6]
-
References
- 1. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. cellectricon.com [cellectricon.com]
- 4. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound Impedes Memory Impairments via Nrf2/HO-1-Mediated Inhibition of Oxidative Stress, Neuroinflammation and Apoptosis in Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]
- 8. Sinomenine activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinomenine regulates immune cell subsets: Potential neuro-immune intervene for precise treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sinomenine inhibits amyloid beta-induced astrocyte activation and protects neurons against indirect toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Sinomenine Hydrochloride in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinomenine, an alkaloid extracted from the climbing plant Sinomenium acutum, has a long history of use in traditional Chinese medicine for treating rheumatic and arthritic conditions.[1] Its hydrochloride salt, Sinomenine Hydrochloride, offers improved water solubility.[1] Extensive research has demonstrated the analgesic properties of sinomenine in various animal models of chronic pain.[1] It has shown efficacy in alleviating inflammatory and neuropathic pain, with the notable advantage that repeated administration does not appear to induce tolerance.[1][2] This document provides detailed application notes and protocols for the administration of this compound in commonly used mouse models of pain, along with a summary of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in mouse models of pain.
Table 1: this compound in Inflammatory Pain Models
| Pain Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Schedule | Pain Assessment | Key Findings |
| Complete Freund's Adjuvant (CFA) | Not Specified | Systemic | Not Specified | Not Specified | Not Specified | Reversed upregulation of GluN2B-containing NMDA receptors and downregulated the mTOR pathway in the anterior cingulate cortex.[3] |
| Carrageenan-induced | Not Specified | Not Specified | 10, 20, 80 | Single dose | Mechanical and heat hypersensitivity | 80 mg/kg dose produced significant analgesic effects lasting from 30 to 240 minutes.[4] |
| Carrageenan-induced | Not Specified | Not Specified | Not Specified | Not Specified | Mechanical allodynia and heat hyperalgesia | Effective in reducing inflammatory pain.[5] |
Table 2: this compound in Neuropathic Pain Models
| Pain Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Schedule | Pain Assessment | Key Findings |
| Chronic Constriction Injury (CCI) | Not Specified | Intraperitoneal | 5, 10, 20 | Daily for 7 days | Mechanical allodynia and heat hyperalgesia | Dose-dependently ameliorated pain hypersensitivity.[6] |
| Chronic Constriction Injury (CCI) | Sprague-Dawley Rats | Intraperitoneal or Oral | 40 | Daily for 7 days | Paw withdrawal threshold | Significantly increased paw withdrawal threshold from 1 to 3 days post-surgery.[2] |
| Nerve Injury | Rats and Mice | Systemic | Not Specified | Not Specified | Mechanical and cold allodynia | Effectively alleviated mechanical and cold allodynia.[7] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces persistent inflammatory pain.
Methodology:
-
Animals: Adult male mice are used. They should be habituated to the experimental environment for at least 3 days before the experiment.
-
Induction of Inflammation: A single subcutaneous injection of 20 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline). Systemic administration is performed at the desired dosage.
-
Pain Assessment: Behavioral tests are conducted to assess pain levels. This can include measuring mechanical allodynia using von Frey filaments and thermal hyperalgesia using a radiant heat source.
-
Biochemical Analysis: After the behavioral tests, tissues such as the anterior cingulate cortex can be collected for analysis of signaling pathways (e.g., Western blotting for mTOR pathway proteins).[3]
Carrageenan-Induced Inflammatory Pain Model
This model is used to study acute inflammatory pain.
Methodology:
-
Animals: Adult male mice are used and habituated to the testing environment.
-
Induction of Inflammation: A subcutaneous injection of 20 µL of 2% λ-carrageenan is made into the plantar surface of one hind paw.[5] Pain hypersensitivity typically peaks 24 hours after the injection.[5]
-
This compound Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses (e.g., 10, 20, 80 mg/kg).[5]
-
Pain Assessment: Mechanical and heat hypersensitivity of the inflamed paw are measured at different time points post-drug administration (e.g., every 30-60 minutes for up to 4 hours).[4][5] The paw-withdrawal threshold to mechanical stimulation is tested using von Frey hairs, and paw withdrawal latency to a radiant heat source is measured for thermal hyperalgesia.
Chronic Constriction Injury (CCI)-Induced Neuropathic Pain Model
This is a widely used model for peripheral neuropathic pain.
Methodology:
-
Animals: Adult male mice are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one leg is exposed. Four loose ligatures are tied around the nerve.
-
This compound Administration: Administration can begin several days after the CCI surgery. For example, intraperitoneal injections of this compound (5, 10, or 20 mg/kg) can be given daily for a week.[6]
-
Pain Assessment: Behavioral testing for mechanical allodynia and thermal hyperalgesia is performed before and after drug administration on days 3, 5, and 7.[6]
-
Molecular Analysis: After the treatment period, spinal cord samples can be harvested to investigate the effects of this compound on microglial activation and the expression of various signaling molecules.[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its analgesic effects through the modulation of multiple signaling pathways, primarily involved in inflammation and neurotransmission.
Sinomenine has been shown to exert anti-inflammatory and analgesic effects through the NF-κB, MAPK, and Nrf2 signaling pathways.[8] In the context of chronic inflammatory pain, sinomenine can reverse the upregulation of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors and downregulate the mammalian target of rapamycin (mTOR) pathway in the anterior cingulate cortex.[3] Furthermore, it has been observed to inhibit microglial activation via the JAK2/STAT3 pathway.[8]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of pain.
References
- 1. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of sinomenine in a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinomenine attenuates chronic inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain [frontiersin.org]
- 5. Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinomenine Ameliorated Microglial Activation and Neuropathic Pain After Chronic Constriction Injury Via TGF‐β1/ALK5/Smad3 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic effect of sinomenine in rodents after inflammation and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Sinomenine Hydrochloride in Studies of Lead-Induced Organ Damage
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lead (Pb), a pervasive environmental heavy metal toxin, poses a significant health risk to both humans and animals, causing damage to various organ systems, including the hematopoietic, renal, hepatic, and central nervous systems.[1][2][3] The primary mechanism of lead toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This leads to lipid peroxidation, damage to cellular membranes, and the depletion of endogenous antioxidants like glutathione.[2] Concurrently, lead exposure triggers inflammatory responses and promotes apoptosis (programmed cell death), further contributing to tissue injury.[1][4]
Sinomenine Hydrochloride (SH), a salt of the natural alkaloid sinomenine extracted from the medicinal plant Sinomenium acutum, has demonstrated potent anti-inflammatory, antioxidative, and immunoregulatory properties.[4][5][6][7] These characteristics make it a compelling candidate for mitigating the toxic effects of lead. Research has specifically investigated the protective role of SH against lead-induced liver damage.[4][5] Studies show that SH can alleviate hepatic injury by reducing oxidative stress, inhibiting inflammation, and suppressing apoptosis, suggesting its potential as a therapeutic agent in the management of lead poisoning.[4][5][8]
The following sections provide a summary of the quantitative effects of SH in a lead-induced liver injury model and detailed protocols for replicating key experiments.
Quantitative Data Summary
The data presented below are derived from studies using a mouse model of chronic lead poisoning, where lead acetate was administered in drinking water (0.5 g/L) for 8 weeks, with or without concurrent this compound treatment (100 mg/kg, by gavage).[4][5]
Table 1: Effect of this compound (SH) on Serum Biochemical Markers of Lead-Induced Liver Injury
| Group | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Lactate Dehydrogenase (LDH) |
| Control | Normal | Normal | Normal |
| Lead (Pb) Treated | Significantly Increased | Significantly Increased | Significantly Increased |
| Pb + SH Treated | Significantly Reduced vs. Pb | Significantly Reduced vs. Pb | Significantly Reduced vs. Pb |
| Source:[4][5] |
Table 2: Effect of this compound (SH) on Hepatic Markers of Oxidative Stress
| Group | Malondialdehyde (MDA) Level | Total Antioxidant Capacity (T-AOC) |
| Control | Normal | Normal |
| Lead (Pb) Treated | Significantly Increased | Significantly Decreased |
| Pb + SH Treated | Significantly Reduced vs. Pb | Significantly Increased vs. Pb |
| Source:[4][5] |
Table 3: Effect of this compound (SH) on Hepatic Expression of Inflammatory and Apoptotic Markers
| Marker | Gene/Protein | Effect of Lead (Pb) Treatment | Effect of Pb + SH Treatment |
| Inflammatory Cytokines | TNF-α, IL-1β | Upregulated | Downregulated vs. Pb |
| Pro-Apoptotic Factors | Bax, Caspase-3 | Upregulated | Downregulated vs. Pb |
| Anti-Apoptotic Factor | Bcl-2 | Downregulated | Upregulated vs. Pb |
| Source:[4][5][8] |
Mechanism of Action & Signaling Pathways
Lead exposure induces significant oxidative stress, which activates the NF-κB signaling pathway. This transcription factor then translocates to the nucleus, promoting the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8] This inflammatory cascade, coupled with oxidative stress, also initiates the apoptotic pathway by increasing the Bax/Bcl-2 ratio and activating Caspase-3, leading to cell death and tissue damage.[4][8]
This compound intervenes in this process primarily by inhibiting the NF-κB pathway, thereby reducing inflammation.[8] Its antioxidant properties also help neutralize ROS, alleviating the initial trigger for the damage cascade.
Caption: Protective mechanism of this compound (SH) against lead toxicity.
Experimental Protocols
The following protocols are based on methodologies reported for investigating the effects of this compound on lead-induced liver injury in mice.[4][5]
Caption: General experimental workflow for studying SH effects on lead-induced organ damage.
Protocol 1: Animal Model of Lead-Induced Liver Injury
-
Animals: Use male mice (e.g., Kunming mice), 4-6 weeks old. Acclimatize for one week.
-
Grouping: Divide mice into four groups:
-
Control Group: Normal diet and drinking water.
-
SH Group: Normal diet, drinking water, and SH (100 mg/kg bw) by gavage daily.
-
Lead (Pb) Group: Normal diet, drinking water containing 0.5 g/L lead acetate.
-
Pb + SH Group: Normal diet, drinking water with 0.5 g/L lead acetate, and SH (100 mg/kg bw) by gavage daily.
-
-
Duration: Maintain the respective treatments for 8 weeks.
-
Sample Collection: At the end of the 8-week period, euthanize the mice. Collect whole blood via cardiac puncture for serum separation. Perfuse the liver with ice-cold saline, then excise and weigh it. Aliquot liver tissue for different analyses (histopathology, molecular assays) and store appropriately (e.g., -80°C or in formalin).
Protocol 2: Serum Biochemical Analysis
-
Sample Preparation: Allow collected blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analysis: Use commercial assay kits and an automated biochemical analyzer to measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) according to the manufacturer's instructions.
Protocol 3: Oxidative Stress Marker Analysis (Liver Homogenate)
-
Homogenate Preparation: Homogenize a weighed portion of liver tissue in ice-cold phosphate-buffered saline (PBS). Centrifuge the homogenate at 4°C to pellet cellular debris. Collect the supernatant for analysis.
-
MDA Assay: Measure Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
T-AOC Assay: Determine the Total Antioxidant Capacity (T-AOC) of the liver tissue using a commercial kit, which typically measures the ability of the sample to reduce a colored substrate.
-
Protein Quantification: Measure the total protein concentration in the supernatant (e.g., using a BCA assay) to normalize the MDA and T-AOC results.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from a frozen liver tissue sample using a commercial RNA extraction kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
PCR Amplification: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use specific primers for target genes (e.g., TNF-α, IL-1β, Bax, Bcl-2, Caspase-3) and a housekeeping gene for normalization (e.g., β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 5: ELISA for Cytokine Quantification
-
Sample Preparation: Use the liver homogenate supernatant prepared in Protocol 3.
-
ELISA Procedure: Quantify the protein levels of IL-1β and TNF-α using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Normalize the results to the total protein concentration of the homogenate.
Protocol 6: Immunohistochemistry (IHC)
-
Tissue Preparation: Fix liver tissue samples in 10% neutral-buffered formalin, embed in paraffin, and slice into 4-5 µm sections.
-
Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval. Block endogenous peroxidase activity and non-specific binding sites.
-
Antibody Incubation: Incubate the sections with primary antibodies against Bax, Bcl-2, and Caspase-3 overnight at 4°C.
-
Detection: Apply a secondary antibody conjugated to horseradish peroxidase (HRP), followed by a chromogen substrate (e.g., DAB) to visualize the target proteins. Counterstain with hematoxylin.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity or the percentage of positive cells using image analysis software.
Conclusion
This compound demonstrates significant protective effects against lead-induced organ damage, particularly in the liver. Its mechanism of action, centered on the mitigation of oxidative stress, inflammation, and apoptosis via pathways like NF-κB, makes it a promising area for further research and potential therapeutic development. The protocols outlined provide a framework for researchers to investigate these effects and explore the full potential of SH in combating heavy metal toxicity.
References
- 1. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Lead Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Protective effects of this compound on lead-induced oxidative stress, inflammation, and apoptosis in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects against Polymicrobial Sepsis via Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound bidirectionally inhibits progression of tumor and autoimmune diseases by regulating AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving Sinomenine Hydrochloride solubility for cell-based assays
Welcome to the Technical Support Center for Sinomenine Hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the solubility of this compound (SH) for cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (SH) and why is its solubility a concern for cell-based assays?
A1: Sinomenine is a natural alkaloid extracted from the plant Sinomenium acutum.[1][2][3] While the base form, Sinomenine, has low water solubility, the hydrochloride salt (SH) was developed to enhance its solubility and drug-like properties.[4][5] However, even in its salt form, SH can have limited solubility in aqueous solutions like cell culture media, potentially leading to precipitation. This is a critical issue in cell-based assays, as undissolved compound can lead to inaccurate dosing, inconsistent results, and potential cytotoxicity unrelated to its biological activity.
Q2: What are the recommended solvents for preparing high-concentration stock solutions of SH?
A2: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective and commonly recommended solvent.[1][2] Water can also be used, but typically achieves a lower maximum concentration.[2][6] It is advisable to consult the solubility data provided by your specific supplier, as values can vary slightly between batches.[1]
Q3: My this compound precipitated after I diluted my DMSO stock solution in the cell culture medium. What happened and how can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because while SH is highly soluble in DMSO, its solubility is significantly lower in the aqueous environment of cell culture media. When the DMSO stock is added to the media, the SH concentration may exceed its aqueous solubility limit, causing it to fall out of solution.
To prevent this:
-
Perform Serial Dilutions: Instead of a single large dilution, dilute the stock solution in steps using your cell culture medium or a buffer like PBS.
-
Pre-warm the Medium: Ensure your culture medium is at 37°C before adding the SH stock solution. Adding a cold stock to warm media can sometimes cause precipitation.
-
Mix Thoroughly and Immediately: After adding the SH stock to the medium, mix it gently but thoroughly to ensure rapid and even dispersion.
-
Do Not Exceed the Final Recommended DMSO Concentration: Keep the final concentration of DMSO in your cell culture well below 0.5% (v/v), as higher concentrations can be toxic to cells.
Q4: How should I properly store my SH stock solutions to maintain their stability and solubility?
A4: Once prepared, stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[7] For long-term storage, keep these aliquots at -80°C (up to 1 year) or -20°C (up to 6 months).[2]
Q5: Can I use heat or sonication to help dissolve my this compound?
A5: Yes, gentle warming and sonication can be very effective in dissolving SH, particularly for achieving higher concentrations in solvents like DMSO and water.[2][8] When warming, be careful not to overheat the solution, as it could degrade the compound. A water bath set to 37°C is generally safe.
Q6: What is the maximum concentration of DMSO that is safe for my cells?
A6: The maximum tolerated concentration of DMSO varies between cell lines, but a general guideline is to keep the final concentration in the culture medium at or below 0.5% (v/v). It is best practice to run a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay) to ensure that the solvent itself is not affecting cell viability or the experimental outcome.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing SH solutions for your experiments.
| Problem | Potential Cause | Recommended Solution |
| 1. SH powder does not fully dissolve in the chosen solvent. | A. Incorrect Solvent or Concentration: The target concentration may exceed the solubility limit for that specific solvent. | A. Check Solubility Data: Refer to Table 1. Use DMSO for preparing high-concentration stock solutions (>50 mM).[1][2][7] |
| B. Insufficient Physical Dissolution Aid: The compound may require energy to fully dissolve. | B. Apply Gentle Heat and/or Sonication: Warm the solution in a 37°C water bath and use a sonicator until all particles are dissolved.[2][8] | |
| C. Poor Solvent Quality: DMSO is hygroscopic (absorbs moisture), and wet DMSO can have significantly lower solvating power. | C. Use Fresh, High-Quality Solvent: Use newly opened, anhydrous-grade DMSO for best results.[2] | |
| 2. A precipitate forms when diluting the DMSO stock into aqueous cell culture media. | A. Exceeded Aqueous Solubility: The final concentration of SH in the media is too high. | A. Lower the Final Concentration: Check the aqueous solubility limits (see Table 1) and ensure your final working concentration is well below this. Perform serial dilutions. |
| B. Temperature Shock: Adding cold stock solution to warm media can cause less soluble compounds to precipitate. | B. Pre-warm Media and Stock: Allow both the stock solution and the culture media to equilibrate to room temperature or 37°C before mixing. | |
| C. Interaction with Media Components: Salts, proteins, or other components in complex media can reduce solubility. | C. Test in a Simpler Buffer: First, try diluting your stock in a simple buffer like PBS (pH 7.2) to see if the issue persists. If not, the problem may lie with the media formulation. | |
| 3. Inconsistent or non-reproducible results between experiments. | A. Solution Instability / Degradation: The compound may be degrading due to improper storage or handling. | A. Use Fresh Dilutions and Proper Storage: Prepare working solutions fresh for each experiment from a properly stored, single-use aliquot. Avoid repeated freeze-thaw cycles.[7] |
| B. Inaccurate Concentration: The stock solution was not fully dissolved, leading to a lower-than-calculated concentration being used. | B. Visually Inspect Stock Solution: Before each use, thaw an aliquot and visually inspect it to ensure there is no precipitate. If precipitate is seen, try re-dissolving with gentle warming and vortexing. |
Section 3: Data Presentation and Experimental Protocols
Quantitative Data: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents.
Table 1: Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM)* | Notes | Source(s) |
|---|---|---|---|---|
| DMSO | 30 - 100 mg/mL | ~82 - 273 mM | May require ultrasonic and warming to reach higher concentrations. Use newly opened DMSO. | [1][2][3] |
| Water (H₂O) | 16.67 - 20 mg/mL | ~45 - 55 mM | Ultrasonic assistance is recommended. | [2] |
| PBS (pH 7.2) | 5 mg/mL | ~13.7 mM | [3] | |
| Ethanol | 5 mg/mL | ~13.7 mM | Some sources report insolubility. | [3][6] |
| DMF | 30 mg/mL | ~82 mM | [3] |
*Calculated using a molecular weight of 365.85 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Aseptically weigh 36.59 mg of this compound powder.
-
Add Solvent: Add the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1.0 mL of fresh, anhydrous-grade DMSO.
-
Dissolve: Vortex the solution vigorously. If particles remain, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. A bath sonicator can also be used until the solution is clear.
-
Sterilization (Optional): If needed, sterilize the stock solution by passing it through a 0.22 µm DMSO-safe syringe filter.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL). Store immediately at -20°C or -80°C, protected from light.[2][7]
Protocol 2: General Protocol for Cell Viability Assay (MTT or CCK-8)
This protocol is a general guideline; specific parameters like cell density and incubation time should be optimized for your cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10³ to 5 x 10³ cells per well) in 100 µL of complete culture medium.[1][9]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours to allow cells to attach.
-
Prepare Working Solutions: Thaw a stock aliquot of SH. Perform serial dilutions in pre-warmed, serum-free, or complete medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the freshly prepared SH working solutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add Reagent: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.[1][9]
-
Measure Absorbance: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and read absorbance at 570 nm. If using CCK-8, read absorbance directly at 450 nm.[9][10]
-
Calculate Viability: Express the results as a percentage of the vehicle-treated control cells.[11]
Section 4: Visualized Workflows and Signaling Pathways
Diagrams and logical relationships
The following diagrams illustrate key processes and pathways related to the use of this compound in cell-based assays.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. abmole.com [abmole.com]
- 8. This compound - Lifeasible [lifeasible.com]
- 9. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sinomenine Hydrochloride Dosage for In-Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sinomenine Hydrochloride (SH) dosage for in-vivo experiments.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in rodent models?
A general starting point for SH in mice and rats is often in the range of 20-50 mg/kg, administered either intraperitoneally (i.p.) or orally (p.o.). However, the optimal dose is highly dependent on the animal model, the disease being studied, and the desired therapeutic effect. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
2. How should I prepare this compound for in-vivo administration?
This compound is the hydrochloride salt of sinomenine, developed to enhance its water solubility.[1] For most in-vivo applications, SH can be dissolved in sterile normal saline or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent degradation.
3. What are the common routes of administration for this compound in animal studies?
The most frequently reported routes of administration for SH in preclinical studies are intraperitoneal (i.p.) injection and oral gavage (p.o.).[2] The choice of administration route can significantly impact the compound's bioavailability and pharmacokinetics. Oral administration has shown approximately 80% bioavailability in rats.[3]
4. What are the known side effects of this compound in animal models?
At therapeutic doses, SH is generally well-tolerated in animal models.[4] However, at higher doses, some studies have reported potential side effects. It is essential to closely monitor animals for any signs of toxicity, such as changes in weight, behavior, or food and water intake. A thorough toxicokinetic and safety profile assessment is recommended, especially when exploring higher dose ranges.[5]
Troubleshooting Guides
Issue 1: Lack of Efficacy at Standard Doses
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The effective dose of SH can vary significantly between different disease models. A dose that is effective in an arthritis model may not be sufficient for a neuroprotection or oncology study. Solution: Conduct a dose-escalation study to determine the optimal therapeutic window for your specific model. Start with the lower end of the reported effective range and gradually increase the dose while monitoring for both efficacy and toxicity. |
| Route of Administration | The bioavailability and biodistribution of SH can differ based on the administration route. Oral administration may lead to first-pass metabolism, potentially reducing the effective concentration at the target site. Solution: If oral administration is not yielding results, consider switching to intraperitoneal injection to ensure more direct systemic exposure. |
| Timing and Frequency of Dosing | The pharmacokinetic profile of SH, including its half-life, will dictate the optimal dosing schedule. A single daily dose may not be sufficient to maintain therapeutic concentrations. Solution: Review pharmacokinetic data if available. Consider splitting the daily dose into multiple administrations or using a sustained-release formulation to maintain more stable plasma levels. |
| Animal Model Variability | The specific strain, age, and sex of the animals can influence their response to SH. Solution: Ensure consistency in your animal model. If possible, review literature that has used the same specific animal model to guide your dosage selection. |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Dosage Too High | While generally safe, high doses of SH can lead to adverse effects. Solution: Immediately reduce the dosage. If you are conducting a dose-escalation study, ensure the dose increments are not too large. Closely monitor the animals for any signs of distress. |
| Solvent/Vehicle Toxicity | The vehicle used to dissolve SH could be contributing to the observed toxicity. Solution: Ensure the vehicle (e.g., saline, PBS) is sterile and administered at an appropriate volume for the animal's weight. If using other solvents, verify their safety profile in your animal model. |
| Rapid Administration | A rapid bolus injection, especially intravenously, can lead to acute toxicity. Solution: Administer the SH solution slowly and at a controlled rate, particularly for i.p. injections. |
| Histamine Release | Sinomenine has been reported to promote the release of histamine, which can lead to allergic reactions.[5] Solution: Monitor animals for signs of allergic reaction. If suspected, consider co-administration with an antihistamine, though this may introduce a confounding variable. |
Data Summary Tables
Table 1: Reported Effective Dosages of this compound in Rodent Models
| Disease Model | Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Rheumatoid Arthritis | Rat (Adjuvant-Induced Arthritis) | 100 - 400 | Intragastric | Reduced joint swelling and inflammatory markers. | [6] |
| Inflammatory Pain | Mouse (Carrageenan-Induced) | 80 | i.p. | Produced significant analgesic effects. | |
| Neuropathic Pain | Rat | 40 | i.p. | Decreased mechanical and cold allodynia. | [2] |
| Colitis | Mouse (DSS-Induced) | 20 - 60 | Oral | Reduced disease activity index and weight loss. | |
| Neuroprotection (Memory Impairment) | Mouse | 100 | Oral | Attenuated oxidative stress and neuroinflammation. | [7][8] |
| Antitumor | Nude Mice (Colon Cancer Xenograft) | 25 - 100 | i.p. | Inhibited tumor growth. | |
| Antitumor | Nude Mice (Breast Cancer) | 75 - 150 | i.p. | Showed antitumor activity. | [1] |
Experimental Protocols
Protocol 1: Dose-Response Study for Anti-Inflammatory Effects in a Mouse Model of Paw Edema
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Induction of Inflammation: Inject 20 µL of 2% λ-carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Grouping:
-
Group 1: Vehicle control (Normal Saline, i.p.)
-
Group 2: this compound (20 mg/kg, i.p.)
-
Group 3: this compound (40 mg/kg, i.p.)
-
Group 4: this compound (80 mg/kg, i.p.)
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Drug Administration: Administer SH or vehicle 30 minutes before carrageenan injection.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 4, and 6 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis or measurement of inflammatory markers (e.g., TNF-α, IL-1β) via ELISA or qPCR.
Signaling Pathways and Workflows
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. selleckchem.com [selleckchem.com]
- 5. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on adjuvant arthritis rats based on NLRP3/Gasdermin D/Caspase-1/Interleukin-1β pyroptosis pathway [manu41.magtech.com.cn]
- 7. This compound Impedes Memory Impairments via Nrf2/HO-1-Mediated Inhibition of Oxidative Stress, Neuroinflammation and Apoptosis in Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound on lead-induced oxidative stress, inflammation, and apoptosis in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinomenine Hydrochloride stability in different solvent conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sinomenine Hydrochloride (SH) in various solvent conditions. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
While detailed stability studies in various solvents are not extensively reported in public literature, general laboratory practice suggests that for optimal stability, stock solutions of this compound should be stored in aliquots in tightly sealed vials.[1] It is recommended to use these solutions within one month. To prevent degradation from repeated changes in temperature, it is advised to avoid multiple freeze-thaw cycles.[1]
Q2: Is this compound stable at room temperature?
Qualitative evidence suggests that this compound may be susceptible to degradation at ambient temperatures. In a study involving a this compound-loaded hydrogel, the formulation remained stable for 30 days when refrigerated at 4°C. However, when stored at room temperature, the hydrogel exhibited a color change from creamy white to yellowish and a decrease in viscosity, indicating potential oxidation and degradation of the active compound.
Q3: How does pH affect the stability of this compound?
Q4: What are the potential degradation pathways for this compound?
While forced degradation studies detailing the abiotic degradation pathways of this compound are not widely published, insights can be drawn from metabolic studies. The primary metabolic pathways for sinomenine in vitro have been identified as N-demethylation and N-oxygenation. It is plausible that similar degradation products could be formed under certain chemical stress conditions, such as oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound stability.
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of this compound solution. | Oxidation of the compound. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions protected from light and at a reduced temperature (e.g., 4°C). 3. Consider degassing solvents to remove dissolved oxygen. 4. If compatible with the experimental design, consider the addition of an antioxidant. |
| Inconsistent results in bioassays or analytical measurements over time. | Degradation of this compound in the experimental medium. | 1. Verify the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, light exposure). 2. Prepare fresh dilutions from a stable stock solution immediately before use. 3. If experiments are lengthy, assess the stability of SH over the duration of the experiment by analyzing samples at different time points. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent or pH. | 1. Consult solubility data for this compound. It is reported to be soluble in DMSO (≥ 60 mg/mL) and PBS (pH 7.2) (5 mg/ml), and slightly soluble in water.[1][2] 2. Adjust the pH of the solution to enhance solubility. 3. Consider using a co-solvent if compatible with your experimental system. |
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period, with sampling at various time points.
-
-
Thermal Degradation:
-
Transfer a sample of the solid this compound powder to a vial and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
For solutions, incubate the stock solution at an elevated temperature.
-
At each time point, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at defined time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be used for the analysis of Sinomenine. This method should be validated for its stability-indicating properties before use in forced degradation studies.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : PBS (pH 6.8) : Triethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
Overcoming poor bioavailability of Sinomenine Hydrochloride in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the poor bioavailability of Sinomenine Hydrochloride (SIN-HCl) in animal models.
Frequently Asked Questions (FAQs) about this compound Bioavailability
Q1: Why is the bioavailability of this compound a significant concern in animal studies?
A1: this compound (SIN-HCl), a potent anti-inflammatory alkaloid, presents several challenges for in vivo research.[1][2] Its commercial forms exhibit low oral bioavailability, a short biological half-life, and rapid metabolism.[1][3] This necessitates frequent and high-dose administrations to achieve a therapeutic effect, which can lead to significant fluctuations in plasma concentrations and dose-dependent side effects, such as histamine release.[2][3][4][5] In a study with beagle dogs, the absolute oral bioavailability of a standard sinomenine tablet was found to be only about 30.46%.[6]
Q2: What are the primary strategies being investigated to overcome the poor bioavailability of SIN-HCl?
A2: Research efforts are focused on developing advanced drug delivery systems to improve the pharmacokinetic profile of SIN-HCl. The main strategies include:
-
Oral Sustained-Release Formulations: Systems like osmotic pump capsules and coated pellets are designed to prolong drug release, reduce plasma concentration fluctuations, and improve stability.[2][4][5]
-
Transdermal Delivery Systems: Formulations such as patches, gels, transfersomes, and microneedles aim to bypass the first-pass metabolism in the liver, providing a non-invasive and sustained delivery method.[1][7][8]
-
Nanotechnology-Based Carriers: Encapsulating SIN-HCl in nanoparticles, such as ferritin nanocages or biomimetic nanocomplexes, can improve circulation half-life, enhance drug accumulation at target sites (e.g., inflamed joints), and reduce systemic side effects.[3][9][10]
Troubleshooting Guide for Poor SIN-HCl Bioavailability in Animal Studies
This guide addresses common problems researchers face during experiments with SIN-HCl.
Problem: Low and variable plasma concentrations after oral administration.
Q: My oral gavage study with a simple SIN-HCl solution in rats resulted in very low and inconsistent plasma concentrations. What are potential causes and solutions?
A: This is a common issue stemming from SIN-HCl's inherent properties.
Potential Causes:
-
Poor Absorption: SIN-HCl is a water-soluble drug, and its passive diffusion across the gastrointestinal tract can be inefficient.[4]
-
First-Pass Metabolism: Significant metabolism in the liver after oral absorption reduces the amount of active drug reaching systemic circulation.[8]
-
Rapid Clearance: The drug is quickly eliminated from the body, leading to a short half-life.[3][5]
Solutions & Experimental Approaches:
-
Develop a Sustained-Release Formulation: Encapsulating SIN-HCl in pellets with a release-controlling polymer coating can provide zero-order release kinetics, leading to more stable and prolonged plasma concentrations. A study in beagle dogs showed that 24-h sustained-release pellets, compared to 12-h tablets, significantly prolonged the time to reach peak concentration (Tmax) from 2.67 h to 9.83 h and extended the half-life from 8.6 h to 20.78 h.[11][12]
-
Utilize Nanoparticle Carriers: Formulations like Prussian blue-based nanocomplexes can protect the drug from premature degradation and improve its circulation time.[3][10]
-
Co-administration with Permeation Enhancers: While less explored for oral routes, polymers that promote permeation can be included in the formulation to enhance absorption.[2][5]
Problem: Rapid drug clearance necessitates frequent dosing to maintain therapeutic levels.
Q: How can I extend the therapeutic window and reduce the dosing frequency of SIN-HCl in my animal model for a chronic inflammation study?
A: Extending the drug's half-life is crucial for chronic studies. Transdermal and advanced oral formulations are effective strategies.
Solutions & Experimental Approaches:
-
Implement a Transdermal Delivery System: Transdermal patches or gels can provide continuous, multi-day drug delivery. A study using dissolving microneedles loaded with SIN-HCl in rabbits demonstrated a relative bioavailability of 199.21% compared to a standard SIN-HCl gel, effectively doubling the systemic exposure.[8][13]
-
Use an Osmotic Pump System: A novel enteric positioning osmotic pump capsule has been shown to achieve complete, zero-order drug release in vitro, which is designed to provide consistent plasma levels in vivo.[5]
-
Explore Injectable Hydrogels: For localized delivery (e.g., intra-articular injection for arthritis models), in situ hydrogels can create a drug depot that releases SIN-HCl over an extended period. In one study, an injectable hydrogel system provided a residence time of at least 168 hours, compared to just 48 hours for a control solution.[10]
Quantitative Data Summary: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from animal studies comparing novel SIN-HCl formulations to controls.
Table 1: Oral Sustained-Release Formulations in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Key Finding |
| 12-h Sustained-Release Tablets (Reference) | 1334.45 ± 368.76 | 2.67 ± 0.52 | 8.6 ± 1.9 | Standard sustained-release profile. |
| 24-h Sustained-Release Pellets (Test) | 893.12 ± 292.55 | 9.83 ± 0.98 | 20.78 ± 8.7 | Showed more significant sustained release and prolonged absorption with a lower peak concentration.[11][12] |
Table 2: Transdermal and Topical Formulations
| Formulation | Animal Model | Bioavailability / Efficacy Improvement | Reference |
| SIN-HCl Transfersomes (TFSs) | Rats | ~8.8x higher C_ss and ~8.0x higher AUC vs. Liposomes | [1] |
| Dissolving Microneedles (SH-DM) | Rabbits | 1.99x higher AUC (199.21% relative bioavailability) vs. SIN-HCl Gel | [8][13] |
| Pluronic Lecithin Organogel (PLO) | Rats | ~5x higher Cmax in skin microdialysis vs. Carbomer Gel | [1] |
| P(NVCL)-based Transdermal Patch | Mice | Achieved cumulative penetration of 248.6 ± 15.7 μg/cm² over 24h | [7] |
Table 3: Ocular Delivery Formulations in Rabbits
| Formulation | Cmax (µg/mL) | AUC (µg·mL⁻¹·h) | t1/2 (min) | Key Finding |
| SIN-HCl Solution (Control) | 0.15 | 13.46 | 65.94 | Rapid clearance from the eye. |
| In Situ Gel | 0.27 | 36.27 | 81.64 | Improved local bioavailability and sustained release for ocular administration.[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of 24-h Sustained-Release Pellets
This protocol is adapted from methodologies described for preparing sustained-release pellets for pharmacokinetic studies in beagle dogs.[11][12]
-
Drug Layering: Place blank core pellets (e.g., sugar spheres) in a rotary processor. Spray an adhesive solution (e.g., 1% HPMC in water) onto the pellets while simultaneously adding SIN-HCl powder. Dry the resulting drug-loaded pellets.
-
Sustained-Release Coating: Transfer the drug-loaded pellets to a fluidized-bed coating apparatus. Spray the pellets with an aqueous dispersion of a release-controlling polymer (e.g., Eudragit NE 30D). Include an anti-adherent agent (e.g., talc) in the coating solution.
-
Curing: Cure the coated pellets by heating them at 40°C for 24 hours. This step is critical for stabilizing the polymer film and ensuring consistent release characteristics.
-
Final Formulation: To achieve an optimal release profile, mix the coated, slow-release pellets with a small fraction of uncoated, rapid-release pellets (e.g., a 9:1 w/w ratio).[14]
-
In Vitro Dissolution Testing: Before in vivo studies, test the pellets using a standard basket method in various pH media (e.g., 0.1 M HCl, pH 6.8 PBS) to confirm the sustained-release profile.
Protocol 2: Development of a P(NVCL)-Based Transdermal Patch
This protocol is based on a study that developed a novel transdermal patch for treating gouty arthritis in a mouse model.[7]
-
Matrix Preparation: Dissolve poly(N-vinyl caprolactam) (P(NVCL)) in an appropriate solvent. This polymer serves as the carrier matrix.
-
Component Addition: Sequentially add the other components: SIN-HCl (active drug), glycerol (plasticizer), and sodium polyacrylate (thickener). Mix until a homogenous solution is formed.
-
Permeation Enhancer System: Add a synergistic mixture of permeation enhancers. An effective combination reported is 3% azone, 6% borneol, and 3% menthol.
-
Casting and Drying: Cast the final mixture onto a backing liner at a controlled thickness and dry it to form the patch.
-
Animal Application: Apply the patch to a shaved area of the animal model (e.g., the dorsal side of a mouse).
-
Pharmacokinetic & Efficacy Analysis: Collect blood samples at predetermined time points to measure plasma SIN-HCl concentrations via LC-MS. In efficacy studies, assess therapeutic outcomes such as reduction in paw swelling or inflammatory cytokine levels (IL-1β, TNF-α).[7]
Visualizations: Workflows and Pathways
Caption: General experimental workflow for developing and testing novel this compound formulations.
Caption: Logical relationship between the challenges of SIN-HCl and the formulation strategies to overcome them.
Caption: Simplified diagram of the NF-κB signaling pathway inhibited by a SIN-HCl transdermal patch.[7]
References
- 1. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional nanoparticles of this compound for treat-to-target therapy of rheumatoid arthritis via modulation of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Study on pharmacokinetics and absolute bioavailability of sinomenine in beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of P(NVCL)-based transdermal patches for this compound delivery in gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted delivery of this compound using recombinant ferritin nanocages for rheumatoid arthritis treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug [mdpi.com]
- 11. Impact of release characteristics of this compound dosage forms on its pharmacokinetics in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. researchgate.net [researchgate.net]
- 14. wjgnet.com [wjgnet.com]
Side effects of Sinomenine Hydrochloride in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of Sinomenine Hydrochloride (SH) observed in long-term animal studies. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address common issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects in long-term rodent studies with this compound?
Based on available data, long-term administration of this compound at higher doses has been associated with mild and often reversible effects on the liver, heart, and male reproductive system. Specifically, studies have noted slight liver cell edema, mild cardiac hyperemia, and a partial, reversible inhibition of sperm vitality.
Q2: Are the observed side effects of this compound dose-dependent?
Yes, the toxic effects of this compound are dose-dependent. Acute toxicity studies have determined the median lethal dose (LD50) in rats, with notable differences between normal and arthritic rats, suggesting that the pathological state of the animal can influence tolerance. Long-term studies have identified side effects at a high daily dose of 150 mg/kg (intraperitoneal) in rats.
Q3: Are the side effects reversible upon cessation of treatment?
Evidence from a 6-week study in rats suggests that the observed side effects, including partial inhibition of sperm vitality, are recoverable. After a 1-week suspension of the drug, these effects were no longer detectable. This suggests that a "drug holiday" or washout period may be sufficient to reverse these specific toxicities.
Q4: Have any specific signaling pathways been implicated in the side effects of this compound?
While most research has focused on the signaling pathways related to the therapeutic effects of this compound (e.g., anti-inflammatory pathways), the direct pathways mediating its toxicity are less clear. However, given its broad pharmacological activity, it is plausible that pathways involved in cellular stress and apoptosis could be modulated at high, long-term doses. Further research is needed to elucidate the precise mechanisms of toxicity.
Troubleshooting Guides
Issue 1: Unexpected Increase in Animal Mortality or Morbidity
Symptoms:
-
Higher than expected mortality rates in the treatment group compared to the control group.
-
Animals exhibiting signs of distress, such as lethargy, ruffled fur, or significant weight loss.
Possible Causes:
-
Dose is too high: The administered dose may be approaching the toxic threshold for the specific animal model and strain.
-
Route of administration: Intraperitoneal administration may lead to higher peak plasma concentrations and greater toxicity compared to oral administration.
-
Animal health status: Pre-existing health conditions in the animals may increase their susceptibility to the toxic effects of the compound.
Troubleshooting Steps:
-
Review Dosing: Compare your dosing regimen with published studies. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Consider Route of Administration: If using intraperitoneal injection, consider switching to oral gavage, which may result in a different pharmacokinetic profile and potentially lower toxicity.
-
Animal Health Monitoring: Ensure a thorough health screening of animals before initiating the study. Monitor animal weight and clinical signs daily.
-
Staggered Dosing: Initiate treatment in a small cohort of animals before treating the entire study group to identify any immediate adverse effects.
Issue 2: Evidence of Hepatotoxicity in Histopathology or Serum Biomarkers
Symptoms:
-
Histopathological findings of liver cell edema or other cellular damage.
-
Elevated levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum.
Possible Causes:
-
High cumulative dose: Long-term administration may lead to an accumulation of the compound or its metabolites in the liver, causing cellular stress.
-
Metabolic profile: The species and strain of the animal may have a metabolic profile that generates more toxic metabolites.
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the daily dose or implementing a less frequent dosing schedule (e.g., every other day).
-
Implement a Washout Period: As studies have shown reversibility, introduce a "drug holiday" (e.g., one week off treatment for every six weeks of treatment) to allow for hepatic recovery.
-
Supportive Care: Ensure animals have ad libitum access to food and water to support general health and hepatic function.
-
Monitor Liver Function: Collect blood samples at interim time points to monitor liver enzyme levels and adjust the study protocol if significant elevations are observed.
Issue 3: Reduced Fertility or Abnormal Sperm Parameters in Male Animals
Symptoms:
-
Decreased litter sizes in breeding studies.
-
Lower sperm count, motility, or increased number of dead sperm in male animals.
Possible Causes:
-
Direct effect on spermatogenesis: this compound may partially inhibit sperm vitality at high doses.
Troubleshooting Steps:
-
Confirm Reversibility: If reduced sperm vitality is observed, implement a 1-2 week washout period and re-assess sperm parameters to confirm if the effect is reversible.
-
Dose Reduction: Lower the administered dose to a level that maintains efficacy while minimizing effects on sperm parameters.
-
Timing of Mating Studies: If conducting breeding studies, consider the timing of mating in relation to the treatment and potential washout periods.
Data Presentation
Table 1: Summary of Long-Term Side Effects of Sinomenine in Rats
| Parameter | Species | Dose | Route | Duration | Findings | Reversibility |
| Liver Toxicity | Rat | 150 mg/kg/day | Intraperitoneal | 6 weeks | Slight liver cell damage, predominantly cell edema. | Assumed to be reversible |
| Cardiac Effects | Rat | 150 mg/kg/day | Intraperitoneal | 6 weeks | Mild hyperemia of heart tissues. | Not specified |
| Male Fertility | Rat | 150 mg/kg/day | Intraperitoneal | 6 weeks | Partial inhibition of sperm vitality; increased number of dead sperm. | Yes, after 1-week drug suspension |
Experimental Protocols
1. Protocol for Histopathological Examination of Liver and Heart
-
Tissue Collection: At the end of the treatment period, animals are euthanized via an approved method. The liver and heart are immediately excised.
-
Fixation: Tissues are fixed in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Fixed tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: 4-5 µm thick sections are cut using a microtome.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: A board-certified veterinary pathologist examines the slides for any histopathological changes, such as cell edema, inflammation, necrosis, and hyperemia.
2. Protocol for Assessment of Sperm Vitality
-
Sperm Collection: Immediately after euthanasia, the cauda epididymis is dissected and placed in a pre-warmed petri dish containing a suitable medium (e.g., Ham's F10).
-
Sperm Dispersion: The cauda epididymis is minced to allow sperm to disperse into the medium. The dish is incubated at 37°C for 15-30 minutes.
-
Vitality Staining: A viability stain (e.g., Eosin-Nigrosin) is used. A small aliquot of the sperm suspension is mixed with the stain.
-
Smear Preparation: A smear is prepared on a clean glass slide and allowed to air dry.
-
Microscopic Examination: At least 200 sperm are counted under a light microscope (400x magnification). Live sperm will appear unstained (white), while dead sperm will take up the eosin stain and appear pink/red.
-
Calculation: The percentage of live and dead sperm is calculated.
Visualizations
Caption: Experimental workflow for assessing long-term side effects.
Caption: Troubleshooting logic for managing adverse events.
Technical Support Center: Sustained-Release Formulations of Sinomenine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and troubleshooting sustained-release formulations of Sinomenine Hydrochloride (SH). Sinomenine is a bioactive alkaloid with significant anti-inflammatory and immunosuppressive effects, but its clinical application is often limited by a short half-life, low oral bioavailability, and gastrointestinal side effects.[1][2][3][4] Sustained-release formulations are crucial for overcoming these limitations by prolonging the drug's release, improving its therapeutic efficacy, and reducing adverse effects.[3][5]
Frequently Asked Questions (FAQs)
Q1: Why is a sustained-release formulation necessary for this compound (SH)?
A1: Sustained-release formulations are developed for SH to address several key challenges. The commercial hydrochloride form (SH) has low oral bioavailability and can cause allergic reactions due to histamine release.[3][6] Furthermore, it has a short biological half-life, which can lead to sharp fluctuations in blood concentration, potentially causing toxic side effects.[5] Extended-release formulations help to lengthen this short half-life, maintain a steady therapeutic concentration, and mitigate side effects.[3][5]
Q2: What are the most common polymers and excipients used in SH sustained-release formulations?
A2: A variety of polymers are used depending on the desired formulation. Common choices include:
-
For Hydrogels and In-Situ Gels: Carbopol 940 and Hydroxypropyl Methylcellulose (HPMC) are frequently used, often in combination, to create pH-sensitive or thermosensitive gels.[7][8]
-
For Microspheres and Pellets: Biodegradable polymers like Polylactic Acid (PLA) and copolymers such as PLGA are common.[5] Chitosan and its derivatives are also used for their biocompatibility and mucoadhesive properties.[5] For coating, acrylic polymers like Eudragit are often employed to achieve enteric or sustained-release properties.[9]
-
For Sustained-Release Tablets: Hydroxypropyl Methylcellulose (HPMC) is a primary excipient for creating the tablet matrix that controls drug dissolution.[3][5][10]
Q3: What are the critical quality attributes to evaluate for an SH sustained-release formulation?
A3: Key attributes to characterize include:
-
Morphology and Particle Size: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the shape and surface of microspheres or nanofibers.[6][11] Particle size analyzers determine the size distribution.[6]
-
Drug Loading and Encapsulation Efficiency: These parameters quantify the amount of drug successfully incorporated into the formulation. This is crucial for dosage accuracy and manufacturing efficiency.[1][5][12]
-
In Vitro Drug Release: Dissolution studies are performed under simulated physiological conditions (e.g., simulated gastric and intestinal fluids) to determine the rate and extent of drug release over time.[6]
-
Zeta Potential: This measures the surface charge of particles like microspheres or liposomes, which can predict their stability in suspension.[6]
-
Stability: Formulations are tested under accelerated conditions to ensure they maintain their physical and chemical integrity over time.[6][13]
Troubleshooting Guides
Problem Area 1: In-Situ Gels
Q: My in-situ gel formulation has poor gelling strength and dissolves too quickly. How can I fix this? A: This issue typically relates to the polymer concentration.
-
Solution: Increase the concentration of the primary gelling agent (e.g., Carbopol). You can also incorporate a viscosity-enhancing polymer like HPMC. An optimal formulation for an ophthalmic in-situ gel was found to be 0.1% (w/v) Carbopol and 0.4% (w/v) HPMC, which provided immediate gelation and remained for an extended period.[7][8]
Q: The drug is precipitating out of the gel upon formation. What is the cause? A: Drug precipitation can occur due to changes in pH or solubility issues as the sol-to-gel transition happens.
-
Solution:
-
Adjust pH: Ensure the pH of the final gel is within the solubility range of this compound.
-
Add Co-solvents: Incorporating a small percentage of a biocompatible co-solvent like ethanol or propylene glycol can help maintain drug solubility.
-
Use Solubilizers: Cyclodextrins or other solubilizing agents can be included in the formulation to enhance drug solubility.
-
Problem Area 2: Microspheres & Pellets
Q: My encapsulation efficiency is consistently low (<70%). What factors should I investigate? A: Low encapsulation efficiency is a common problem. A systematic approach is needed to identify the cause.
-
Solution:
-
Optimize Drug-Polymer Ratio: An inappropriate ratio can lead to drug loss. For bovine serum albumin (BSA) microspheres, increasing the drug/albumin ratio from 1:2 to 2:1 increased drug loading significantly while maintaining over 94% entrapment efficiency.[11]
-
Refine Process Parameters: In methods like emulsification-solvent evaporation, factors like stirring speed, emulsifier concentration, and the rate of solvent removal are critical. For pellets prepared in a whirlwind fluidized bed, optimizing the formulation and operating parameters led to encapsulation efficiencies greater than 90%.[4]
-
Check Solubility: Ensure the drug is fully dissolved in the dispersed phase and insoluble in the continuous phase to prevent it from leaching out during fabrication.
-
Q: The formulation shows a high initial burst release of the drug. How can this be controlled? A: A burst release is often caused by drug adsorbed onto the surface of the microspheres or pellets.
-
Solution:
-
Apply a Coating Layer: For pellets, applying a polymer coating layer can control the release. The thickness of this layer is directly correlated with the drug release kinetics.
-
Optimize Washing Step: Ensure the post-preparation washing step is sufficient to remove surface-adsorbed drug without causing significant loss of encapsulated drug.
-
Increase Polymer Concentration: A denser polymer matrix can slow down the initial diffusion of the drug.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of novel sinomenine microcapsules for oral controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of this compound in situ gel for uveitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. development-of-sinomenine-hydrochloride-loaded-shell-core-nanofibrous-with-ph-responsive-for-colon-targeted-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 10. Dissolution profile prediction of this compound sustained release tablets, part II: a multisource data fusion approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of this compound Sustained-release Pellet With Multiple Release Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-amorphous Systems of Sinomenine with Platensimycin or Sulfasalazine: Physical Stability and Excipient-Adjusted Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electorporation for Sinomenine Hydrochloride Delivery
Welcome to the technical support center for optimizing electroporation parameters for the delivery of Sinomenine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful intracellular delivery of this small molecule.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing electroporation for this compound?
A1: The initial step is to perform a literature search for established electroporation protocols for your specific cell line or a similar one. If no direct protocol exists for your cell type with this compound, start with general parameters for small molecule delivery and perform a systematic optimization.[1][2]
Q2: What are the most critical electrical parameters to optimize?
A2: The key electrical parameters to optimize are voltage (field strength) and pulse duration.[1] These two factors have the most significant impact on both transfection efficiency and cell viability. Generally, there is an inverse relationship between voltage and pulse length; higher voltages may require shorter pulse durations to maintain cell viability.[3]
Q3: How does the size of the molecule being delivered affect the electroporation parameters?
A3: Smaller molecules, like this compound, may require higher voltage and shorter, microsecond pulse lengths for efficient delivery compared to larger molecules like DNA plasmids, which often benefit from lower voltages and longer, millisecond pulses.[3]
Q4: My cells are dying after electroporation. What are the common causes?
A4: High cell death rates are often due to sub-optimal electrical parameters, such as excessively high voltage or long pulse durations.[4] Other potential causes include poor plasmid quality (if co-delivering with a plasmid), high endotoxin levels, incorrect buffer composition, or stressed and unhealthy cells prior to the experiment.[4]
Q5: I'm observing arcing during electroporation. What should I do?
A5: Arcing is often caused by high salt concentrations in your sample or the presence of air bubbles.[5][6] Ensure your DNA or this compound solution is in a low-salt buffer or distilled water.[3] When preparing your cuvette, gently tap it to dislodge any air bubbles.[5] Keeping the cuvettes and samples cold can also help prevent arcing.[5]
Q6: How long after electroporation should I assess cell viability and delivery efficiency?
A6: The timing for assessing cell viability and delivery efficiency is critical. Cell death after electroporation can be a dynamic process occurring over an extended period.[7] It is recommended to assess viability at multiple time points (e.g., 24, 48, and 72 hours) post-electroporation.[7] For evaluating the effect of this compound, the assessment time will depend on the specific biological question and the known kinetics of its mechanism of action.
Troubleshooting Guide
This guide addresses common issues encountered during the electroporation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Delivery Efficiency | Sub-optimal electrical parameters. | Systematically vary voltage and pulse duration to find the optimal balance for your cell type.[2] |
| Incorrect buffer composition. | Use an electroporation buffer designed to maintain physiological ionic strength.[2] | |
| Cell density is too low or too high. | Optimize the number of cells per electroporation.[4] | |
| This compound concentration is not optimal. | Titrate the concentration of this compound to determine the most effective dose without inducing excessive toxicity. | |
| High Cell Viability, but Low Efficiency | Insufficient membrane permeabilization. | Gradually increase the voltage or pulse duration.[3] Consider using multiple pulses at a lower voltage.[3] |
| Low Cell Viability | Electrical parameters are too harsh. | Decrease the voltage and/or pulse duration.[4] |
| Cells are unhealthy before electroporation. | Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. | |
| Toxicity of this compound. | Perform a dose-response curve to determine the IC50 of this compound on your cells to distinguish between electroporation-induced and compound-induced cell death.[8] | |
| Inconsistent Results | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments.[9] |
| Temperature fluctuations. | Maintain a consistent temperature during the entire electroporation procedure.[3] | |
| Pipetting errors. | Ensure accurate and consistent pipetting of cells and reagents. |
Experimental Protocols
Protocol 1: Optimization of Electroporation Parameters
This protocol provides a framework for systematically optimizing electroporation conditions for this compound delivery into a new cell line.
-
Cell Preparation: Culture cells to mid-logarithmic phase. Ensure high viability (>95%) before harvesting.
-
Parameter Matrix: Design a matrix of conditions to test, varying one parameter at a time (e.g., voltage) while keeping others constant. A good starting point for mammalian cells is a square wave pulse.
-
Electroporation:
-
Resuspend a fixed number of cells in the appropriate electroporation buffer.
-
Add the desired concentration of this compound.
-
Transfer the cell suspension to a pre-chilled electroporation cuvette.[6]
-
Apply the electrical pulse using the parameters from your matrix.
-
-
Post-Electroporation Culture: Immediately after the pulse, add pre-warmed recovery medium to the cells.[6] Transfer the cells to a culture plate and incubate under standard conditions.
-
Analysis: At 24-48 hours post-electroporation, assess cell viability using an appropriate assay (e.g., MTT or flow cytometry with a viability dye) and evaluate the biological effect of the delivered this compound.[10][11]
Protocol 2: Assessing Cell Viability Post-Electroporation
Multiple methods can be used to assess cell viability, and the choice may depend on the experimental timeline and desired endpoint.[10][12]
-
Trypan Blue Exclusion Assay: A quick method for immediate assessment of membrane integrity.
-
MTT or XTT Assays: These colorimetric assays measure metabolic activity and are suitable for analysis at 24-72 hours post-electroporation.[11]
-
Flow Cytometry with Propidium Iodide (PI) or DAPI: Allows for the quantification of dead cells by identifying those with compromised membranes.[10]
-
Clonogenic Assay: Considered a gold standard for assessing long-term cell survival and reproductive integrity after treatment.[10][12]
Quantitative Data Summary
| Parameter | Suggested Starting Range | Considerations |
| Waveform | Square Wave | Generally preferred for mammalian cells. |
| Voltage (Field Strength) | 100 - 500 V (in a 0.4 cm cuvette) | Cell size is a factor; smaller cells may require higher field strengths.[3][13] |
| Pulse Duration | 100 µs - 10 ms | Inversely related to voltage. Shorter pulses are often paired with higher voltages.[13] |
| Number of Pulses | 1 - 3 | Multiple pulses at lower voltages can sometimes improve efficiency while maintaining viability.[3] |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Must be optimized for each cell type.[4] |
| Temperature | Room Temperature or 4°C | Lower temperatures can sometimes improve viability but may require higher voltage.[3] |
| Cuvette Gap Size | 2 mm or 4 mm | Field strength (V/cm) is the critical parameter, so voltage must be adjusted based on the gap size.[9] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways, primarily involved in inflammation, cell survival, and apoptosis.[14][15] Understanding these pathways is crucial for designing experiments to assess the successful delivery and biological activity of the compound.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Optimization
The following diagram outlines a logical workflow for optimizing the electroporation of this compound.
Caption: A typical workflow for electroporation optimization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btxonline.com [btxonline.com]
- 4. Electroporation—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. neb.com [neb.com]
- 7. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. btxonline.com [btxonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Electroporation-Mediated Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing Sinomenine Hydrochloride-Induced Histamine Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing histamine release induced by Sinomenine Hydrochloride (SH) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (SH) induces histamine release?
A1: this compound and its primary metabolite, N-demethylsinomenine, directly activate mast cells by acting as agonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4][5][6] This is an IgE-independent mechanism, often referred to as a pseudo-allergic or anaphylactoid reaction.
Q2: Which signaling pathway is activated by SH in mast cells?
A2: The activation of MRGPRX2 by SH initiates a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a critical step for the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. The pathway also involves the activation of Protein Kinase C (PKC) and p38 MAP kinase.[1][2][3][6]
Q3: Are there specific mast cell lines that are recommended for studying SH-induced histamine release?
A3: Yes, several cell lines are suitable. Human mast cell lines such as LAD2, which endogenously express MRGPRX2, are highly relevant.[1][4] Rodent mast cell lines like RBL-2H3 and P815 have also been used to study SH-induced degranulation.[5][7] It is important to confirm MRGPRX2 expression in the chosen cell line for mechanistic studies.
Q4: Can the metabolite of SH also contribute to histamine release?
A4: Yes, the metabolite N-demethylsinomenine (M-3) has been shown to activate mast cells via MRGPRX2 and can act synergistically with the parent compound, SH, to aggravate anaphylactoid reactions.[1][4][6] This is a crucial consideration for in vivo experiments where metabolism occurs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background histamine release in control wells | - Cell health is compromised.- Mechanical stress during cell handling.- Spontaneous degranulation of the mast cell line. | - Ensure optimal cell culture conditions and viability.- Handle cells gently; avoid vigorous pipetting.- Wash cells carefully before starting the assay.- Consider a different mast cell line if spontaneous release is consistently high. |
| High variability between replicate wells | - Inconsistent cell seeding density.- Uneven drug/reagent distribution.- Edge effects in the microplate. | - Use a multichannel pipette for cell seeding and reagent addition.- Ensure thorough but gentle mixing after adding reagents.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Pre-treatment with an H1-receptor antagonist does not inhibit histamine release | - H1-receptor antagonists block the effects of histamine on target cells, but not its release from mast cells. | - To inhibit the release of histamine, use a mast cell stabilizer (e.g., Tranilast, Cromolyn sodium) or a specific MRGPRX2 antagonist.[5] |
| Inconsistent results in in vivo experiments | - Differences in drug metabolism between animals.- Synergistic effects of SH and its metabolites.[1][4] | - Ensure consistent dosing and administration routes.- Increase the sample size to account for biological variability.- Monitor for the presence of active metabolites like N-demethylsinomenine. |
Data on Potential Inhibitors
The following table summarizes potential inhibitors for mitigating SH-induced histamine release. Note that specific quantitative data for the inhibition of SH-induced release is limited; therefore, the provided concentrations are based on their general efficacy against mast cell degranulation from various stimuli.
| Compound Class | Example | Mechanism of Action | Typical In Vitro Concentration Range | Reference(s) |
| Mast Cell Stabilizer | Tranilast | Inhibits Ca2+ uptake and NF-κB signaling in mast cells. | 10 µM - 1 mM | [2][5] |
| MRGPRX2 Antagonist | EP262, EP9907 | Directly blocks the MRGPRX2 receptor, preventing activation by SH. | Varies by compound (nM to low µM range) | [4][6] |
| H1-Receptor Antagonist | Cetirizine | Blocks the H1 histamine receptor on target cells (does not prevent release). | Not applicable for inhibiting release. | [5] |
| Cromolyn Sodium | Cromolyn Sodium | Stabilizes mast cell membranes, preventing degranulation. | 10 µM - 100 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay indirectly quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.
Materials:
-
LAD2 or P815 mast cells
-
Culture medium (e.g., RPMI-1640 with supplements)
-
Tyrode's buffer (or similar physiological buffer)
-
This compound (SH) stock solution
-
Triton X-100 (0.1% in Tyrode's buffer) for cell lysis
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well flat-bottom plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and culture overnight.
-
Pre-treatment (Optional): If testing inhibitors, remove the culture medium and add the inhibitor diluted in Tyrode's buffer. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add various concentrations of SH (e.g., 10 µM to 500 µM) to the wells. Include a positive control (e.g., Compound 48/80) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cell Lysis: To determine the total β-hexosaminidase content, lyse the remaining cells in each well with 0.1% Triton X-100.
-
Enzymatic Reaction: In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution.
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample: % Release = (Absorbance_supernatant / Absorbance_lysate) x 100
Visualizations
Signaling Pathway of SH-Induced Histamine Release
Caption: SH activates the MRGPRX2 receptor, triggering downstream signaling and mast cell degranulation.
Experimental Workflow for Assessing SH-Induced Histamine Release and Inhibition
Caption: Workflow for in vitro assessment of SH-induced mast cell degranulation and its inhibition.
References
- 1. MRGPRX2 is essential for this compound induced anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the mechanism of inhibitory action of tranilast on chemical mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinomenine potentiates P815 cell degranulation via upregulation of Ca2+ mobilization through the Lyn/PLCγ/IP3R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sinomenine-induced histamine release-like anaphylactoid reactions are blocked by tranilast via inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdnewsline.com [mdnewsline.com]
- 7. N-demethylsinomenine metabolite and its prototype sinomenine activate mast cells via MRGPRX2 and aggravate anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Process Optimization for Sinomenine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification process of Sinomenine Hydrochloride. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | - Incomplete extraction from the raw material.- Suboptimal pH during extraction and stripping.- Loss of product during solvent removal or crystallization.- Degradation of the product during processing. | - Optimize extraction parameters (e.g., solvent type, temperature, time). Consider using methods like ultrasonic-assisted extraction (UAE) or deep eutectic solvents (DES) for improved efficiency.[1]- Carefully control the pH at each step. The distribution coefficient of sinomenine is highly pH-dependent.[1]- Ensure efficient recovery from the mother liquor after crystallization.- Avoid prolonged exposure to high temperatures or extreme pH conditions. |
| Low Purity of the Final Product | - Inefficient removal of impurities during liquid-liquid extraction.- Co-crystallization of impurities with this compound.- Incomplete separation of phases during extraction.- Membrane fouling during ultrafiltration. | - Optimize the solvent system and the number of extraction/stripping stages.- Recrystallize the product from a suitable solvent system.- Allow adequate time for phase separation and consider using centrifugation to break emulsions.- Implement a proper membrane cleaning protocol (e.g., washing with 1% sodium hypochlorite solution or pure water) to restore membrane flux.[2] |
| Emulsion Formation During Liquid-Liquid Extraction | - High concentration of surfactants or particulate matter in the extract.- Vigorous shaking or mixing.- pH of the aqueous phase is close to the isoelectric point of impurities. | - Centrifuge the mixture to break the emulsion.- Add a small amount of a different, immiscible solvent or brine to alter the interfacial tension.- Adjust the pH of the aqueous phase.- Use a gentler mixing technique, such as slow inversion of the separatory funnel. |
| Crystallization Fails or Yields Poor Quality Crystals | - Solution is not sufficiently supersaturated.- Presence of impurities that inhibit crystal growth.- Cooling rate is too fast, leading to the formation of small, impure crystals.- Inappropriate solvent for crystallization. | - Concentrate the solution further before cooling.- Perform additional purification steps (e.g., charcoal treatment) to remove impurities.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Screen different solvents or solvent mixtures to find the optimal conditions for crystallization. |
| Membrane Fouling in Microfiltration/Ultrafiltration | - Deposition of retained particles, colloids, and macromolecules on the membrane surface or within the pores. | - Optimize pre-treatment of the extract solution to remove larger particles.- Adjust operating parameters such as transmembrane pressure and cross-flow velocity.- Implement regular cleaning cycles. For ceramic membranes, circulating 1% sodium hypochlorite solution for 1 hour can restore over 90% of the original flux. For organic ultrafiltration membranes, pure water washing can be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods include solvent extraction, preparative centrifugal partition chromatography (CPC), and membrane filtration (microfiltration and ultrafiltration).[1][2] Industrial processes often rely on a series of steps including alkalization, extraction, water washing, acid-water stripping, drying, and crystallization.[1]
Q2: Which solvents are typically used for the extraction of sinomenine?
A2: Chloroform has been traditionally used as an extractant due to its high distribution coefficient for sinomenine.[3] However, due to its toxicity, safer alternatives like 1-heptanol are being explored.[1] Other innovative solvent systems, such as deep eutectic solvents (DESs) and ionic liquids (ILs) in aqueous two-phase systems, have also shown high extraction efficiency.
Q3: How can the purity of this compound be assessed?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of this compound.[3] Other analytical techniques such as UV spectroscopy and mass spectrometry (MS) can also be used for characterization.
Q4: What is a typical yield and purity that can be expected from an optimized purification process?
A4: An optimized process using 1-heptanol as an extractant can achieve a purity of over 85% and a yield of approximately 70%.[1] Preparative centrifugal partition chromatography has been reported to yield sinomenine with a purity of 96.9%.
Q5: Are there any environmentally friendly approaches to this compound purification?
A5: Yes, research is being conducted on greener alternatives to traditional solvent extraction. The use of membrane filtration (microfiltration and ultrafiltration) is considered an environment-friendly alternative for the separation and purification of alkaloids.[2] Additionally, the development of processes that allow for the recycling of solvents and reagents is a key aspect of green chemistry in this field.[1]
Data Presentation
Table 1: Comparison of Different Purification Methods for Sinomenine
| Purification Method | Solvent/System | Purity Achieved | Yield/Recovery | Reference |
| Solvent Extraction & Crystallization | 1-Heptanol | >85% | ~70% | [1] |
| Preparative Centrifugal Partition Chromatography (CPC) | n-hexane/ethyl acetate/methanol/water (1:6:2:8 v/v/v/v) with 0.1% TEA | 96.9% | 11.08% (from crude extract) | [1] |
| Reversed Micellar Extraction (RME) | AOT/isooctane | 82.6% | 81.3% | [1] |
| pH-Zone-Refining Counter-Current Chromatography | MtBE–CH3CN–water (4:0.5:5, v/v) with 10 mM TEA and 5 mM HCl | 98.1% | 23.5% (from enriched crude alkaloids) | [1] |
| Microfiltration and Ultrafiltration | 0.05 μm ceramic MF and 1 kDa UF membranes | High permeability of SH and high removal of total solids | Not specified | [2] |
Experimental Protocols
Detailed Methodology for Purification of this compound by Solvent Extraction and Crystallization
This protocol is based on a method using a safer solvent, 1-heptanol, as an alternative to traditional chlorinated solvents.
1. Materials and Reagents:
-
Crude extract of Caulis Sinomenii (obtained from acid extraction)
-
1-Heptanol
-
Sodium Hydroxide (NaOH) solution (for alkalization)
-
Hydrochloric Acid (HCl) solution (for stripping and salt formation)
-
Deionized water
-
Anhydrous Sodium Sulfate
-
Separatory funnels
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
2. Procedure: a. Alkalization: i. Dissolve the crude extract of Caulis Sinomenii in deionized water. ii. Adjust the pH of the solution to a basic range (e.g., pH 9-11) using NaOH solution to convert this compound to its free base form, which is more soluble in organic solvents.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting purification issues.
References
Technical Support Center: Enhancing Transdermal Efficiency of Sinomenine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the transdermal efficiency of Sinomenine Hydrochloride (SH).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Stability
Q1: My this compound formulation is showing poor stability and drug leakage. What are the potential causes and solutions?
A: Poor stability and drug leakage in SH formulations, particularly in vesicular systems like liposomes, can arise from several factors:
-
Incompatible Penetration Enhancers: Certain chemical penetration enhancers can disrupt the lipid bilayer of vesicular systems. For instance, enhancers like Azone can destroy the two-molecule structure of liposomes, leading to drug leakage.[1]
-
Troubleshooting:
-
Avoid incorporating penetration enhancers directly into the liposomal formulation.
-
Consider creating a patch where the drug-loaded vesicles are in a separate layer from the enhancer.
-
Screen for vesicle-compatible enhancers.
-
-
-
Improper Storage Conditions: Temperature fluctuations can affect the stability of lipid-based carriers.
-
Troubleshooting:
-
Store formulations at recommended temperatures (typically 2-8°C for vesicular systems).
-
Conduct long-term and accelerated stability studies to determine optimal storage conditions.
-
-
-
Suboptimal Formulation Parameters: The choice of lipids, surfactants, and their ratios are critical for vesicle stability.
-
Troubleshooting:
-
Optimize the formulation by varying the lipid and surfactant concentrations.
-
Incorporate stabilizing agents like cholesterol in liposomal formulations.
-
-
Q2: I am observing low encapsulation efficiency for this compound in my lipid-based nanoparticle formulation. How can I improve this?
A: Low encapsulation efficiency (EE) can be a significant hurdle. Here are some strategies to improve it:
-
Optimize the Preparation Method: The method of preparation significantly impacts EE. For instance, in a comparative study, nanoemulsions prepared by spontaneous emulsification showed a higher EE (89.01 ± 2.16%) for SH compared to solid lipid nanoparticles (43.23 ± 0.48%) and liposomes (78.31 ± 0.75%).[2]
-
Troubleshooting:
-
Experiment with different preparation techniques (e.g., high-pressure homogenization, microfluidization, ethanol injection).
-
Optimize process parameters such as sonication time, homogenization pressure, and temperature.
-
-
-
Adjust Formulation Composition:
-
Troubleshooting:
-
Vary the drug-to-lipid ratio. A higher lipid concentration can sometimes improve EE.
-
Select lipids in which the drug has higher solubility.
-
For pH-sensitive drugs like SH, adjusting the pH of the aqueous phase can enhance partitioning into the lipid phase.
-
-
Permeation & Efficacy
Q3: My in vitro skin permeation results for the this compound formulation are not showing a significant enhancement compared to the control. What could be the issue?
A: Several factors could contribute to low permeation enhancement. Consider the following troubleshooting steps:
-
Choice of Enhancement Strategy: The effectiveness of different enhancement strategies varies.
-
Microneedles: Dissolving microneedles have shown to significantly increase permeation. One study reported that the cumulative permeation and permeation rate of SH-loaded microneedles were 5.31 and 5.06 times higher than an SH-gel, respectively.[3][4] Another study found that pretreating the skin with 200 μm microneedles increased the permeation rate of a sinomenine hydrogel patch by 142 times compared to untreated skin.[5]
-
Electroporation: This physical enhancement method can create transient pores in the stratum corneum. Optimized electroporation parameters increased SH transdermal permeation by 1.9-10.1 fold in mice skin and 1.6-47.1 fold in miniature pig skin.[6][7]
-
Vesicular Systems: Ethosomes, transfersomes, and other lipid-based carriers can enhance drug delivery. Transfersomes have shown to be more effective than conventional liposomes.[8]
-
Chemical Enhancers: A synergistic system of 3% azone, 6% borneol, and 3% menthol in a transdermal patch achieved a cumulative penetration of 248.6 ± 15.7 μg/cm² over 24 hours.[9]
-
-
Experimental Setup:
-
Troubleshooting:
-
Ensure proper hydration of the skin sample before the experiment.
-
Check for air bubbles between the skin and the formulation in the Franz diffusion cell.
-
Verify the integrity of the skin sample used.
-
-
-
Formulation Characteristics:
-
Troubleshooting:
-
Particle size and elasticity of nanocarriers are crucial. Smaller and more deformable vesicles tend to penetrate the skin more effectively.
-
-
Q4: I am concerned about the skin irritation potential of my enhanced this compound formulation. How can I assess and mitigate this?
A: Skin irritation is a critical safety consideration.
-
Assessment:
-
Mitigation:
-
Biocompatible Materials: Use biocompatible materials in your formulation. For example, polyvinylpyrrolidone used in microneedles is known for its good biocompatibility.[4]
-
Optimize Enhancer Concentration: High concentrations of chemical enhancers can cause irritation. Determine the minimum effective concentration through dose-response studies.
-
Vesicular Encapsulation: Encapsulating the drug in carriers like ethosomes can reduce direct contact with the skin surface, potentially lowering irritation. Ethosomes have been shown to have excellent biocompatibility with no reported skin rash or edema in rabbits within 72 hours.[11]
-
Data Presentation
Table 1: Comparison of Different Transdermal Enhancement Strategies for this compound
| Enhancement Strategy | Formulation Details | Key Findings | Reference |
| Dissolving Microneedles | Polyvinylpyrrolidone and chondroitin sulfate based | Cumulative permeation 5.31 times higher than SH-gel. AUC in skin and blood 1.43 and 1.63-fold higher than SH-gel, respectively. | [3][4] |
| Dissolving Microneedles | Maltose and poly-lactic-co-glycolic acid based | AUC 1.99 times higher than SH-gel in rabbits, with a relative bioavailability of 199.21%. | [12] |
| Electroporation | Optimized parameters: 3 KHz, exponential waveform, intensity 10 | Permeation increased by 1.9-10.1 fold in mice skin and 1.6-47.1 fold in miniature pig skin compared to passive diffusion. | [6][7] |
| Transdermal Patch | P(NVCL) based with 3% azone, 6% borneol, and 3% menthol | Achieved 248.6 ± 15.7 μg/cm² cumulative penetration over 24 h. | |
| Transfersomes | Sodium deoxycholate as edge activator | Cumulative permeation 1.7 times higher than liposomes at 36 h. In vivo steady-state blood concentration and AUC were 8.8 and 8.0 times higher than liposomes, respectively. | |
| Ethosomes | Phospholipid and high concentration of ethanol | Transdermal effect about 7.6 times greater than SH aqueous solution. | [8] |
| Solid Lipid Nanoparticles (SLN) | Prepared by ultrasound | Showed the greatest impact on stratum corneum lipid structure compared to liposomes and nanoemulsions. | [2][13] |
| Hexagonal Liquid Crystalline Gels | With Cinnamaldehyde | Cinnamaldehyde improved the skin permeability of SH by disrupting the lipid bilayer structure. | [14][15] |
| Microemulsion | Oleic acid-tween 80-dehydrated alcohol-water | Average permeation rate of 116.44 µg·cm⁻²·h⁻¹ in vitro. | [16] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat or pig).
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Hydrate the skin in phosphate-buffered saline (PBS) for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
The receptor compartment is filled with a known volume of receptor medium (e.g., PBS with a solubility enhancer for SH if necessary), maintained at 37°C, and stirred continuously.
-
-
Sample Application:
-
Apply a precise amount of the this compound formulation (e.g., gel, patch, vesicle suspension) to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Protocol 2: Preparation of this compound-Loaded Ethosomes
-
Preparation of Organic Phase:
-
Dissolve phospholipids (e.g., soy phosphatidylcholine) and this compound in ethanol in a sealed vessel with vigorous stirring.
-
-
Preparation of Aqueous Phase:
-
Prepare a phosphate buffer solution (pH 7.4).
-
-
Ethosome Formation:
-
Heat both the organic and aqueous phases to 30°C.
-
Add the aqueous phase slowly in a thin stream to the organic phase with constant stirring.
-
Continue stirring for a specified time (e.g., 30 minutes) in the sealed vessel.
-
-
Size Reduction:
-
To obtain smaller and more uniform vesicle sizes, sonicate the preparation using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the ethosomes using methods like ultracentrifugation or dialysis, followed by quantification of the free drug.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced transdermal delivery systems for this compound.
Caption: Proposed mechanism of skin penetration by vesicular carriers for enhanced drug delivery.
References
- 1. [Effect of penetration enhancers on the transdermal penetration of sinomenine liposome patch] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of various lipid carriers to study the transdermal penetration mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyvinylpyrrolidone microneedles for localized delivery of this compound: preparation, release behavior of in vitro & in vivo, and penetration mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyvinylpyrrolidone microneedles for localized delivery of this compound: preparation, release behavior of in vitro & in vivo, and penetration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlled release of optimized electroporation enhances the transdermal efficiency of this compound for treating arthritis in vitro and in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled release of optimized electroporation enhances the transdermal efficiency of this compound for treating arthritis in vitro and in clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of P(NVCL)-based transdermal patches for this compound delivery in gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissolving Microneedles Integrated With Liquid Crystals Facilitate Transdermal Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound-loaded dissolving microneedles enhanced its absorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Hexagonal liquid crystalline system containing cinnamaldehyde for enhancement of skin permeation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. [Preparation of sinomenine microemulsion and its transdermal absorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing gastrointestinal side effects of Sinomenine Hydrochloride in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the gastrointestinal side effects of Sinomenine Hydrochloride (SH) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary gastrointestinal side effects of this compound observed in animal models?
A1: The most commonly reported gastrointestinal side effects in animal models include gastric irritation, and in some cases, symptoms related to histamine release, which can manifest as systemic anaphylactoid reactions.[1][2] this compound has been shown to be a potent histamine-releasing agent.[3][4]
Q2: How can I differentiate between direct gastric irritation and systemic histamine-release reactions?
A2: Direct gastric irritation will typically manifest as localized inflammation, erosions, or ulcers in the stomach lining, which can be observed through histological analysis of the gastric mucosa.[5][6] Systemic histamine-release anaphylactoid reactions (HRARs) present with a broader range of symptoms, including a significant drop in body temperature, increased vascular permeability (which can be measured using Evans blue dye), and potentially respiratory distress.[1][2] Monitoring for these systemic signs in addition to post-mortem gastric examination can help differentiate the two.
Q3: Are there any formulation strategies to reduce the direct gastric irritation of this compound?
A3: Yes, novel drug delivery systems have been developed to mitigate gastric irritation. These include sustained-release tablets and enteric-coated microspheres.[7] These formulations are designed to bypass the stomach and release the compound in the intestines, thereby reducing direct contact with the gastric mucosa.[7][8]
Q4: Can the histamine-releasing effect of this compound be mitigated?
A4: Yes, co-administration of mast cell membrane stabilizers (e.g., cromolyn) or H1 receptor blockers (e.g., cetirizine, tranilast) has been shown to effectively prevent this compound-induced histamine-release anaphylactoid reactions in rats.[1][2]
Q5: What is the impact of this compound on the gut microbiota?
A5: Studies in mouse models of colitis have shown that this compound can beneficially modulate the gut microbiota composition. It has been observed to improve bacterial community homeostasis and diversity that was disrupted by the disease model.[9][10]
Troubleshooting Guides
Issue 1: Animals exhibit signs of acute distress immediately after oral administration of this compound.
| Possible Cause | Troubleshooting Steps |
| Anaphylactoid reaction due to histamine release | 1. Immediately cease administration of this compound. 2. Monitor the animal's vital signs closely, particularly breathing and body temperature. 3. For future experiments, consider pre-treating animals with an H1 receptor antagonist or a mast cell stabilizer approximately 30-60 minutes before administering this compound.[1][2] 4. Reduce the initial dose of this compound to assess tolerance. |
| High concentration of the dosing solution causing immediate irritation | 1. Ensure the dosing solution is not hypertonic. 2. Decrease the concentration of the dosing solution and administer a larger volume, if feasible within animal welfare guidelines. 3. Consider using a formulation that masks the taste or reduces immediate local irritation. |
Issue 2: Significant weight loss is observed in the this compound-treated group compared to the control group.
| Possible Cause | Troubleshooting Steps |
| Reduced food and water intake due to gastrointestinal discomfort | 1. Monitor food and water consumption daily. 2. Provide a more palatable diet or hydration supplements if necessary. 3. Consider a different route of administration if oral dosing is consistently causing issues (e.g., intraperitoneal), though this may alter the pharmacokinetic profile.[11] |
| Direct gastrointestinal toxicity | 1. At the end of the study, perform a thorough gross and histopathological examination of the entire gastrointestinal tract to look for signs of inflammation, ulceration, or other abnormalities.[5][6] 2. Reduce the dose of this compound in subsequent experiments. 3. Implement a dose-escalation study to determine the maximum tolerated dose in your specific animal model. |
| Exacerbation of the disease model by the compound | 1. Carefully compare the symptoms with the known pathology of your animal model. 2. Include a positive control group (a known therapeutic agent for the disease model) to benchmark the effects of this compound. |
Quantitative Data Summary
Table 1: Effects of this compound on Inflammatory Markers in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg/day) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 164.61 ± 29.09 | 21.95 ± 1.56 | 32.78 ± 6.84 |
| DSS Model | - | 718.53 ± 81.81 | 51.62 ± 2.80 | 444.07 ± 67.77 |
| SH Low Dose | 20 | 544.72 ± 90.03 | 34.10 ± 2.90 | 345.43 ± 43.40 |
| SH High Dose | 60 | 434.11 ± 71.75 | 29.44 ± 3.70 | 236.11 ± 29.35 |
| Data is presented as mean ± SEM.[12][13] |
Table 2: Disease Activity Index (DAI) and Histopathological Score in DSS-Induced Colitis Mice Treated with this compound
| Treatment Group | Dose (mg/kg/day) | DAI Score | Histopathological Score |
| Control | - | 0 | 0 |
| DSS Model | - | 3.44 ± 0.27 | 7.67 ± 0.52 |
| SH Low Dose | 20 | 2.50 ± 0.18 | 5.17 ± 0.75 |
| SH High Dose | 60 | 1.89 ± 0.17 | 3.33 ± 0.52 |
| Data is presented as mean ± SEM.[12][13] |
Experimental Protocols
Protocol 1: Induction of Gastric Lesions and Histological Assessment
This protocol is adapted from models of chemically-induced gastric injury and can be used to assess the direct irritant effect of this compound.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of Gastric Lesions:
-
Fast animals for 24 hours with free access to water.
-
Administer this compound orally at various doses. A negative control group should receive the vehicle, and a positive control group can be administered a known ulcerogen like indomethacin (e.g., 30 mg/kg).
-
After a set time (e.g., 4-6 hours), euthanize the animals.
-
-
Gross Examination:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of lesions, ulcers, or hemorrhages.
-
The ulcer index can be calculated by measuring the length and number of lesions.
-
-
Histological Analysis:
-
Fix a section of the gastric tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding.
-
Section the tissue at 5 µm and stain with Hematoxylin and Eosin (H&E).[5]
-
Examine the slides under a microscope for epithelial cell loss, mucosal erosion, hemorrhage, edema, and inflammatory cell infiltration in the submucosa.[6]
-
Protocol 2: Mitigation of Histamine-Release Anaphylactoid Reactions (HRARs)
This protocol is designed to test the efficacy of antihistamines in preventing SH-induced systemic effects.
-
Animal Model: Male Wistar rats (220-250g).
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Antihistamine (e.g., Tranilast) + this compound.
-
Group 4: Antihistamine alone.
-
-
Procedure:
-
Administer the antihistamine or vehicle intraperitoneally 30-60 minutes before this compound administration.
-
Administer this compound intravenously or orally.
-
Monitor rectal temperature continuously for at least 60 minutes.
-
To assess vascular permeability, inject Evans blue dye (20 mg/kg) intravenously 5 minutes before this compound administration.
-
Euthanize the animals 30 minutes after SH administration and perfuse the vascular system with saline.
-
Excise tissues (e.g., skin, paw) and incubate in formamide to extract the Evans blue dye.
-
Measure the absorbance of the formamide supernatant to quantify the dye extravasation.
-
-
Biochemical Analysis:
-
Collect blood samples to measure plasma histamine levels using ELISA.[1]
-
Visualizations
Caption: Workflow for assessing and mitigating gastrointestinal side effects of this compound.
Caption: Signaling pathway of this compound in a colitis model.
References
- 1. Sinomenine-induced histamine release-like anaphylactoid reactions are blocked by tranilast via inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Advances and Prospects on Mechanism of Sinomenin on Histamine Release and the Binding to Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histopathology and Pathogenesis of Behaviorally Induced Gastric Lesions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Preparation of gastric retenting and chronopharmacologic drug delivery tablets of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates dextran sulfate sodium-induced colitis in mice by modulating the gut microbiota composition whilst suppressing the activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates dextran sulfate sodium-induced colitis in mice by modulating the gut microbiota composition whilst suppressing the activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated sinomenine administration alleviates chronic neuropathic pain-like behaviours in rodents without producing tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves DSS-induced colitis in mice through inhibition of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improves DSS-induced colitis in mice through inhibition of the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sinomenine Hydrochloride and Methotrexate: A Comparative Analysis of Efficacy in Arthritis Models
In the landscape of therapeutic agents for rheumatoid arthritis (RA), Methotrexate (MTX) has long been a cornerstone disease-modifying antirheumatic drug (DMARD).[1] However, the quest for alternatives with comparable or superior efficacy and a more favorable safety profile is ongoing. Sinomenine (SIN), an alkaloid extracted from the medicinal plant Sinomenium acutum, has emerged as a promising candidate, with a growing body of research supporting its anti-arthritic properties.[2][3] This guide provides a detailed comparison of the efficacy of Sinomenine Hydrochloride and Methotrexate in preclinical and clinical arthritis models, presenting experimental data, methodologies, and mechanistic insights.
Comparative Efficacy and Safety
Clinical studies have demonstrated that this compound exhibits efficacy comparable to Methotrexate in the treatment of rheumatoid arthritis, while potentially offering a better safety profile.[3][4] A meta-analysis of 11 randomized controlled trials (RCTs) indicated that SIN had superior efficacy and was associated with fewer side effects than MTX.[5] Another meta-analysis involving 20 RCTs showed that combining SIN with MTX was more effective than MTX monotherapy.[5]
Furthermore, combination therapy of Sinomenine and Methotrexate has shown additive and synergistic effects in reducing inflammation and joint damage in animal models of arthritis.[6][7] This combination has been observed to modulate osteoclast-related cytokines, suggesting a complementary mechanism of action.[6]
| Parameter | This compound (SIN) | Methotrexate (MTX) | SIN + MTX Combination | Source |
| ACR50 Response (24 weeks) | 52.63% of patients | Comparable to SIN | Comparable to SIN | [4] |
| Adverse Events | Fewer side effects reported compared to MTX. Lower incidence of hepatic disorders. | Higher incidence of hepatic and gastrointestinal disorders. | Reduced gastrointestinal side effects and liver toxicity compared to MTX + Leflunomide. | [4][5][8] |
| Joint Damage Reduction (CIA rats) | - | - | Additively reduced inflammatory symptoms and joint damage. | [6] |
| Modulation of Cytokines (CIA rats) | - | - | Synergistic effect in down-regulating RANKL, IL-6, IL-17, and MMPs. | [6] |
Mechanisms of Action
The therapeutic effects of this compound and Methotrexate in arthritis stem from their distinct mechanisms of action that ultimately modulate the immune response and inflammatory cascade.
This compound:
Sinomenine exerts its anti-inflammatory and immunomodulatory effects through multiple pathways:
-
Inhibition of Pro-inflammatory Cytokines: SIN has been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[2][9]
-
Modulation of Signaling Pathways: It influences crucial signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) and PI3K-Akt pathways.[2][5][9] By inhibiting NF-κB, SIN reduces the expression of genes involved in inflammation and immune responses.[9]
-
Regulation of Immune Cells: SIN can modulate the activity and differentiation of immune cells, such as T cells and macrophages, which play a central role in the pathogenesis of rheumatoid arthritis.[10]
-
Analgesic Effects: Beyond its anti-inflammatory properties, SIN also exhibits analgesic effects, contributing to pain relief in arthritis.[11]
References
- 1. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 2. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combination of sinomenine and methotrexate reduces joint damage of collagen induced arthritis in rats by modulating osteoclast-related cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug [mdpi.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Activity of Sinomenine Hydrochloride and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Sinomenine Hydrochloride, an alkaloid isolated from the medicinal plant Sinomenium acutum, and conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering a detailed examination of their mechanisms of action, quantitative comparisons of their in vitro efficacy, and outlines of the experimental protocols used for their evaluation.
Introduction: Mechanisms of Anti-Inflammatory Action
The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. While both this compound and NSAIDs exhibit potent anti-inflammatory effects, their mechanisms of action are fundamentally different.
This compound: This natural alkaloid exerts its anti-inflammatory effects through the modulation of intracellular signaling pathways that regulate the production of pro-inflammatory cytokines.[1] Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]
-
Modulation of NF-κB Signaling: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1]
-
MAPK Pathway Inhibition: this compound can also interfere with the mitogen-activated protein kinase (MAPK) signaling cascade, another crucial pathway in the inflammatory response.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and swelling.[2]
NSAIDs can be categorized based on their selectivity for these isoforms:
-
Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac, Aspirin): These drugs inhibit both COX-1 and COX-2.[2][3][4]
-
Selective COX-2 Inhibitors (e.g., Celecoxib): These drugs preferentially inhibit COX-2, which is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[5]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro efficacy of this compound and various NSAIDs. It is important to note that a direct comparison of IC50 values between this compound (acting on cytokine production) and NSAIDs (acting on COX enzymes) should be interpreted with caution due to their different molecular targets and mechanisms.
Table 1: Inhibitory Activity of this compound on Pro-inflammatory Mediators
| Compound | Target | Assay System | IC50 | Reference |
| Sinomenine Derivative | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 30.28 ± 1.70 μM | [6] |
Table 2: Inhibitory Activity of NSAIDs on COX-1 and COX-2 Enzymes
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 2.8 | 0.091 | 30.77 | [1] |
| Diclofenac | 0.611 | 0.63 | 0.97 | [7] |
| Ibuprofen | 13 | 370 | 0.04 | [5] |
| Aspirin | 3.57 | 29.3 | 0.12 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Inhibitory Effects on Pro-inflammatory Cytokine Production (for this compound)
Objective: To quantify the in vitro inhibitory effect of this compound on the production of TNF-α and IL-1β in macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line), differentiated into macrophages.
Experimental Workflow:
-
Cell Culture: Culture RAW 264.7 or THP-1 cells in appropriate media and conditions until they reach a suitable confluency. For THP-1 cells, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Cell Seeding: Seed the macrophages into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β).
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate for the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of each cytokine's production.
Determination of COX-1 and COX-2 Inhibition (for NSAIDs)
Objective: To determine the in vitro inhibitory potency and selectivity of NSAIDs on COX-1 and COX-2 enzymes.
Assay System: Human whole blood assay is a common and physiologically relevant method.
Experimental Workflow:
-
Blood Collection: Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Drug Incubation: Aliquot the whole blood and incubate with various concentrations of the test NSAID or vehicle control at 37°C for a specified time.
-
COX-1 Activity Measurement:
-
Allow the blood to clot naturally to induce platelet activation and subsequent COX-1-mediated thromboxane B2 (TXB2) production.
-
Separate the serum by centrifugation.
-
Measure the concentration of TXB2 in the serum using an immunoassay (e.g., ELISA).
-
-
COX-2 Activity Measurement:
-
Treat the blood with LPS to induce the expression of COX-2 in monocytes.
-
After an incubation period, stimulate the production of prostaglandin E2 (PGE2).
-
Separate the plasma by centrifugation.
-
Measure the concentration of PGE2 in the plasma using an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (COX-1 activity) and PGE2 (COX-2 activity) at each NSAID concentration.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Calculate the COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound and NSAIDs represent two distinct classes of anti-inflammatory agents with different molecular targets and mechanisms of action. NSAIDs directly inhibit the activity of COX enzymes, thereby reducing the synthesis of prostaglandins. In contrast, this compound modulates upstream signaling pathways, primarily the NF-κB pathway, to suppress the production of pro-inflammatory cytokines.
This fundamental difference in their mechanisms has important implications for their therapeutic applications and side-effect profiles. While NSAIDs are highly effective for acute pain and inflammation, their inhibition of COX-1 can lead to gastrointestinal and renal side effects. Selective COX-2 inhibitors were developed to mitigate these risks, but concerns about cardiovascular safety have emerged.
This compound offers a novel approach to anti-inflammatory therapy by targeting the upstream regulation of the inflammatory cascade. This may provide a broader spectrum of anti-inflammatory effects and potentially a different safety profile. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of this compound relative to NSAIDs for the treatment of various inflammatory conditions. This guide provides a foundational understanding for researchers to design and interpret future studies in this promising area of drug development.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sinomenine Inhibited Interleukin-1β-Induced Matrix Metalloproteinases Levels via SOCS3 Up-Regulation in SW1353 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Sinomenine Hydrochloride: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Disease Models
For Immediate Release
[City, State] – [Date] – New comparative data on Sinomenine Hydrochloride (SH), an alkaloid derived from the medicinal plant Sinomenium acutum, showcases its potential therapeutic versatility across a range of disease models. This guide provides an objective analysis of SH's performance in preclinical models of arthritis, cancer, and neurological disorders, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant therapeutic effects in various preclinical models, primarily attributed to its potent anti-inflammatory, immunomodulatory, and anti-proliferative properties.[1][2][3][4] This document synthesizes the available quantitative data, details the experimental methodologies used to obtain these findings, and visualizes the key signaling pathways implicated in its mechanism of action.
Performance in Arthritis Models
This compound has been extensively evaluated in rodent models of rheumatoid arthritis, including Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). The data consistently demonstrates a reduction in clinical signs of arthritis and a modulation of the underlying inflammatory processes.
Quantitative Data Summary: Arthritis Models
| Model | Parameter | Dosage/Concentration | Observed Effect | Reference |
| Collagen-Induced Arthritis (CIA) in Rats | Arthritis Score | 50 mg/kg & 100 mg/kg (i.p.) | Significant decrease in arthritis scores.[5][6] | [5][6] |
| Paw Volume | 50 mg/kg & 100 mg/kg (i.p.) | Dramatic decrease in paw volume.[5] | [5] | |
| Serum IL-17A | 50 mg/kg & 100 mg/kg (i.p.) | Down-regulation of IL-17A levels.[5] | [5] | |
| Serum IL-10 | 50 mg/kg & 100 mg/kg (i.p.) | Up-regulation of IL-10 levels.[5] | [5] | |
| Adjuvant-Induced Arthritis (AIA) in Rats | Ankle Diameter & Arthritis Score | Oral administration for 30 days | Significant alleviation of joint symptoms.[1] | [1] |
| Serum Inflammatory Cytokines | Oral administration for 30 days | Decrease in inflammatory cytokine levels.[1] | [1] | |
| Ankle IL-6, p65, p-p65 | Oral administration for 30 days | Remarkable reduction in expression levels.[1] | [1] | |
| Peritoneal Macrophages & Synoviocytes (from AIA rats) | TNF-α & IL-1β mRNA | 30-120 µg/ml (in vitro) | Concentration-dependent inhibition of mRNA expression.[7] | [7] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model in Rats
This protocol outlines the induction of arthritis and subsequent treatment with this compound.
1. Animal Model:
-
Species: Wistar rats.[8]
-
Induction of Arthritis:
2. Treatment Regimen:
-
Drug Administration: this compound (50 mg/kg or 100 mg/kg) is administered via intraperitoneal injection daily, starting from day 21 after the initial immunization.[6]
-
Control Groups: A control group receives saline, and a CIA model group receives saline.[6]
-
Duration: Treatment continues for 35 days.[6]
3. Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated based on a scoring system that assesses erythema and swelling in the paws.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer.
-
Histological Analysis: Ankle joints are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[9][10]
-
Cytokine Analysis: Blood is collected to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17A) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.[6]
Signaling Pathway in Arthritis
References
- 1. researchgate.net [researchgate.net]
- 2. Sinomenine regulates immune cell subsets: Potential neuro-immune intervene for precise treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Impedes Memory Impairments via Nrf2/HO-1-Mediated Inhibition of Oxidative Stress, Neuroinflammation and Apoptosis in Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor potential of sinomenine: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine suppresses collagen-induced arthritis by reciprocal modulation of regulatory T cells and Th17 cells in gut-associated lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of sinomenine on cytokine expression of macrophages and synoviocytes in adjuvant arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combination of sinomenine and methotrexate reduces joint damage of collagen induced arthritis in rats by modulating osteoclast-related cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sinomenine Hydrochloride and Curcumin in Inflammation Research
An Objective Comparison of Two Potent Anti-Inflammatory Compounds for Researchers and Drug Development Professionals
In the landscape of inflammation research, both Sinomenine Hydrochloride, an alkaloid derived from the medicinal plant Sinomenium acutum, and Curcumin, the active compound in turmeric, have emerged as promising therapeutic candidates.[1][2] This guide provides a comparative overview of their performance in preclinical inflammation models, focusing on their mechanisms of action, effects on key inflammatory mediators, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Converging Pathways
Both this compound and Curcumin exert their anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is a primary target for both compounds.[3][4]
This compound has been shown to inhibit the activation of the NF-κB pathway, preventing the transcription of pro-inflammatory genes.[5][6] Additionally, it influences other significant pathways, including the JAK/STAT and MAPK signaling cascades, further contributing to its anti-inflammatory profile.[1][7]
Curcumin is also a well-established inhibitor of NF-κB activation.[4][8] Its anti-inflammatory prowess extends to the modulation of various other signaling pathways, including the MAPK, JAK/STAT, and PI3K/Akt pathways.[4][9][10]
Signaling Pathway Diagram: NF-κB Inhibition by Sinomenine and Curcumin
Caption: Inhibition of the NF-κB signaling pathway by this compound and Curcumin.
Comparative Efficacy: In Vitro and In Vivo Models
The anti-inflammatory effects of both compounds have been extensively studied in various experimental models. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Comparative Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Reference |
| Sinomenine HCl | 12.5 - 50 µM | Significant, dose-dependent | Significant, dose-dependent | Significant | [7] |
| Curcumin | 5 - 10 µM | Potent inhibition | Potent inhibition | Significant reduction | [10][11] |
In animal models of inflammation, such as collagen-induced arthritis (CIA) in rats, both compounds have demonstrated significant therapeutic potential.
Table 2: Comparative Effects in Collagen-Induced Arthritis (CIA) Rat Model
| Compound | Dosage | Effect on Arthritis Score | Effect on Paw Swelling | Reference |
| Sinomenine HCl | 30 mg/kg | Significant reduction | Significant reduction | [1] |
| Curcumin | 100-200 mg/kg | Significantly decreased | Significantly decreased | [12][13][14] |
It is important to note that direct head-to-head comparative studies are limited, and the effective concentrations and dosages may vary depending on the specific experimental conditions.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or Curcumin for 1-2 hours.
-
Subsequently, inflammation is induced by stimulating the cells with 1 µg/mL of LPS for a specified period (e.g., 24 hours).[7][11]
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay.[7]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[7][15]
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) are determined by real-time quantitative PCR.[11]
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Cellular proteins are extracted and separated by SDS-PAGE.
-
The expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-p38) are detected using specific primary and secondary antibodies.[6]
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the in vitro anti-inflammatory effects of test compounds.
Collagen-Induced Arthritis (CIA) in Rats
1. Induction of Arthritis:
-
Male Wistar or Sprague-Dawley rats are immunized with an emulsion of bovine or chicken type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail.[14]
-
A booster immunization with type II collagen in incomplete Freund's adjuvant (IFA) is administered 7-14 days after the primary immunization.[14]
2. Treatment Regimen:
-
Once the clinical signs of arthritis appear (typically around day 14-21), rats are orally administered with this compound, Curcumin, or a vehicle control daily for a specified duration (e.g., 3 weeks).[12]
3. Assessment of Arthritis Severity:
-
Arthritis Score: The severity of arthritis in each paw is scored based on a scale that evaluates erythema, swelling, and joint rigidity.[12][13]
-
Paw Volume: Paw swelling is quantified by measuring the paw volume using a plethysmometer.[12]
-
Histopathological Analysis: At the end of the study, the ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[14]
-
Serum Cytokine Levels: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.[16]
Conclusion
Both this compound and Curcumin demonstrate significant anti-inflammatory properties through the modulation of multiple signaling pathways, with the NF-κB pathway being a prominent common target. While both compounds show efficacy in preclinical models of inflammation, the available data suggests that Curcumin may be potent at lower micromolar concentrations in vitro. However, direct comparative in vivo studies are necessary to definitively establish their relative therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies and further elucidate the mechanisms underlying the anti-inflammatory actions of these promising natural compounds.
References
- 1. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review | MDPI [mdpi.com]
- 2. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into the Anti-Inflammatory and Anti-Proliferative Effects of Selected Medicinal Plants in Endometriosis [mdpi.com]
- 5. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. ukm.my [ukm.my]
- 14. Curcumin attenuates collagen-induced inflammatory response through the “gut-brain axis” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sinomenine alleviates lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin attenuates collagen-induced rat arthritis via anti-inflammatory and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency of Sinomenine Hydrochloride Derivatives: A Head-to-Head Comparison
Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, and its hydrochloride salt have demonstrated a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2] However, limitations such as low efficacy and a short half-life have prompted the development of numerous derivatives to enhance its therapeutic potential.[3] This guide provides a comparative analysis of the potency of various sinomenine hydrochloride derivatives based on available experimental data, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.
Comparative Potency of Sinomenine Derivatives
The potency of sinomenine derivatives has been evaluated through various in vitro and in vivo assays, with a primary focus on their anti-inflammatory and anti-tumor activities. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several derivatives compared to the parent compound, sinomenine (SIN).
| Derivative | Target/Assay | IC50 Value (µM) | Potency Compared to Sinomenine | Reference |
| Sinomenine (SIN) | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW264.7 cells) | >60 | - | [4] |
| Compound 17 | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW264.7 cells) | 30.28 ± 1.70 | ~2-fold more potent | [4][5][6] |
| N-oxide of SIN | Nitric Oxide (NO) Release Inhibition | 23.04 | More potent than L-NMMA (IC50 = 28.03 µM) | [1] |
| Sinomenine (SIN) | Cytotoxicity in HMC-1 cells | 52.73 | - | [1] |
| 1-formyl-sinomenine (Compound 2) | IL-2 Release Inhibition (rat spleen cells) | More active than SIN | Qualitatively more potent | [7] |
| 1-hydroxymethyl ester-4-O-ether derivatives (Compounds 3, 4, 5) | Ear Swelling and Paw Edema Inhibition | Increased inhibition compared to SIN | Qualitatively more potent | [7] |
| SIN derivative 2 (3) | IL-6 Production Inhibition (SW982 cells) | 83-96% inhibition at 50-200 µM | Significantly more potent (SIN showed 12% inhibition at 200 µM) | [1] |
| SIN derivative 4 (2) | IL-6 Production Inhibition (SW982 cells) | Superior inhibitory effect compared to SIN | Qualitatively more potent | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sinomenine derivatives' potency.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Induced RAW264.7 Cells
This assay evaluates the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of sinomenine derivatives or the vehicle (control) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
b. Measurement of Nitric Oxide:
-
After the 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with sodium nitrite.
c. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated group without any compound treatment.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis.
Cytotoxicity Assay
This assay is performed to determine the concentration range at which the compounds are non-toxic to the cells, ensuring that the observed inhibitory effects are not due to cell death.
a. Cell Culture and Treatment:
-
Cells (e.g., RAW264.7, HMC-1) are seeded in 96-well plates and treated with various concentrations of the sinomenine derivatives for a specified period (e.g., 24 hours).
b. Cell Viability Measurement (MTT Assay):
-
After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm.
c. Data Analysis:
-
Cell viability is expressed as a percentage of the control group (untreated cells).
-
The IC50 value for cytotoxicity is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways
Sinomenine and its derivatives exert their pharmacological effects by modulating several key signaling pathways involved in inflammation and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Review on the Sinomenine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of novel sinomenine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Sinomenine Hydrochloride's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Sinomenine Hydrochloride (SH) across various cell lines, supported by experimental data. SH, an alkaloid extracted from the medicinal plant Sinomenium acutum, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] This document aims to objectively present its performance by summarizing key findings, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Mechanism of Action: A Multi-faceted Approach
This compound exerts its effects through a variety of mechanisms that differ depending on the cell type. Its actions primarily revolve around modulating the immune system, inducing apoptosis and cell cycle arrest in cancerous cells, and providing neuroprotective effects.[1][3][4]
Anti-Cancer Activity
In numerous cancer cell lines, SH has been shown to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[3][5] These effects are mediated through the regulation of several key signaling pathways.
A significant body of research indicates that SH can trigger caspase-dependent apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-3, -8, -9, and -10.[3][6] Furthermore, SH has been observed to downregulate anti-apoptotic proteins like Bcl-2 and survivin, while upregulating pro-apoptotic proteins such as Bax.[3][6]
In addition to inducing apoptosis, SH promotes cell cycle arrest, often in the G1 or G0/G1 phase.[3][5] This is associated with an increased expression of cell cycle inhibitors like p21 and p27.[5][7]
The anti-cancer activity of SH also extends to inhibiting the migration and invasion of cancer cells, potentially through the downregulation of matrix metalloproteinases (MMPs).[1]
Table 1: Summary of this compound's Anti-Cancer Effects in Various Cell Lines
| Cell Line | Cancer Type | Key Findings | Affected Signaling Pathways | Reference(s) |
| Hep3B, SMMC7721, Huh7 | Hepatocellular Carcinoma | Inhibited cell growth, induced G1 phase cell cycle arrest and apoptosis.[5][6][7] | Increased p21, disrupted mitochondrial membrane potential, activated caspase cascade.[3][5][6] | [3][5][6][7] |
| MDA-MB-231, MCF-7, 4T1 | Breast Cancer | Inhibited proliferation, migration, and invasion; induced G0/G1 phase arrest and apoptosis.[5][8] | Regulated MAPK pathway, increased ROS production, inhibited Wnt/β-catenin signaling.[5][8][9] | [5][8][9] |
| H1819, H1975, NCI-H460 | Non-Small-Cell Lung Cancer (NSCLC) | Induced apoptosis.[5][10][11] | Activated AMPK-mTOR pathway, involved mitochondria-mediated apoptosis.[5][10][11] | [5][10][11] |
| U251, U373, Hs683, T98G, U87, SF767 | Glioma | Decreased cell viability, induced apoptosis and autophagy.[12] | Inhibited Akt-mTOR pathway, activated JNK pathway, downregulated p-STAT3.[12][13] | [12][13] |
| SW1116 | Colon Cancer | Reduced cell viability, induced cell cycle arrest.[11] | Inhibited COX-2 expression.[8][11] | [8][11] |
| PC-3, DU-145 | Prostate Cancer | Induced apoptosis.[5] | Downregulated prostaglandin E2 (PGE2), cyclooxygenase 2 (COX-2), and NF-κB.[5] | [5] |
Diagram 1: Apoptosis Induction Pathway of this compound
Caption: SH induces apoptosis via the mitochondrial pathway.
Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: SH inhibits cancer cell proliferation via the PI3K/Akt/mTOR pathway.
Anti-Rheumatoid Arthritis (RA) Activity
This compound has been traditionally used for treating rheumatoid arthritis.[1] Its efficacy in this area stems from its potent anti-inflammatory and immunomodulatory effects. In RA-related cell lines, SH has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][14]
The mechanism of action in RA involves the modulation of key immune cells and signaling pathways. For instance, SH can suppress lymphocyte activity by inducing apoptosis and inhibiting proliferation.[14] It also plays a role in regulating the balance between Th1 and Th2 cells.[14] A crucial target of SH in its anti-inflammatory action is the NF-κB signaling pathway, a key regulator of the immune response.[1] By inhibiting NF-κB, SH decreases the expression of genes involved in inflammation.[1]
Table 2: Summary of this compound's Effects on RA-Related Cell Lines
| Cell Line | Cell Type | Key Findings | Affected Signaling Pathways | Reference(s) |
| RAW 264.7 | Murine Monocyte/Macrophage | Inhibited osteoclast survival and induced apoptosis.[15] | Increased caspase-3 activation.[15] | [15] |
| RA fibroblast-like synoviocytes (RA-FLS) | Synoviocytes | Inhibited proliferation, migration, and invasion; promoted apoptosis; suppressed inflammatory cytokine production.[16][17][18] | Suppressed PI3K-Akt signaling pathway, inhibited MyD88 and TRAF6 expression.[16][17][19] | [16][17][18][19] |
Diagram 3: NF-κB Signaling Pathway Modulation by this compound
Caption: SH reduces inflammation by inhibiting the NF-κB pathway.
Neuroprotective Effects
In neuronal cell lines, this compound has demonstrated neuroprotective properties by combating oxidative stress and neuroinflammation.[4][20] For instance, in PC12 neuronal cells, SH has been shown to protect against H2O2-induced cytotoxicity by up-regulating the endogenous antioxidant system in a ROS-dependent manner.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability Assay (CCK-8 or MTT)
This assay is used to assess the effect of SH on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.[16][22]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a control group with vehicle alone. Incubate for the desired time periods (e.g., 24, 48, 72 hours).[11][16]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours in the dark.[16][22]
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[12][16]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This method is used to quantify the percentage of apoptotic cells after treatment with SH.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of SH for the desired duration.[16]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 400 µL of binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[16]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
Western blotting is used to detect the expression levels of specific proteins in signaling pathways affected by SH.[23][24]
Protocol:
-
Protein Extraction: After treatment with SH, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[25]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle shaking.[25][26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26]
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure the changes in gene expression levels in response to SH treatment.[27][28][29]
Protocol:
-
RNA Extraction: Isolate total RNA from SH-treated and control cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[29]
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[28][30]
-
Amplification and Detection: Perform the qPCR in a real-time PCR cycler, which monitors the fluorescence intensity during amplification.[30]
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[29]
Diagram 4: Experimental Workflow for Studying SH's Mechanism of Action
Caption: A typical workflow for investigating the cellular effects of SH.
Concluding Remarks
The cross-validation of this compound's mechanism of action across a diverse range of cell lines reveals its potential as a multi-target therapeutic agent. Its ability to induce apoptosis and cell cycle arrest in various cancer cells, coupled with its potent anti-inflammatory and immunomodulatory effects in the context of rheumatoid arthritis, underscores its versatility. The convergence of its activity on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK provides a solid foundation for its therapeutic applications. Further research, utilizing the standardized experimental protocols outlined in this guide, will be crucial in fully elucidating its pharmacological profile and paving the way for its clinical translation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sinomenine ameliorates adjuvant-induced arthritis by inhibiting the autophagy/NETosis/inflammation axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits human hepatocellular carcinoma cell growth in vitro and in vivo: involvement of cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound inhibits cell survival in human hepatoma Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The anti-tumor potential of sinomenine: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound bidirectionally inhibits progression of tumor and autoimmune diseases by regulating AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sinomenine, a COX-2 inhibitor, induces cell cycle arrest and inhibits growth of human colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Graphene oxide quantum dots-loaded this compound nanocomplexes for effective treatment of rheumatoid arthritis via inducing macrophage repolarization and arresting abnormal proliferation of fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneticsmr.org [geneticsmr.org]
- 20. nbinno.com [nbinno.com]
- 21. Sinomenine Protects PC12 Neuronal Cells against H2O2-induced Cytotoxicity and Oxidative Stress via a ROS-dependent Up-regulation of Endogenous Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. CST | Cell Signaling Technology [cellsignal.com]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. eu.idtdna.com [eu.idtdna.com]
- 29. elearning.unite.it [elearning.unite.it]
- 30. m.youtube.com [m.youtube.com]
Synergistic Effects of Sinomenine Hydrochloride: A Comparative Guide for Researchers
This guide provides a comparative analysis of the synergistic effects of Sinomenine Hydrochloride (SH) when combined with other therapeutic compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular pathways to support further investigation and drug discovery. Sinomenine (SIN), an alkaloid isolated from Sinomenium acutum, and its water-soluble form, this compound, have demonstrated a range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2][3] Combination therapy with SH has emerged as a promising strategy to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance.[4]
Anti-Rheumatoid Arthritis: Synergy with Methotrexate (MTX)
The combination of Sinomenine and Methotrexate (MTX), a first-line disease-modifying anti-rheumatic drug (DMARD), has shown significant synergistic and additive effects in the treatment of rheumatoid arthritis (RA).[5][6] This combination therapy has been found to be more effective at reducing joint inflammation and damage than either drug alone, with a favorable safety profile.[7][8][9]
Quantitative Data Summary: SIN + MTX for Rheumatoid Arthritis
| Parameter | Cell/Animal Model | SIN Alone | MTX Alone | SIN + MTX Combination | Outcome | Reference |
| Arthritis Index | Collagen-Induced Arthritis (CIA) Rats | Reduced | Reduced | Additively reduced inflammatory symptoms and joint damage | Enhanced anti-arthritic effect | [7] |
| RANKL Expression (Synovium) | CIA Rats | - | - | Significantly repressed | Inhibition of osteoclastogenesis | [7] |
| IL-6, IL-17, MMPs (Serum) | CIA Rats | - | - | Complementary and synergistic downregulation | Reduction of pro-inflammatory cytokines | [7] |
| FLS Proliferation | RA Fibroblast-Like Synoviocytes (FLS) | Inhibition | Inhibition | Synergistic inhibition | Reduced synovial hyperplasia | [10] |
| ACR50 Response (Week 24) | Patients with Active RA | - | - | 65.3% of patients showed improvement (ITT analysis) | Comparable efficacy to MTX + Leflunomide with better safety | [8][11] |
| Adverse Events | Patients with Active RA | - | - | Significantly reduced gastrointestinal and liver toxicity vs. MTX + Leflunomide | Improved safety and tolerability | [8][9] |
Signaling Pathway: SIN + MTX in Rheumatoid Arthritis
The synergistic effect of Sinomenine and MTX in RA is partly attributed to their modulation of the RANKL/OPG signaling pathway, which is crucial for osteoclast differentiation and bone resorption.[7] The combination therapy effectively suppresses pro-inflammatory cytokines that drive this pathway, leading to reduced joint destruction.
Anti-Cancer: Synergy with Chemotherapeutic Agents
Sinomenine has been shown to sensitize various cancer cells to conventional chemotherapeutic drugs like cisplatin, potentially by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[3]
Synergy with Cisplatin in Gastric Cancer
The combination of Sinomenine and cisplatin demonstrates synergistic anti-tumor effects in human gastric cancer cells.[12][13] This synergy is achieved by inhibiting cell growth, inducing apoptosis, and suppressing invasion more effectively than either drug used alone.[14]
Quantitative Data Summary: SIN + Cisplatin for Gastric Cancer
| Parameter | Cell Line | SIN Alone (IC50) | Cisplatin Alone (IC50) | SIN + Cisplatin Combination | Outcome | Reference |
| Cell Proliferation (24h) | HGC-27 | 372.60 µM | 3.85 µg/mL | Synergistically inhibited proliferation | Enhanced cytotoxicity | [13] |
| Cell Proliferation (24h) | SGC-7901 | 284.40 µM | 3.13 µg/mL | Synergistically inhibited proliferation | Enhanced cytotoxicity | [13] |
| Cell Proliferation (24h) | BGC-803 | 279.70 µM | 4.18 µg/mL | Synergistically inhibited proliferation | Enhanced cytotoxicity | [13] |
| Cell Invasion | Gastric Cancer Cells | 16 ± 4.32 invasive cells | 22.33 ± 3.30 invasive cells | 6.33 ± 1.70 invasive cells | Synergistic suppression of invasion | [13] |
| p-AKT Levels | Gastric Cancer Cells | Decreased | Decreased | Dramatic decrease compared to single agents | Enhanced pathway inhibition | [12][13] |
| Apoptosis Markers | Gastric Cancer Cells | - | - | Increased Bax, cleaved caspase-3; Decreased Bcl-2, procaspase-3 | Potentiation of apoptosis | [12] |
Signaling Pathway: SIN + Cisplatin in Gastric Cancer
The synergistic action of Sinomenine and cisplatin in gastric cancer is mediated through the negative regulation of the PI3K/AKT/Wnt signaling pathway.[12][13] By inhibiting this critical survival pathway, the combination therapy enhances cisplatin-induced apoptosis and reduces cancer cell proliferation.
Immunosuppression: Synergy with Tacrolimus and Mycophenolic Acid
Sinomenine exhibits immunomodulatory properties and can synergistically enhance the antiproliferative effects of established immunosuppressive drugs.[15] This suggests its potential as an adjunct therapy in organ transplantation or autoimmune diseases to reduce the required doses of conventional immunosuppressants and their associated toxicities.
Quantitative Data Summary: SIN + Immunosuppressants
| Parameter | Cell/Animal Model | Condition | SIN + Tacrolimus | SIN + Mycophenolic Acid | Outcome | Reference |
| Cell Proliferation | Activated Human Mononuclear Cells | Suboptimal concentrations of immunosuppressants | Synergistically decreased | Synergistically decreased | Enhanced antiproliferative effect | [15] |
| IL-2 Synthesis | Activated T-lymphocytes | - | Dose-dependently attenuated (SIN alone) | Dose-dependently attenuated (SIN alone) | Inhibition of T-cell activation | [15] |
Experimental Protocols
The evaluation of synergistic effects between this compound and other compounds typically involves a series of in vitro and in vivo assays.
General Experimental Workflow
A typical workflow for assessing drug synergy begins with in vitro cell-based assays to determine individual and combined drug efficacy, followed by mechanistic studies and confirmation in in vivo animal models.
Key Methodologies
-
Cell Proliferation and Viability Assays (CCK-8/MTT): These colorimetric assays are used to quantify the cytotoxic or cytostatic effects of the drugs, alone and in combination, on cancer or inflammatory cell lines. Gastric cancer cell lines (HGC-27, SGC-7901, BGC-803) or fibroblast-like synoviocytes (FLS) are treated with a range of concentrations of SIN and the companion drug for a specified period (e.g., 24 hours).[10][13] The absorbance is measured to determine the half-maximal inhibitory concentration (IC50).
-
Synergy Analysis (Combination Index): The Combination Index (CI) is calculated using software like CalcuSyn or CompuSyn based on the dose-effect curves of individual and combined drugs. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[13]
-
Apoptosis Assays (Flow Cytometry): Cells are treated with the drug combination and then stained with Annexin V and Propidium Iodide (PI). Flow cytometry is used to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis, providing insight into the mechanism of cell death.[12]
-
Invasion Assays (Transwell Assay): The effect of the drug combination on the invasive potential of cancer cells is measured using chambers with a Matrigel-coated membrane. The number of cells that invade through the membrane towards a chemoattractant is counted after treatment.[13]
-
Western Blot Analysis: This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways (e.g., p-AKT, AKT, Bcl-2, Bax, cleaved caspase-3) following drug treatment, thereby elucidating the molecular mechanism of synergy.[12][13]
-
In Vivo Animal Models: The synergistic effects observed in vitro are validated in relevant animal models. For RA, collagen-induced arthritis (CIA) in rats is a common model where arthritis index and joint histology are assessed.[7] For cancer, xenograft models where human tumor cells are implanted in immunodeficient mice are used to measure the effect of the combination therapy on tumor growth.[16]
Conclusion
The combination of this compound with other therapeutic agents represents a viable and promising strategy across multiple disease areas. In rheumatoid arthritis, its synergy with methotrexate enhances clinical efficacy while improving the safety profile.[8] In oncology, it acts as a potent sensitizer for chemotherapeutics like cisplatin by targeting crucial cell survival pathways.[12] The evidence strongly supports the inclusion of SH in combination therapy protocols, warranting further clinical investigation to optimize dosing and expand its application to other diseases. Researchers are encouraged to utilize the methodologies and pathway information presented in this guide to further explore and validate the synergistic potential of this compound.
References
- 1. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Therapeutic Potential of Sinomenine for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A combination of sinomenine and methotrexate reduces joint damage of collagen induced arthritis in rats by modulating osteoclast-related cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of combination therapy with methotrexate and sinomenine or leflunomide for active rheumatoid arthritis: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effects of sinomenine and methotrexate on fibroblast-like synoviocytes in rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinomenine sensitizes human gastric cancer cells to cisplatin through negative regulation of PI3K/AKT/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sinomenine sensitizes human gastric cancer cells to cisplatin through negative regulation of PI3K/AKT/Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic effects of the alkaloid sinomenine in combination with the immunosuppressive drugs tacrolimus and mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sensitizes cervical cancer cells to ionizing radiation by impairing DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Effects of Sinomenine and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Sinomenine, a natural alkaloid, and traditional opioids, the standard for potent pain relief. The comparison is based on their mechanisms of action, preclinical efficacy, and side effect profiles, supported by experimental data.
Overview: Two Distinct Approaches to Analgesia
Sinomenine is an alkaloid derived from the medicinal plant Sinomenium acutum.[1] Traditionally used for treating rheumatism and arthritis, its analgesic properties are gaining scientific interest.[2][3] Unlike traditional opioids, Sinomenine's primary mechanism is not centered on the opioid receptor system; instead, it relies on potent anti-inflammatory and immunomodulatory effects.[1][4]
Traditional opioids, such as morphine and fentanyl, are powerful analgesics that act centrally by binding to opioid receptors.[5] Their efficacy is well-established, but their use is limited by significant side effects, including respiratory depression, physical dependence, and a high potential for abuse.[6] This guide will explore the key differences between these two classes of analgesics.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Sinomenine and traditional opioids lies in their molecular signaling pathways. Opioids directly target the opioid receptor system for a potent, centralized analgesic effect, while Sinomenine modulates the underlying causes of pain, particularly inflammation, through broader cellular pathways.
Sinomenine: Anti-Inflammatory and Neuro-Immunomodulation
Sinomenine exerts its analgesic effects primarily by suppressing inflammation and modulating the neuro-immune axis.[7] It does not derive its main analgesic activity from direct, high-affinity binding to opioid receptors, as its effects are generally not reversible by the opioid antagonist naloxone.[7] The key pathways involved include:
-
Inhibition of the NF-κB Pathway: Sinomenine inhibits the activation of the Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88.[8][9] This action prevents the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor responsible for producing pro-inflammatory mediators.[1][8]
-
Suppression of Pro-Inflammatory Cytokines and Mediators: By inhibiting the NF-κB pathway, Sinomenine significantly reduces the production of key inflammatory molecules such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4][8][10] It also decreases the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1][8]
-
GABAergic Modulation: Some studies suggest that Sinomenine's antinociceptive effects may be mediated, in part, through the activation of GABA-A receptors, which would contribute to neuronal inhibition.[3][11]
-
Opioid Receptor Modulation: While not its primary mechanism, some evidence suggests Sinomenine can act as a modulator of the mu-opioid receptor, potentially contributing to its effects and its ability to delay morphine tolerance.[12][13]
Traditional Opioids: Classic Receptor-Mediated Analgesia
Traditional opioids produce analgesia by binding to and activating G-protein coupled receptors (GPCRs), primarily the mu (μ), kappa (κ), and delta (δ) opioid receptors, located in the central and peripheral nervous systems.[5][14]
-
Receptor Binding and G-Protein Activation: Opioid agonists bind to these receptors, causing a conformational change that activates associated inhibitory G-proteins (Gi/Go).[14]
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Ion Channel Modulation: The G-protein subunits also directly modulate ion channels. They promote the opening of potassium (K+) channels, leading to hyperpolarization, and inhibit the opening of voltage-gated calcium (Ca2+) channels.[14]
-
Reduced Neuronal Excitability: Together, these actions decrease neuronal excitability and reduce the release of nociceptive neurotransmitters (like substance P and glutamate) from presynaptic terminals, thereby blocking pain signal transmission.[14]
Comparative Efficacy: Preclinical Data
Direct, head-to-head clinical trials comparing Sinomenine with traditional opioids are currently lacking. However, preclinical studies in rodent models provide valuable insights into Sinomenine's analgesic potential across different pain modalities.
Table 1: Summary of Preclinical Analgesic Effects
| Pain Model | Species | Drug & Dose (per kg) | Key Finding | Citation(s) |
| Nociceptive Pain | ||||
| Hot Plate Test | Mice | Sinomenine (10-30 mg/kg) | Produced dose-dependent antinociception. | [12] |
| Tail Flick Test | Mice | Sinomenine (10-30 mg/kg) | Effect was inhibited by a selective mu-opioid receptor antagonist. | [12][13] |
| Inflammatory Pain | ||||
| Carrageenan-Induced | Mice | Sinomenine (10-40 mg/kg) | Reduced mechanical and heat hypersensitivity. | [2][7] |
| Freund's Adjuvant | Rats | Sinomenine (30 mg/kg) | Alleviated inflammatory pain, reduced TNF-α, IL-1β, and IL-6. | [4] |
| Neuropathic Pain | ||||
| Nerve Injury | Rats/Mice | Sinomenine (10-40 mg/kg) | Effectively alleviated mechanical and cold allodynia. | [7] |
| Neuropathic Pain Model | Rats | Sinomenine (10, 20, 40 mg/kg) | Antinociceptive effects blocked by GABA-A antagonist bicuculine. | [11] |
| Postoperative Pain | ||||
| Incisional Pain | Rats | Sinomenine | Showed concentration-dependent antinociceptive activity. | [7] |
Note: The data indicates that Sinomenine is effective across multiple types of pain in animal models. While some studies show its effects can be blocked by opioid antagonists, others demonstrate a lack of reversal by naloxone and instead point to GABAergic mechanisms, highlighting a complex pharmacology that differs significantly from traditional opioids.[7][11][12]
Side Effect Profile & Tolerance
The most significant divergence between Sinomenine and traditional opioids is their side effect profile and potential for dependence.
Table 2: Comparative Side Effect Profiles
| Feature | Sinomenine | Traditional Opioids |
| Addiction/Dependence | Does not appear to induce tolerance or dependence; may even delay morphine tolerance.[7][12] Low abuse potential noted in preclinical models.[15] | High potential for tolerance, physical dependence, and addiction.[6] |
| Respiratory Depression | Not reported as a primary side effect. | A primary and life-threatening risk, especially with overdose.[16] |
| Gastrointestinal | Potential for adverse events, but reported to be less frequent than with NSAIDs.[1] | Constipation is a very common and persistent side effect.[16] |
| Central Nervous System | Can have sedative effects at high doses.[1] | Sedation, euphoria, dysphoria, cognitive impairment.[5] |
| Other | Potential for allergies and menstrual irregularities.[1] | Nausea, vomiting, pruritus (itching). |
Key Experimental Protocols
The following are standardized protocols used in preclinical studies to evaluate the analgesic effects of compounds like Sinomenine.
Hot Plate Test for Nociceptive Pain
This test measures the response latency to a thermal stimulus, which is indicative of centrally mediated analgesia.[17][18]
Methodology:
-
Apparatus: A hot plate apparatus consisting of a heated metal surface with temperature control, enclosed by a transparent glass cylinder to confine the animal.[17][19]
-
Acclimatization: Animals (mice or rats) are brought to the testing room at least 30-60 minutes before the experiment to acclimate.[19][20]
-
Baseline Measurement: The plate is maintained at a constant temperature (e.g., 55±1°C).[18] Each animal is placed on the plate, and the time (latency) until it exhibits a nocifensive response (e.g., licking a hind paw, jumping) is recorded.[17][18] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[20]
-
Drug Administration: Animals are administered the test compound (e.g., Sinomenine), a positive control (e.g., morphine), or a vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), the animals are placed back on the hot plate, and their response latency is recorded again.[18]
-
Data Analysis: An increase in response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
Carrageenan-Induced Paw Edema for Inflammatory Pain
This model is widely used to assess the anti-inflammatory and anti-hyperalgesic activity of new compounds.[21]
Methodology:
-
Animal Preparation: Rats or mice are used. The basal volume of the right hind paw is measured using a plethysmometer before any treatment.[22][23][24]
-
Drug Administration: Animals are pre-treated with the test compound (Sinomenine), a positive control (e.g., indomethacin), or a vehicle, typically 30-60 minutes before the inflammatory insult.[22][23]
-
Induction of Inflammation: A small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.[21][22][23] This induces a localized, acute inflammatory response characterized by edema (swelling) and hyperalgesia.
-
Measurement of Edema: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[23][24]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle-treated control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Directions
Sinomenine and traditional opioids represent fundamentally different strategies for pain management.
-
Traditional Opioids are potent, centrally acting analgesics that directly inhibit nociceptive signaling through opioid receptor activation. Their clinical utility is proven but severely hampered by the risks of tolerance, dependence, and respiratory depression.
-
Sinomenine offers a multi-target approach, providing analgesia primarily through the suppression of inflammation and neuro-immune modulation. Its key advantages, demonstrated in preclinical models, are its efficacy across inflammatory and neuropathic pain states and its apparent lack of abuse potential and tolerance development.[7][15]
While Sinomenine shows considerable promise as a safer alternative or adjuvant therapy for chronic pain conditions, particularly those with an inflammatory component, its analgesic potency relative to opioids in a clinical setting remains to be determined. Future research, including well-controlled, head-to-head clinical trials, is essential to fully elucidate its therapeutic potential and establish its place in the clinical pain management armamentarium.
References
- 1. A systematic review: Sinomenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain [frontiersin.org]
- 3. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of sinomenine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of opioid mu-receptor by sinomenine in cell and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. Biochemistry, Endogenous Opioids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Revisiting the rewarding properties and abuse potential of natural compound sinomenine using conditioned place preference (CPP) model in mice / Nur Syamimi Ma’arof ... [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. jcdr.net [jcdr.net]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Sinomenine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Sinomenine Hydrochloride is a critical component of laboratory safety and environmental responsibility. Due to its specific toxicological profile, this compound cannot be treated as common waste. Adherence to established protocols is essential to protect laboratory personnel, the public, and the environment from potential harm.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, can lead to environmental contamination and pose significant health risks.[4][5] Therefore, it must be managed as regulated hazardous pharmaceutical waste.[6][7][8]
Hazard Profile of this compound
The following table summarizes the key hazard classifications for this compound, underscoring the need for cautious handling and disposal.
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Dermal Toxicity | Harmful in contact with skin. | H312 |
| Acute Inhalation Toxicity | Harmful if inhaled. | H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Carcinogenicity | Suspected of causing cancer. | H351 |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life. | H400 |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long-lasting effects. | H410 |
Data sourced from Safety Data Sheets and chemical databases.[1][2][3]
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of this compound waste in a laboratory setting.
Phase 1: Preparation and Personal Protection
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be fully aware of all hazards and handling precautions.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical-resistant gloves (inspect before use), and safety goggles with side shields.[1][9] If there is a risk of generating dust or aerosols, a suitable respirator must be used in a well-ventilated area.[1][9]
Phase 2: Waste Segregation and Collection
-
Identify Waste Streams: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Expired or unused pure chemical.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Materials used for cleaning spills (e.g., absorbent pads, wipes).[8]
-
-
Use Designated Hazardous Waste Containers:
-
Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.[10]
-
The container must be made of a compatible material that will not react with the chemical and must have a secure, leak-proof screw cap.[11][12]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]
-
Phase 3: Storage and Management
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][10] This prevents spills and the release of vapors.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA at or near the point of generation.[10][11][12]
-
Ensure Segregation of Incompatible Materials: The SAA must be organized to segregate incompatible chemicals. Store this compound waste away from strong acids, alkalis, and strong oxidizing or reducing agents.[1][8][11] Secondary containment should be used to prevent spills from reaching drains.[8]
Phase 4: Final Disposal
-
Do Not Dispose via Drain or Trash: this compound must never be disposed of down the sink or in the regular trash.[8][13] This is strictly prohibited due to its high aquatic toxicity.[1]
-
Contact EHS for Pickup: Once the container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste management company to arrange for collection.[8][10]
-
Maintain Documentation: The transport of hazardous waste to a permitted disposal facility must be accompanied by a hazardous waste manifest, which tracks the waste from generation to its final destination.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound|6080-33-7|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C19H24ClNO4 | CID 5464452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. securewaste.net [securewaste.net]
- 5. Pharmaceutical Waste & Medication Disposal Explained | Stericycle [stericycle.ca]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling Sinomenine Hydrochloride
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Sinomenine Hydrochloride. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Safety Data
This compound presents several health and environmental hazards. It is crucial to be aware of these before handling the compound.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][4] | P264, P270, P301 + P312, P330 |
| Acute Dermal Toxicity | Harmful in contact with skin.[3] | - |
| Acute Inhalation Toxicity | Harmful if inhaled.[3] | - |
| Skin Irritation | Causes skin irritation.[2][3] | - |
| Eye Irritation | Causes serious eye irritation.[3] | - |
| Respiratory Irritation | May cause respiratory irritation.[3] | - |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | P273, P391 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][2] | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][5] |
| Hand Protection | Chemical-resistant protective gloves.[1][2][5] | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2][5] Wash and dry hands thoroughly after handling.[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or disposable coveralls.[1][6] | Body protection should be chosen based on the concentration and amount of the substance being handled.[5] |
| Respiratory Protection | A suitable respirator, such as a type N95 (US) or type P1 (EN 143) dust mask, should be used where dusts are generated.[5] | Respiratory protection is necessary when ventilation is inadequate or when handling larger quantities that may generate dust.[5] |
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to storage.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
2. Preparation and Weighing:
-
Conduct all handling of powdered this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.[1]
-
Wear the full recommended PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
Use a dedicated and clean set of tools (spatula, weighing paper) for handling the compound.
3. Dissolving and Solution Preparation:
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
This compound is soluble in ethanol, acetone, and chloroform.[7]
-
Handle all solutions in a well-ventilated area.
4. Storage:
-
Store this compound powder in a tightly sealed container at -20°C.[1][8][9]
-
If in a solvent, store at -80°C.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][5]
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers.
-
Place all waste in a suitable, clearly labeled, and sealed container for disposal.[2][5]
2. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
For solid spills, sweep up the material and place it in a closed container for disposal, avoiding dust generation.[2][5]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container.[1]
-
Decontaminate the spill area and equipment with alcohol.[1]
-
Prevent spillage from entering drains or water courses.[1]
3. Final Disposal:
-
Dispose of all waste materials at an approved waste disposal plant.[1]
-
All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] Do not let the product enter drains.[2][5]
This guidance is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the Safety Data Sheet (SDS) for this compound. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. This compound|6080-33-7|MSDS [dcchemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C19H24ClNO4 | CID 5464452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bio-gems.com [bio-gems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
